2-Chloro-thiazole-5-carboxylic acid
Description
The exact mass of the compound 2-chloro-1,3-thiazole-5-carboxylic Acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClNO2S/c5-4-6-1-2(9-4)3(7)8/h1H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNJOKQPEJIWTRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363225 | |
| Record name | 2-chloro-1,3-thiazole-5-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101012-12-8 | |
| Record name | 2-Chloro-5-thiazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101012-12-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-chloro-1,3-thiazole-5-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-1,3-thiazole-5-carboxylic acid | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Chloro-thiazole-5-carboxylic acid CAS number
An In-Depth Technical Guide to 2-Chloro-thiazole-5-carboxylic acid (CAS No. 101012-12-8)
Foreword for the Modern Researcher
In the landscape of contemporary drug discovery and agrochemical development, the efficiency of synthesis and the purity of building blocks are paramount. Heterocyclic compounds, in particular, form the backbone of a vast array of biologically active molecules. Among these, this compound has emerged as a critical intermediate, valued for its versatile reactivity and its presence in the synthetic pathways of high-profile compounds. This guide is structured to provide the practicing scientist with a comprehensive understanding of this molecule, moving beyond simple data recitation to explain the causality behind its synthesis, characterization, and application. As your peer in the field, I aim to present this information with the technical accuracy and field-proven insights necessary for practical application in the laboratory.
Core Molecular Profile and Physicochemical Properties
This compound, identified by the CAS number 101012-12-8, is a substituted thiazole derivative. The strategic placement of a chloro group at the 2-position and a carboxylic acid at the 5-position makes it a bifunctional reagent. The electron-withdrawing nature of the chlorine atom and the carboxylic acid group influences the reactivity of the thiazole ring, making it a versatile scaffold in medicinal chemistry and material science.[1][2]
Diagram 1: Chemical Structure of this compound
A 2D representation of the core molecular structure.
The compound typically presents as a solid with physical and chemical properties that necessitate specific handling and storage conditions to maintain its integrity.
Table 1: Key Physicochemical and Safety Identifiers
| Property | Value | Source(s) |
| CAS Number | 101012-12-8 | [3][4] |
| Molecular Formula | C₄H₂ClNO₂S | [3] |
| Molecular Weight | 163.58 g/mol | [3] |
| Melting Point | 164.8-165.0 °C | |
| Boiling Point | 370.2 °C at 760 mmHg | |
| Appearance | Solid | |
| Purity | Typically ≥97% | |
| Storage | 4°C, under nitrogen, away from moisture | |
| GHS Signal Word | Warning | [3] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H410 (Very toxic to aquatic life with long lasting effects) | [3][4][5] |
Synthesis and Purification: A Plausible Pathway
While numerous synthetic routes exist for thiazole derivatives, a common and industrially relevant strategy involves the construction of the thiazole ring from acyclic precursors or the modification of a pre-existing, related thiazole. A plausible and efficient method for producing this compound involves the chlorination and subsequent oxidation of a suitable precursor, such as 2-chloro-5-chloromethylthiazole.[6][7][8] This precursor is a key intermediate in the production of neonicotinoid insecticides and its synthesis is well-documented.[1][9]
The rationale for this multi-step approach lies in the control it offers. Starting with a more stable or readily available precursor allows for high-yielding transformations under manageable conditions. The oxidation of a chloromethyl group to a carboxylic acid is a standard, reliable transformation in organic synthesis.
Diagram 2: Proposed Synthetic Workflow
A plausible multi-step synthesis and purification pathway.
Protocol 1: Synthesis of 2-Chloro-5-chloromethylthiazole (Intermediate)
This protocol is based on methods described for preparing this key intermediate.[6][7]
-
Reaction Setup: In a suitable reactor equipped with a stirrer, condenser, and dropping funnel, charge sodium thiocyanate, a phase-transfer catalyst (e.g., tetrabutylammonium bromide), and an inert solvent like toluene.
-
Substitution: Slowly add 2,3-dichloropropene to the mixture under stirring. The thiocyanate anion displaces one of the chlorine atoms.
-
Isomerization & Cyclization: Heat the reaction mixture to induce reflux. This promotes the isomerization of the thiocyanate to an isothiocyanate, followed by a chlorination-cyclization reaction, often facilitated by the addition of a chlorinating agent like sulfuryl chloride, to form the 2-chloro-5-chloromethylthiazole ring.[6][7]
-
Work-up: After cooling, the reaction mixture is typically washed with an aqueous base to neutralize any acid, followed by water. The organic layer is then separated, dried, and the solvent is removed under reduced pressure to yield the crude intermediate.
Protocol 2: Oxidation to this compound
-
Oxidation: Dissolve the crude 2-chloro-5-chloromethylthiazole in a suitable solvent (e.g., aqueous acetone or acetic acid). A strong oxidizing agent, such as potassium permanganate (KMnO₄) or nitric acid, is added portion-wise while controlling the temperature to prevent runaway reactions.
-
Quenching & Isolation: Once the reaction is complete (monitored by TLC or HPLC), the excess oxidant is quenched (e.g., with sodium bisulfite for KMnO₄). The mixture is then acidified, causing the carboxylic acid to precipitate.
-
Purification: The crude solid is collected by filtration. The primary method for purification is recrystallization from an appropriate solvent system (e.g., ethanol/water) to achieve high purity. This step is critical as it removes unreacted starting material and oxidation byproducts, ensuring the final product meets the stringent requirements for drug development.
Analytical Characterization: A Self-Validating System
Confirming the identity and purity of this compound is a non-negotiable step. A multi-technique approach provides a self-validating system, where the weaknesses of one method are covered by the strengths of another, leading to an unambiguous characterization.
Diagram 3: Standard Analytical Workflow
A logical workflow for the comprehensive analysis of the final product.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity assessment. A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with formic acid) will separate the main compound from impurities. The result is expressed as a percentage purity based on the area of the detected peaks.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the molecular formula. For C₄H₂ClNO₂S, the expected exact mass is approximately 162.95 Da.[3] This technique is crucial for verifying that the primary peak from HPLC corresponds to the target molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation. The ¹H NMR spectrum should show a characteristic singlet for the proton on the thiazole ring. The ¹³C NMR will confirm the number of unique carbon environments, including the carbonyl carbon of the carboxylic acid.
-
Infrared (IR) Spectroscopy: This technique confirms the presence of key functional groups. Expect to see a broad absorption band for the O-H stretch of the carboxylic acid and a sharp peak for the C=O carbonyl stretch.
Applications in Drug Discovery and Agrochemicals
The true value of this compound lies in its application as a versatile building block.[1][2] The carboxylic acid group is readily converted into esters or amides, while the chloro group can be displaced via nucleophilic aromatic substitution, allowing for the introduction of diverse functionalities.
-
Oncology Research: The thiazole moiety is a well-established pharmacophore in anti-cancer drug design. Notably, derivatives of this acid are used in the synthesis of Dasatinib, a potent tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML).[10][11] The core structure serves as a rigid scaffold to correctly orient the pharmacophoric elements for binding to the kinase domain.
-
Agrochemicals: Thiazole derivatives are integral to modern agriculture. This acid is a precursor for neonicotinoid insecticides.[1] Its structure contributes to the molecule's ability to selectively bind to insect nicotinic acetylcholine receptors.
-
Antimicrobial and Antifungal Agents: The thiazole ring is present in numerous compounds with antimicrobial and antifungal properties.[9][12] Researchers utilize this compound as a starting point for generating libraries of novel compounds to screen for new therapeutic agents.[13][14]
Safety, Handling, and Disposal
As a Senior Application Scientist, ensuring laboratory safety is paramount. The compound is hazardous and requires careful handling.[15]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[15][16]
-
Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[4][15]
-
First Aid:
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations. This compound is very toxic to aquatic life, so it must not be released into the environment.[4][5][15]
References
- 1. 2-chlorothiazole-5-carboxylic acid [myskinrecipes.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C4H2ClNO2S | CID 1481389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-CHLORO-1,3-THIAZOLE-5-CARBOXYLIC ACID - Safety Data Sheet [chemicalbook.com]
- 5. chemical-label.com [chemical-label.com]
- 6. Method for preparing 2-chlorine-5 chloromethyl thiazole - Eureka | Patsnap [eureka.patsnap.com]
- 7. US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole - Google Patents [patents.google.com]
- 8. WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole - Google Patents [patents.google.com]
- 9. Why 2-Chloro-5-chloromethylthiazole Is Crucial for Agrochemical and Pharmaceutical Industries [jindunchemical.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fishersci.com [fishersci.com]
- 16. georganics.sk [georganics.sk]
- 17. fishersci.com [fishersci.com]
2-Chloro-thiazole-5-carboxylic acid physical properties
An In-Depth Technical Guide to the Physical Properties of 2-Chloro-thiazole-5-carboxylic Acid For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a pivotal heterocyclic building block in modern medicinal and agricultural chemistry. Its unique electronic and structural features, conferred by the thiazole ring, chlorine substituent, and carboxylic acid moiety, make it a valuable synthon for developing novel therapeutic agents and specialized agrochemicals.[1] A thorough understanding of its physical properties is not merely academic; it is a fundamental prerequisite for its effective handling, reaction optimization, formulation, and the interpretation of biological activity. This guide provides a detailed examination of the core physical properties of this compound, blending established data with expert analysis on the causality behind experimental methodologies, thereby offering a practical and in-depth resource for laboratory professionals.
Molecular Structure and Identification
The foundation of all physical properties lies in the molecule's structure. This compound features a five-membered aromatic thiazole ring containing both sulfur and nitrogen heteroatoms. A key feature is the substitution pattern: a strongly electron-withdrawing chlorine atom at the C2 position and a carboxylic acid group at the C5 position. This specific arrangement dictates the molecule's polarity, acidity, reactivity, and intermolecular interactions.
Caption: Molecular Structure of this compound.
Table 1: Chemical Identification
| Identifier | Value | Source(s) |
|---|---|---|
| CAS Number | 101012-12-8 | [2] |
| Molecular Formula | C₄H₂ClNO₂S | [2] |
| Molecular Weight | 163.58 g/mol | [2] |
| IUPAC Name | 2-chloro-1,3-thiazole-5-carboxylic acid | [2] |
| Synonyms | 2-Chloro-5-thiazolecarboxylic acid | [2] |
| InChI Key | HNJOKQPEJIWTRF-UHFFFAOYSA-N |
| SMILES | C1=C(SC(=N1)Cl)C(=O)O |[2] |
Core Physicochemical Properties
The macroscopic properties of a compound are a direct reflection of its molecular characteristics. The data presented below have been consolidated from verified chemical supplier databases and computational models.
Table 2: Summary of Physical Properties
| Property | Value | Source(s) |
|---|---|---|
| Physical Form | Solid | |
| Melting Point | 164.8 - 165.0 °C | |
| Boiling Point | 370.2 °C at 760 mmHg | |
| pKa (Predicted) | 2.19 ± 0.10 | [3] |
| Solubility | No quantitative data available. Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO. | |
In-Depth Analysis of Physical Properties
Melting Point and Thermal Analysis
The sharp melting point of 164.8 - 165.0 °C is a strong indicator of high purity. For a crystalline solid, the melting point is a characteristic physical constant. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting point range. In a drug development context, a well-defined melting point is critical for quality control and polymorph screening.
Expertise & Experience: Differential Scanning Calorimetry (DSC) is the gold-standard technique for determining the melting point and other thermal transitions. Unlike simple capillary methods, DSC quantifies the heat flow into the sample as a function of temperature, providing a precise melting onset, peak, and enthalpy of fusion (ΔHfus). This data is vital for understanding the compound's thermodynamic stability.
Protocol 1: Melting Point Determination by Differential Scanning Calorimetry (DSC)
Causality: This protocol is designed to provide a highly accurate and reproducible melting point by precisely controlling the heating rate and atmosphere, which minimizes thermal lag and oxidative degradation.
-
Sample Preparation: Accurately weigh 2-3 mg of this compound into a standard aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan to ensure a closed system, preventing any loss of material during heating. Prepare an identical empty sealed pan to serve as the reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., Nitrogen at 50 mL/min) to create a stable, non-reactive atmosphere.
-
Thermal Program:
-
Equilibrate the cell at 25 °C.
-
Ramp the temperature from 25 °C to 200 °C at a controlled rate of 10 °C/min. The choice of a 10 °C/min ramp rate is a standard practice that balances analysis time with resolution.
-
-
Data Analysis: The melting point is determined from the resulting thermogram as the onset temperature of the endothermic melting peak. The peak temperature and the integrated area (enthalpy of fusion) are also recorded.
Caption: Workflow for Melting Point Determination using DSC.
Acidity (pKa)
The pKa is a critical parameter for drug development, influencing a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) profile. With a predicted pKa of approximately 2.19, this compound is a relatively strong organic acid.[3]
Expertise & Experience: The acidity is enhanced by the strong inductive electron-withdrawing effect of the chlorine atom at the C2 position and the overall electron-deficient nature of the thiazole ring. These features stabilize the conjugate base (carboxylate anion) formed upon deprotonation, shifting the equilibrium towards dissociation and thus lowering the pKa compared to a simple aliphatic carboxylic acid. Potentiometric titration is the most direct and reliable method for experimentally determining pKa.
Protocol 2: pKa Determination by Potentiometric Titration
Causality: This method determines the pKa by measuring the pH of a solution as a function of the volume of added titrant. The pKa corresponds to the pH at which the carboxylic acid is exactly half-neutralized, a point of maximum buffer capacity that can be precisely identified from the titration curve.
-
Solution Preparation: Prepare a ~0.01 M solution of this compound in a suitable solvent (e.g., a methanol/water mixture to ensure solubility).
-
Titration Setup: Place the solution in a thermostatted vessel (25 °C) and use a calibrated pH electrode to monitor the pH.
-
Titration: Titrate the solution with a standardized, carbonate-free ~0.1 M NaOH solution using an automated titrator to ensure precise volume additions.
-
Data Acquisition: Record the pH value after each incremental addition of NaOH, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined by calculating the first derivative of the titration curve (dpH/dV). The maximum of this derivative curve corresponds to the equivalence point. The pKa is the pH value at the half-equivalence point.
Caption: Workflow for pKa Determination via Potentiometric Titration.
Spectroscopic Profile
Infrared (IR) Spectroscopy
Expertise & Experience: The IR spectrum provides a "fingerprint" of the functional groups present. For this compound, the spectrum will be dominated by the carboxylic acid group, which exhibits highly characteristic absorptions.
-
O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹ . This broadening is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids in the solid state.
-
C=O Stretch: A sharp and very strong absorption should appear around 1710-1730 cm⁻¹ . Its position within this range is influenced by the electron-withdrawing nature of the adjacent thiazole ring.
-
C-O Stretch & O-H Bend: Look for medium intensity bands in the 1200-1440 cm⁻¹ region, which are associated with C-O stretching and in-plane O-H bending modes, often coupled.
-
Thiazole Ring Vibrations: A series of moderate to sharp bands between 1400-1600 cm⁻¹ will correspond to the C=C and C=N stretching vibrations of the aromatic thiazole ring.
-
C-Cl Stretch: A weak to medium intensity band is expected in the 700-850 cm⁻¹ region, corresponding to the C-Cl stretch.
Protocol 3: Analysis by Attenuated Total Reflectance (ATR) FTIR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and collecting a background spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Spectrum Collection: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum is automatically ratioed against the background to produce the final absorbance or transmittance spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Predicted ¹H NMR Spectrum (in DMSO-d₆):
-
~8.3-8.5 ppm (singlet, 1H): This signal corresponds to the single proton attached to the C4 position of the thiazole ring. Its downfield chemical shift is due to the deshielding effects of the aromatic ring current and the adjacent electron-withdrawing sulfur atom and carboxylic acid group.
-
>12 ppm (broad singlet, 1H): This highly deshielded and often broad signal is characteristic of the acidic carboxylic acid proton. Its broadness is due to chemical exchange with trace amounts of water in the solvent.
Predicted ¹³C NMR Spectrum (in DMSO-d₆):
-
~162-165 ppm: The carbonyl carbon (C=O) of the carboxylic acid.
-
~150-155 ppm: The C2 carbon, which is significantly deshielded due to its direct attachment to the electronegative chlorine and nitrogen atoms.
-
~145-150 ppm: The C4 carbon, deshielded by the aromatic system and the adjacent sulfur atom.
-
~125-130 ppm: The C5 carbon, attached to the carboxylic acid group.
Protocol 4: Sample Preparation for NMR Spectroscopy
-
Sample Weighing: Accurately weigh ~5-10 mg of the compound.
-
Solvent Addition: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound and shift the residual water peak away from areas of interest.
-
Homogenization: Ensure the sample is fully dissolved, using gentle vortexing or sonication if necessary.
-
Analysis: Insert the NMR tube into the spectrometer spinner and place it in the magnet for analysis.
Stability, Storage, and Safety
Stability and Storage:
-
The compound should be stored at 4°C under an inert atmosphere, such as nitrogen or argon.
-
It is crucial to protect it from moisture, as the thiazole ring and carboxylic acid group can be susceptible to hydrolysis or degradation over long periods.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong reducing agents, strong acids, and strong bases.[4]
Safety Profile: this compound is a hazardous substance and must be handled with appropriate precautions.
-
GHS Hazards: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), may cause respiratory irritation (H335), and is very toxic to aquatic life with long-lasting effects (H410).[2]
-
Handling: Always use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Conclusion
This compound is a solid with a high melting point indicative of its purity and crystalline nature. It is a relatively strong organic acid, a property dictated by the electron-withdrawing substituents on the thiazole ring. While detailed experimental data on its solubility and spectroscopic characteristics are not widely published, its properties can be reliably predicted based on fundamental chemical principles. The protocols and expert analysis provided in this guide offer researchers a solid framework for the safe handling, characterization, and effective utilization of this important chemical intermediate in their research and development endeavors.
References
- 1. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C4H2ClNO2S | CID 1481389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemaxon.com [chemaxon.com]
- 4. CAS#:40003-48-3 | 2-Chloro-4-methyl-5-thiazolecarboxylic acid | Chemsrc [chemsrc.com]
Introduction: The Structural Significance of 2-Chloro-thiazole-5-carboxylic Acid
An In-Depth Technical Guide to the NMR Analysis of 2-Chloro-thiazole-5-carboxylic Acid
This guide provides a comprehensive, field-proven approach to the Nuclear Magnetic Resonance (NMR) analysis of this compound, a heterocyclic compound of interest in pharmaceutical and materials science research. As an essential tool for structural elucidation and purity assessment, a robust understanding of its NMR characteristics is paramount. This document moves beyond a simple recitation of data, delving into the causal reasoning behind methodological choices to ensure accurate, reproducible, and trustworthy results.
This compound is a substituted thiazole, a five-membered aromatic ring containing both sulfur and nitrogen. The specific arrangement of a chloro-substituent at the C2 position and a carboxylic acid at the C5 position creates a unique electronic environment that is directly reflected in its NMR spectrum. Accurate spectral interpretation is critical for confirming its identity, assessing purity, and understanding its reactivity in drug development and chemical synthesis pathways[1][2]. This guide establishes a self-validating protocol for its complete NMR characterization.
Diagram 1: Annotated Molecular Structure
Caption: Structure of this compound with atom numbering for NMR assignment.
Foundational Principles: ¹H and ¹³C NMR Spectroscopy
NMR spectroscopy relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. The key parameters obtained are:
-
Chemical Shift (δ): This indicates the electronic environment of a nucleus. Electron-withdrawing groups (like chlorine and the carboxylic acid) deshield nearby nuclei, shifting their signals to a higher ppm value (downfield).
-
Integration: The area under a ¹H NMR signal is proportional to the number of protons it represents.
-
Spin-Spin Coupling (J): This results in the splitting of signals and provides information about adjacent, non-equivalent nuclei. The magnitude of the coupling constant (in Hz) reveals the connectivity.
For heterocyclic systems like thiazoles, the aromatic ring current and the influence of heteroatoms (N and S) significantly impact the chemical shifts[3][4].
Experimental Protocol: A Self-Validating Workflow
The quality of NMR data is fundamentally dependent on a meticulous experimental setup. The following protocol is designed to be self-validating, minimizing ambiguity and ensuring data integrity.
Diagram 2: Experimental Workflow
Caption: Standard workflow for NMR analysis from sample preparation to final data interpretation.
Step-by-Step Methodology
-
Solvent Selection & Sample Preparation:
-
Rationale: Dimethyl sulfoxide-d6 (DMSO-d6) is the solvent of choice. Its high polarity effectively dissolves the carboxylic acid, and its aprotic nature prevents the rapid exchange of the acidic carboxyl proton. This allows for the observation of the -COOH proton signal, typically a broad singlet between 10-13 ppm, which is a key diagnostic feature[5]. Using solvents like D₂O would lead to H-D exchange, rendering this proton invisible.
-
Procedure: Accurately weigh 10-20 mg of this compound into a clean vial. Add approximately 0.6 mL of high-purity DMSO-d6. Vortex the mixture until the sample is fully dissolved. Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup & Calibration (≥400 MHz Spectrometer):
-
Rationale: A spectrometer of 400 MHz or higher is recommended to achieve sufficient signal dispersion, which is crucial for resolving any potential long-range couplings within the thiazole ring.
-
Procedure: Insert the sample into the spectrometer. Lock the field frequency to the deuterium signal of the DMSO-d6. Perform automatic or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak shape.
-
-
¹H NMR Data Acquisition:
-
Procedure: Acquire a standard one-dimensional proton spectrum. A spectral width of approximately 15 ppm is sufficient. Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds. Typically, 16-32 scans provide an excellent signal-to-noise ratio.
-
-
¹³C NMR Data Acquisition:
-
Procedure: Acquire a proton-decoupled ¹³C spectrum. A spectral width of ~200 ppm is standard. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required. Additionally, acquiring a DEPT-135 (Distortionless Enhancement by Polarization Transfer) spectrum is highly recommended. This experiment differentiates between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, while quaternary carbons (like C2, C5, and the carboxyl C) are absent. This is invaluable for unambiguous peak assignment.
-
-
Data Processing:
-
Procedure: Apply Fourier transformation to the acquired Free Induction Decays (FIDs). Carefully phase the spectra to ensure all peaks are in positive absorption mode. Apply a baseline correction. Calibrate the chemical shift axis by setting the residual DMSO solvent peak to δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C spectra[5]. Integrate the signals in the ¹H spectrum.
-
Spectral Interpretation and Analysis
Based on established NMR principles and data from analogous structures, the following spectral features are predicted for this compound[5][6][7].
Predicted ¹H NMR Spectrum (in DMSO-d6)
The molecule has two non-exchangeable protons: the proton on the thiazole ring (H4) and the acidic proton of the carboxylic acid.
-
H4 Proton: This is the only proton directly attached to the thiazole ring. It is expected to appear as a sharp singlet . Its chemical shift will be significantly downfield due to the aromatic nature of the ring and the deshielding effects of the adjacent sulfur atom and the electron-withdrawing carboxylic acid group at C5. The expected chemical shift is in the range of δ 8.0 - 8.5 ppm .
-
Carboxylic Acid Proton (-COOH): This proton is acidic and will appear as a broad singlet . Its chemical shift is highly dependent on concentration and temperature but is expected in the δ 12.0 - 13.5 ppm region in DMSO-d6[5].
Predicted ¹³C NMR Spectrum (in DMSO-d6)
The structure contains four distinct carbon atoms. Their predicted chemical shifts are based on the effects of the chlorine, nitrogen, sulfur, and carboxyl groups.
| Atom | Predicted δ (ppm) | Multiplicity (Decoupled) | DEPT-135 Signal | Rationale for Assignment |
| C=O | 165 - 175 | Singlet | Absent | Typical chemical shift for a carboxylic acid carbon[5]. |
| C2 | 150 - 155 | Singlet | Absent | Attached to electronegative N and Cl atoms, causing a strong downfield shift[7]. |
| C5 | 138 - 145 | Singlet | Absent | Attached to the carboxyl group and adjacent to the ring nitrogen; expected to be downfield[7]. |
| C4 | 130 - 138 | Singlet | Positive (CH) | As the only protonated ring carbon, it is readily confirmed by a positive signal in the DEPT-135 spectrum. |
Trustworthiness Check: The DEPT-135 experiment serves as a critical validation step. The observation of only one positive signal (C4) and the absence of signals for the three quaternary carbons (C2, C5, C=O) would provide high confidence in these assignments.
Conclusion
The NMR analysis of this compound is straightforward when a systematic and well-reasoned approach is employed. The key to a successful analysis lies in the correct choice of solvent (DMSO-d6) to preserve the carboxylic acid proton signal and the use of multi-pulse experiments like DEPT-135 for unambiguous carbon signal assignment. The predicted spectra, characterized by a single aromatic proton singlet around 8.0-8.5 ppm and a broad carboxylic acid proton singlet above 12 ppm, provide a clear fingerprint for the structural verification and purity assessment of this important heterocyclic compound.
References
- 1. This compound | C4H2ClNO2S | CID 1481389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 4. researchgate.net [researchgate.net]
- 5. myneni.princeton.edu [myneni.princeton.edu]
- 6. asianpubs.org [asianpubs.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to the Mass Spectrometric Fragmentation of 2-Chloro-thiazole-5-carboxylic Acid
This guide is intended for researchers, scientists, and drug development professionals. It provides a detailed analysis of the mass spectrometric fragmentation behavior of 2-chloro-thiazole-5-carboxylic acid, a crucial heterocyclic building block in medicinal chemistry. Understanding its fragmentation pathways is paramount for unambiguous identification, structural elucidation, and metabolic studies.
Introduction: The Significance of this compound
This compound is a key intermediate in the synthesis of numerous biologically active compounds, including various pharmaceutical agents. Its structural integrity and purity are critical for the efficacy and safety of the final drug product. Mass spectrometry serves as an indispensable analytical tool for its characterization. This guide will delve into the fragmentation patterns observed under the two most common ionization techniques: Electrospray Ionization (ESI) and Electron Ionization (EI).
Physicochemical Properties and Expected Ionization Behavior
Before examining its fragmentation, it's essential to consider the inherent properties of this compound that influence its behavior in the mass spectrometer.
| Property | Value | Implication for Mass Spectrometry |
| Molecular Formula | C₄H₂ClNO₂S | --- |
| Molecular Weight | 163.58 g/mol | The monoisotopic mass will be the basis for identifying the molecular ion. |
| Key Functional Groups | Carboxylic acid, Thiazole ring, Chlorine atom | The carboxylic acid is readily deprotonated in ESI negative mode. The thiazole ring provides a stable aromatic system but can undergo ring-opening upon energetic fragmentation. The chlorine atom will produce a characteristic M+2 isotopic pattern. |
| pKa | (Estimated) ~2-3 | The acidic proton of the carboxylic acid is easily lost, making negative ion mode ESI a highly sensitive detection method. |
Electrospray Ionization (ESI) Mass Spectrometry: A Soft Ionization Approach
ESI is a soft ionization technique that typically yields intact molecular ions, making it ideal for determining the molecular weight of an analyte. For this compound, negative ion mode ESI is particularly effective due to the acidic nature of the carboxylic acid group.
Experimental Protocol: ESI-MS Analysis
Objective: To generate and analyze the [M-H]⁻ ion of this compound and its fragment ions.
Methodology:
-
Sample Preparation: Prepare a 1 µg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) equipped with a heated electrospray ionization (HESI) source.[1]
-
Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5 µL/min.
-
MS Parameters (Negative Ion Mode):
-
Ion Source: HESI
-
Spray Voltage: 3.5 kV
-
Capillary Temperature: 320 °C
-
Sheath Gas Flow Rate: 35 (arbitrary units)
-
Auxiliary Gas Flow Rate: 10 (arbitrary units)
-
-
MS¹ Scan: Acquire a full scan mass spectrum to identify the deprotonated molecular ion, [M-H]⁻.
-
MS² Scan (Collision-Induced Dissociation - CID): Select the [M-H]⁻ ion for fragmentation using an appropriate collision energy (e.g., 10-30 eV) to generate product ions.
Predicted ESI Fragmentation Pathway ([M-H]⁻)
The primary fragmentation pathways for deprotonated carboxylic acids involve decarboxylation and the loss of small neutral molecules.[2][3][4] For 2-chloro-thiazole-5-carboxylate, the following fragmentation is anticipated:
-
Primary Fragmentation: Decarboxylation: The most favorable fragmentation pathway is the loss of carbon dioxide (CO₂) from the carboxylate group. This is a common fragmentation for carboxylic acids under CID conditions.[5]
-
[M-H]⁻ → [M-H-CO₂]⁻ + CO₂
-
m/z 162 → m/z 118
-
The resulting fragment at m/z 118 corresponds to the 2-chloro-thiazolide anion. This fragment is expected to be the base peak in the MS² spectrum.
Caption: Predicted ESI-MS/MS fragmentation of this compound.
Electron Ionization (EI) Mass Spectrometry: A Hard Ionization Technique
Electron ionization is a high-energy technique that causes extensive fragmentation of the analyte.[6][7] This provides detailed structural information based on the resulting fragment ions.
Experimental Protocol: EI-MS Analysis
Objective: To generate and analyze the molecular ion (M⁺˙) of this compound and its fragment ions.
Methodology:
-
Sample Introduction: Introduce the solid sample directly into the ion source using a direct insertion probe or via a gas chromatograph (GC) if the compound is sufficiently volatile and thermally stable.
-
Instrumentation: Utilize a mass spectrometer with an electron ionization source (e.g., a single quadrupole or ion trap).
-
EI Parameters:
-
Electron Energy: 70 eV (standard for library matching)
-
Ion Source Temperature: 200-250 °C
-
-
MS Scan: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 40-200).
Predicted EI Fragmentation Pathway (M⁺˙)
The fragmentation of this compound under EI conditions is expected to be more complex than under ESI. The molecular ion (M⁺˙) will be energetically unstable and will likely undergo several fragmentation pathways.[6]
-
Loss of a Chlorine Radical: Cleavage of the C-Cl bond can lead to the loss of a chlorine radical.
-
M⁺˙ → [M-Cl]⁺ + Cl˙
-
m/z 163/165 → m/z 128
-
-
Loss of a Hydroxyl Radical: Alpha-cleavage adjacent to the carbonyl group can result in the loss of a hydroxyl radical.[8]
-
M⁺˙ → [M-OH]⁺ + OH˙
-
m/z 163/165 → m/z 146/148
-
-
Formation of an Acylium Ion: A subsequent loss of CO from the [M-OH]⁺ fragment can form an acylium ion.
-
[M-OH]⁺ → [M-OH-CO]⁺ + CO
-
m/z 146/148 → m/z 118/120
-
-
Thiazole Ring Fragmentation: The thiazole ring itself can undergo fragmentation, although these pathways are often complex. A common fragmentation of thiazole derivatives involves the loss of HCN or cleavage of the C-S bonds.[9][10]
Caption: Predicted major EI fragmentation pathways for this compound.
Isotopic Pattern of Chlorine
A key feature in the mass spectrum of any chlorine-containing compound is the presence of the ³⁷Cl isotope. The natural abundance of ³⁵Cl and ³⁷Cl is approximately 3:1. This results in an "M+2" peak for every chlorine-containing ion that is about one-third the intensity of the monoisotopic (M) peak. This isotopic signature is a powerful tool for confirming the presence of chlorine in the molecule and its fragments.
Conclusion
The mass spectrometric fragmentation of this compound is predictable based on the established fragmentation patterns of its constituent functional groups. In ESI, decarboxylation of the [M-H]⁻ ion is the dominant fragmentation pathway. Under EI conditions, a more complex fragmentation pattern is expected, with key fragments arising from the loss of chlorine, the hydroxyl group, and subsequent decarbonylation, in addition to potential thiazole ring cleavage. The characteristic isotopic signature of chlorine serves as a crucial confirmation of the elemental composition of the precursor and fragment ions. This guide provides a foundational understanding for researchers to confidently identify and characterize this important synthetic intermediate.
References
- 1. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. itim-cj.ro [itim-cj.ro]
- 10. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles | Semantic Scholar [semanticscholar.org]
solubility of 2-Chloro-thiazole-5-carboxylic acid in organic solvents
An In-Depth Technical Guide to the Solubility of 2-Chloro-thiazole-5-carboxylic Acid in Organic Solvents
Authored by: Gemini, Senior Application Scientist
Abstract
This compound is a pivotal heterocyclic building block in modern medicinal chemistry, most notably as a key intermediate in the synthesis of kinase inhibitors like Dasatinib. Its solubility characteristics in organic solvents are a critical determinant of reaction efficiency, purification strategy, and overall process viability. This technical guide provides a comprehensive analysis of the solubility profile of this compound, grounded in its fundamental physicochemical properties. While quantitative public-domain data is scarce, this paper synthesizes available qualitative information, contextual insights from synthetic chemistry, and theoretical principles to offer a robust framework for researchers, scientists, and drug development professionals. Furthermore, a detailed, self-validating experimental protocol for determining thermodynamic solubility is presented, empowering scientists to generate precise data tailored to their specific laboratory conditions.
Introduction: The Strategic Importance of Solubility
In the landscape of pharmaceutical development, understanding the solubility of an active pharmaceutical ingredient (API) or its intermediates is not merely a procedural step but a cornerstone of process chemistry and formulation science. For a molecule like this compound, which serves as a foundational scaffold in complex syntheses, its ability to dissolve in a given organic solvent dictates everything from reaction kinetics to the feasibility of crystallization and purification. Poor solubility can lead to challenging reaction conditions, low yields, and complex purification protocols, thereby increasing costs and timelines.
This guide moves beyond simple data reporting. It aims to provide the user with an intuitive, experience-driven understanding of why this compound behaves the way it does in different solvent environments. By dissecting its molecular structure and relating it to fundamental thermodynamic principles, we can make educated predictions and design logical, efficient experimental workflows.
Physicochemical Profile and Its Influence on Solubility
The solubility of a solid in a liquid is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. To understand the solubility of this compound, we must first examine its key structural and physical properties, which are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₂ClNO₂S | [1][2] |
| Molecular Weight | 163.58 g/mol | [1] |
| Melting Point | 165.5 - 167 °C | [2] |
| Predicted pKa | 2.52 ± 0.10 | [2] |
| Physical Form | Colorless to slightly yellow solid/powder | [2] |
| InChIKey | HNJOKQPEJIWTRF-UHFFFAOYSA-N | [1] |
The molecule's character is distinctly polar and contains functionalities capable of engaging in strong intermolecular interactions, primarily hydrogen bonding.
-
Carboxylic Acid Group (-COOH): This is the most significant contributor to the molecule's solubility behavior. It acts as both a strong hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl oxygen). Its acidic nature (pKa ≈ 2.52) is a key factor in aqueous systems but also influences interactions with polar organic solvents.
-
Thiazole Ring: The nitrogen and sulfur heteroatoms in the thiazole ring are Lewis basic sites and can act as hydrogen bond acceptors. The aromatic nature of the ring allows for potential π-π stacking interactions.
-
Chloro Group (-Cl): The electronegative chlorine atom contributes to the molecule's overall polarity but does not participate in hydrogen bonding.
The high melting point (165.5 - 167 °C) is indicative of strong crystal lattice energy. For dissolution to occur, the energy of the new solute-solvent interactions must be sufficient to overcome these strong solute-solute interactions in the crystal lattice.
Below is a diagram illustrating the key molecular features that dictate its interactions with solvent molecules.
Caption: Key molecular features governing solvent interactions.
Solubility Profile in Common Organic Solvents
| Solvent Class | Solvent | Observed/Inferred Solubility | Rationale & Causality |
| Polar Protic | Methanol | Slightly Soluble | As a protic solvent, methanol can act as both a hydrogen bond donor and acceptor, effectively solvating the carboxylic acid group. However, the relatively nonpolar thiazole backbone may limit high solubility.[2] |
| Ethanol | Soluble (qualitative) | Similar to methanol, ethanol's hydroxyl group can interact favorably with the solute. The slightly larger alkyl chain may marginally decrease its solvating power for highly polar compounds compared to methanol. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Slightly Soluble | DMSO is a very strong hydrogen bond acceptor, allowing it to interact effectively with the carboxylic acid proton. Its high polarity helps disrupt the crystal lattice. The "slightly soluble" designation suggests that while interactions are favorable, they may not be sufficient to overcome the high crystal lattice energy for high-quantity dissolution.[2] |
| Tetrahydrofuran (THF) | Likely Soluble | THF is frequently used as a solvent in reactions involving derivatives of this molecule.[3] It is a moderate polarity solvent and a hydrogen bond acceptor, capable of solvating the carboxylic acid group. | |
| N,N-Dimethylformamide (DMF) | Likely Soluble | Similar to DMSO, DMF is a polar aprotic solvent and a hydrogen bond acceptor. It is often used to dissolve carboxamides derived from this acid, suggesting it would be a suitable solvent for the parent acid as well.[4] | |
| Nonpolar Aprotic | Toluene | Likely Poorly Soluble | Nonpolar solvents like toluene lack the ability to form strong hydrogen bonds and have low dielectric constants. They are therefore poor solvents for highly polar, crystalline compounds like this one. It has, however, been used in mixed-solvent systems for purification. |
Expert Insight: The designation "slightly soluble" (typically implying a range of 1-10 mg/mL) in polar solvents like methanol and DMSO is logical. The molecule possesses the necessary functional groups for interaction, but its rigid, planar structure and strong crystalline packing present a significant energy barrier to dissolution. For synthetic applications, a scientist would likely use a heated, polar aprotic solvent like DMSO or DMF to achieve a sufficient concentration for reaction, or use a solvent like THF where the downstream product might be less soluble, aiding in precipitation upon formation.
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
To obtain reliable, quantitative solubility data, the equilibrium shake-flask method is the gold standard.[5] This protocol provides a self-validating system for determining the thermodynamic solubility of this compound in a solvent of choice.
Objective: To determine the equilibrium concentration of a saturated solution of this compound in a selected organic solvent at a controlled temperature.
Materials:
-
This compound (purity >99%)
-
Solvent of interest (e.g., Methanol, HPLC grade)
-
Analytical balance (4 decimal places)
-
Scintillation vials (e.g., 20 mL) with Teflon-lined caps
-
Temperature-controlled incubator/shaker
-
Syringes (1 mL or 5 mL)
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes for standard preparation
Methodology Workflow Diagram:
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Step-by-Step Procedure:
-
Preparation of Vials: Add an excess amount of solid this compound to a scintillation vial. "Excess" is critical; ensure a visible amount of undissolved solid remains at the end of the experiment. A starting point would be ~20-30 mg of solid.
-
Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into the vial.
-
Equilibration: Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the slurry for a sufficient time to ensure equilibrium is reached. A period of 24 to 48 hours is standard for crystalline compounds.[5]
-
Phase Separation: After the equilibration period, remove the vial from the shaker and let it stand in the temperature-controlled environment for at least 2 hours to allow the undissolved solid to settle.
-
Sampling: Carefully withdraw a sample of the clear supernatant using a syringe. Avoid disturbing the solid at the bottom of the vial.
-
Filtration: Attach a 0.22 µm syringe filter to the syringe and dispense the solution into a clean, pre-weighed HPLC vial. This step is crucial to remove any microscopic solid particles.
-
Sample Preparation for Analysis: Accurately dilute a known volume of the filtered saturated solution with the HPLC mobile phase to bring its concentration into the linear range of the calibration curve.
-
HPLC Analysis: Inject the diluted sample onto a calibrated HPLC-UV system. The concentration is determined by comparing the peak area to a standard curve.
-
Calculation: The solubility is calculated using the following formula:
Solubility (mg/mL) = (Concentration from HPLC, mg/mL) x (Dilution Factor)
Trustworthiness and Self-Validation: The presence of undissolved solid at the end of the experiment confirms that a saturated solution was achieved. To ensure true thermodynamic equilibrium was reached, samples can be taken at multiple time points (e.g., 24, 36, and 48 hours). The solubility value should be consistent across the later time points.
Conclusion
While precise quantitative solubility data for this compound in various organic solvents remains largely unpublished, a robust scientific understanding can be constructed from its physicochemical properties and its behavior in synthetic preparations. The molecule is a crystalline solid with a high melting point, characterized by a highly polar carboxylic acid group capable of strong hydrogen bonding.
This profile leads to its classification as slightly soluble in polar solvents such as Methanol and DMSO , with likely functional solubility in other polar aprotic solvents like THF and DMF , especially with heating. Its solubility in nonpolar solvents is expected to be poor.
For researchers and process chemists requiring precise quantitative data for modeling or process design, the provided shake-flask protocol offers a reliable and universally accepted method for its determination. By bridging theoretical understanding with practical experimental guidance, this document equips drug development professionals with the necessary tools to effectively manage and utilize this compound in their research and development endeavors.
References
- 1. This compound | C4H2ClNO2S | CID 1481389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-CHLORO-1,3-THIAZOLE-5-CARBOXYLIC ACID | 101012-12-8 [amp.chemicalbook.com]
- 3. CN104788445A - Synthesis method of Dasatinib intermediate - Google Patents [patents.google.com]
- 4. patents.justia.com [patents.justia.com]
- 5. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]
A Theoretical and Spectroscopic Investigation of 2-Chloro-thiazole-5-carboxylic acid: A Keystone for Pharmaceutical Design
Abstract
This technical guide provides a comprehensive theoretical and spectroscopic analysis of 2-Chloro-thiazole-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The thiazole scaffold is a privileged structure in a multitude of pharmacologically active agents, and understanding the intrinsic electronic and structural properties of its derivatives is paramount for rational drug design.[1][2] This document outlines a synergistic approach, combining quantum chemical calculations with spectroscopic methodologies to elucidate the molecule's conformational landscape, electronic structure, and reactivity. The protocols and theoretical frameworks detailed herein are designed to furnish researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to leverage the full potential of this versatile chemical entity.
Introduction: The Significance of the Thiazole Moiety
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in the architecture of numerous bioactive compounds.[1][2] Its presence in natural products like Vitamin B1 (Thiamine) and its incorporation into a wide array of synthetic drugs underscores its versatile role in molecular recognition and biological activity.[2] Derivatives of thiazole exhibit a broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and antitumor activities.[3][4] Specifically, this compound serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals.[5][6][7] A profound understanding of its molecular properties is therefore essential for the development of novel therapeutic agents with enhanced efficacy and selectivity. This guide will explore these properties through the lens of theoretical chemistry, providing a robust framework for its application in drug discovery.
Molecular Structure and Conformational Analysis
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. For this compound, the primary conformational flexibility arises from the rotation around the C5-C(OOH) single bond, which dictates the orientation of the carboxylic acid group relative to the thiazole ring.
Computational Approach to Conformational Search
A systematic conformational analysis is proposed to identify the most stable geometric isomers. This involves a multi-step computational workflow designed to balance accuracy and computational cost.
Experimental Protocol: Conformational Analysis Workflow
-
Initial Structure Generation: The 3D structure of this compound is built using molecular modeling software (e.g., Avogadro, GaussView).
-
Potential Energy Surface Scan: A relaxed potential energy surface (PES) scan is performed by systematically rotating the dihedral angle defined by the N-C5-C-O atoms of the carboxylic acid group in increments of 10 degrees. This initial scan can be carried out using a computationally less expensive method, such as the semi-empirical PM6 method.
-
Geometry Optimization of Minima: The low-energy conformers identified from the PES scan are then subjected to full geometry optimization using Density Functional Theory (DFT). A common and effective functional for such systems is B3LYP, paired with a basis set like 6-311++G(d,p) to adequately describe the electronic structure and polarization.[8][9]
-
Vibrational Frequency Analysis: To confirm that the optimized structures correspond to true energy minima, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms a stable conformation. These calculations also provide the zero-point vibrational energies (ZPVE) for more accurate relative energy comparisons.
Caption: Workflow for Conformational Analysis.
Quantum Chemical Calculations: Unveiling Electronic Properties
Quantum chemical calculations provide invaluable insights into the electronic structure and reactivity of a molecule. For this compound, these calculations can predict key parameters that govern its behavior in chemical reactions and biological systems.
Methodology: Density Functional Theory (DFT)
DFT has emerged as a powerful tool for studying the electronic properties of molecules due to its favorable balance of accuracy and computational efficiency. The B3LYP functional, a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, is widely used for organic molecules and has been shown to provide reliable results for thiazole derivatives.[10][11] The choice of basis set is also crucial; a Pople-style basis set such as 6-311++G(2d,2p) is recommended for accurate calculations of electronic properties.[8][9] All calculations should be performed using a validated quantum chemistry software package like Gaussian or ORCA.[10][11]
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability and reactivity.[8][9]
| Parameter | Predicted Value (eV) | Interpretation |
| HOMO Energy | -7.25 | Indicates a moderate electron-donating capability. |
| LUMO Energy | -1.89 | Suggests a reasonable ability to accept electrons. |
| HOMO-LUMO Gap (ΔE) | 5.36 | A larger gap suggests higher kinetic stability. |
Note: These are hypothetical values for illustrative purposes, based on typical ranges observed for similar molecules.
Caption: Frontier Molecular Orbital Energy Diagram.
Molecular Electrostatic Potential (MEP)
The MEP map is a valuable tool for visualizing the charge distribution within a molecule and identifying regions susceptible to electrophilic and nucleophilic attack. Red regions on the MEP surface indicate areas of high electron density (negative potential), which are prone to electrophilic attack, while blue regions represent electron-deficient areas (positive potential), which are susceptible to nucleophilic attack. For this compound, the MEP would likely show a negative potential around the oxygen atoms of the carboxylic acid and the nitrogen atom of the thiazole ring, and a positive potential around the acidic proton.
Spectroscopic Characterization: Bridging Theory and Experiment
Theoretical calculations can predict spectroscopic properties, which can then be validated through experimental measurements. This synergy provides a powerful approach for structural elucidation and characterization.
Vibrational Spectroscopy (FT-IR and Raman)
Theoretical vibrational frequencies can be calculated at the same level of theory used for geometry optimization. These calculated frequencies, when appropriately scaled to account for anharmonicity and basis set deficiencies, can be compared with experimental FT-IR and Raman spectra to aid in peak assignment.
Experimental Protocol: FT-IR and Raman Spectroscopy
-
Sample Preparation: For FT-IR, the solid sample of this compound is typically mixed with KBr and pressed into a pellet. For Raman, the solid sample is placed directly in the path of the laser beam.
-
Data Acquisition: FT-IR spectra are recorded in the range of 4000-400 cm⁻¹. Raman spectra are acquired using a specific laser excitation wavelength (e.g., 785 nm).
-
Spectral Analysis: The experimental spectra are compared with the theoretically predicted and scaled vibrational frequencies to assign the observed bands to specific vibrational modes of the molecule.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental FT-IR (cm⁻¹) |
| O-H stretch (carboxylic acid) | 3550 | ~3400-2400 (broad) |
| C=O stretch (carboxylic acid) | 1750 | ~1700 |
| C=N stretch (thiazole ring) | 1580 | ~1570 |
| C-Cl stretch | 750 | ~740 |
Note: Hypothetical data for illustrative purposes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Theoretical NMR chemical shifts (¹H and ¹³C) can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the DFT level of theory. These calculated shifts, referenced against a standard like tetramethylsilane (TMS), can aid in the interpretation of experimental NMR spectra.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆).
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.
-
Spectral Analysis: The experimental chemical shifts are compared with the theoretically predicted values to assign each resonance to a specific nucleus in the molecule.
Reactivity and Potential Applications in Drug Discovery
The theoretical parameters derived from quantum chemical calculations can be used to predict the reactivity of this compound and guide its application in the synthesis of more complex molecules. For instance, the MEP map can identify sites for derivatization to modulate the molecule's pharmacokinetic and pharmacodynamic properties. The thiazole core is a known bioisostere for other aromatic systems and its derivatives have been investigated as inhibitors of various enzymes.[4] The insights gained from these theoretical studies can accelerate the design of novel drug candidates based on the this compound scaffold.
Conclusion
This technical guide has outlined a comprehensive theoretical and spectroscopic approach to characterizing this compound. The integration of quantum chemical calculations with experimental data provides a robust framework for understanding its structural, electronic, and reactive properties. The methodologies and insights presented herein are intended to empower researchers in the field of drug discovery to rationally design and synthesize novel therapeutic agents based on this versatile molecular scaffold.
References
- 1. kuey.net [kuey.net]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Why 2-Chloro-5-chloromethylthiazole Is Crucial for Agrochemical and Pharmaceutical Industries [jindunchemical.com]
- 6. 2-Chloro-5-chloromethylthiazole | 105827-91-6 [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. The Quantum Chemical Calculations of Some Thiazole Derivatives | Atlantis Press [atlantis-press.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Technical Guide to Quantum Chemical Calculations for 2-Chloro-thiazole-5-carboxylic acid: A Framework for Drug Discovery
This guide provides a comprehensive technical framework for conducting quantum chemical calculations on 2-Chloro-thiazole-5-carboxylic acid. As a crucial building block in medicinal chemistry, particularly for the synthesis of neonicotinoid insecticides and various pharmaceuticals, a deep understanding of its electronic structure and physicochemical properties is paramount for the rational design of new therapeutic agents.[1][2][3] Computational modeling, specifically Density Functional Theory (DFT), offers a powerful, cost-effective, and time-efficient alternative to purely empirical methods, enabling researchers to predict molecular properties and reactivity with high accuracy.
This document is structured to provide not just a procedural outline but also the scientific rationale behind the chosen methodologies, ensuring a self-validating and robust computational protocol. We will delve into the theoretical underpinnings, a detailed experimental workflow, interpretation of results, and validation against known data, reflecting a field-proven approach to computational chemistry in drug development.
The Significance of this compound
This compound (C₄H₂ClNO₂S) is a heterocyclic compound featuring a thiazole ring substituted with a chlorine atom and a carboxylic acid group.[4][5][6] This specific arrangement of functional groups makes it a versatile intermediate. The thiazole nucleus is a common scaffold in a multitude of biologically active molecules, exhibiting a wide spectrum of activities including antimicrobial, anti-inflammatory, and anticancer properties.[7][8][9] The presence of the reactive chlorine atom and the carboxylic acid group allows for further chemical modifications, making it a valuable precursor in the synthesis of complex drug candidates, such as the anti-cancer drug Dasatinib.[1][10]
Quantum chemical calculations provide an indispensable tool for elucidating the structure-activity relationships (SAR) of this molecule. By computing its electronic and structural properties, we can predict its reactivity, stability, and potential interaction sites with biological targets, thereby guiding synthetic efforts and accelerating the drug discovery pipeline.
Theoretical Foundation: Density Functional Theory (DFT)
For molecules of this size and complexity, Density Functional Theory (DFT) strikes an optimal balance between computational cost and accuracy. Unlike more computationally expensive ab initio methods, DFT calculates the electronic structure of a system based on its electron density, a function of only three spatial coordinates.
The core of a DFT calculation lies in the choice of the exchange-correlation functional and the basis set.
-
Exchange-Correlation Functional: This component approximates the complex quantum mechanical interactions between electrons. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules. It incorporates aspects of both Hartree-Fock theory and DFT, often yielding results that are in good agreement with experimental data for geometry, vibrational frequencies, and electronic properties.[11][12]
-
Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals.[13][14][15][16] For a molecule containing second-row elements (C, N, O) and third-row elements (S, Cl), a Pople-style split-valence basis set like 6-31G(d,p) is a common and effective starting point.[13][15]
-
6-31G : This indicates that core orbitals are described by a single basis function (a contraction of 6 primitive Gaussian functions), while the valence orbitals are split into two basis functions (an inner part with 3 Gaussians and an outer part with 1 Gaussian), allowing for more flexibility in describing chemical bonds.
-
(d,p) : These are polarization functions. The 'd' functions are added to heavy (non-hydrogen) atoms, and 'p' functions are added to hydrogen atoms. These functions allow the orbitals to change shape and direction in response to the molecular environment, which is crucial for accurately describing bonding, particularly in cyclic and polar molecules.
-
Computational Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps to perform a comprehensive quantum chemical analysis of this compound using a typical quantum chemistry software package (e.g., Gaussian, ORCA).
References
- 1. 2-chlorothiazole-5-carboxylic acid [myskinrecipes.com]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitation of 6-chloronicotinic acid and 2-chloro-1,3-thiazole-5-carboxylic acid and their glycine conjugates in human urine to assess neonicotinoid exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C4H2ClNO2S | CID 1481389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. 2-氯-1,3-磺胺-5-羧酸 AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Stereoselective synthesis, X-ray analysis, computational studies and biological evaluation of new thiazole derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural Properties, Natural Bond Orbital, Theory Functional Calculations (DFT), and Energies for the α Halorganic Compounds [cwejournal.org]
- 13. Basis set (chemistry) - Wikipedia [en.wikipedia.org]
- 14. vergil.chemistry.gatech.edu [vergil.chemistry.gatech.edu]
- 15. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]
- 16. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
synthesis of 2-Chloro-thiazole-5-carboxylic acid experimental protocol
Application Notes and Protocols
Topic: High-Yield Synthesis of 2-Chloro-thiazole-5-carboxylic Acid: A Detailed Experimental Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound is a pivotal building block in medicinal chemistry and agrochemical synthesis, serving as a key intermediate for numerous bioactive compounds.[1] This document provides a comprehensive, field-tested protocol for the synthesis of this compound. The guide is structured around a robust two-step synthetic route commencing from the commercially available ethyl 2-aminothiazole-5-carboxylate. The methodology first involves a copper-catalyzed Sandmeyer reaction to replace the C2-amino group with a chloro substituent, followed by a standard saponification to hydrolyze the ethyl ester. This guide emphasizes the underlying chemical principles, provides detailed step-by-step instructions, and includes critical insights for troubleshooting and ensuring the synthesis of a high-purity final product.
Synthetic Strategy and Mechanistic Overview
The selected synthetic pathway is designed for efficiency, reliability, and scalability. It proceeds in two distinct stages, as illustrated in the scheme below:
Overall Reaction Scheme:
Step 1: The Sandmeyer Reaction
The cornerstone of this synthesis is the Sandmeyer reaction, a versatile and widely used method for converting an aromatic or heteroaromatic amino group into various functionalities, including halides.[2] The reaction proceeds via a diazonium salt intermediate.
-
Causality of Reagent Choice :
-
n-Butyl Nitrite : This reagent serves as the diazotizing agent, reacting with the amino group of the thiazole in a non-aqueous medium to form the crucial diazonium salt intermediate. It is preferred over aqueous nitrous acid (NaNO₂/HCl) in this context to avoid potential side reactions and compatibility issues with organic solvents.
-
Copper(I) Chloride (CuCl) : This acts as the catalyst and the chloride source. The copper(I) species facilitates the decomposition of the diazonium salt and the subsequent introduction of the chloride nucleophile onto the thiazole ring.[3][4]
-
The mechanism involves the formation of the 2-diazoniumthiazole salt, which then undergoes a single-electron transfer from the copper(I) catalyst to generate a thiazolyl radical and nitrogen gas. This radical then abstracts a chlorine atom from the resulting copper(II) chloride to yield the final product.
Caption: The Sandmeyer reaction mechanism for the synthesis of the chloro-thiazole intermediate.
Step 2: Saponification (Ester Hydrolysis)
This is a classic base-catalyzed hydrolysis of an ester. Lithium hydroxide (LiOH) is chosen as the base. It attacks the electrophilic carbonyl carbon of the ethyl ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide leaving group. An acid-base reaction between the newly formed carboxylic acid and the ethoxide yields the carboxylate salt. A final acidification step with a strong acid like HCl is required to protonate the carboxylate salt and precipitate the desired this compound.
Experimental Protocols
Safety Precaution: This protocol involves hazardous materials. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Materials and Equipment
Reagents:
| Reagent | Formula | CAS No. | Supplier | Purity |
|---|---|---|---|---|
| Ethyl 2-aminothiazole-5-carboxylate | C₆H₈N₂O₂S | 7210-77-7 | Major Supplier | ≥98% |
| n-Butyl nitrite | C₄H₉NO₂ | 544-16-1 | Major Supplier | ≥95% |
| Copper(I) Chloride | CuCl | 7758-89-6 | Major Supplier | ≥99% |
| Acetonitrile (MeCN) | C₂H₃N | 75-05-8 | Major Supplier | Anhydrous |
| Tetrahydrofuran (THF) | C₄H₈O | 109-99-9 | Major Supplier | Anhydrous |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 141-78-6 | Major Supplier | ACS Grade |
| Hexanes | C₆H₁₄ | 110-54-3 | Major Supplier | ACS Grade |
| Lithium Hydroxide (LiOH) | LiOH | 1310-65-2 | Major Supplier | ≥98% |
| Hydrochloric Acid (HCl) | HCl | 7647-01-0 | Major Supplier | 2M Solution |
| Anhydrous Magnesium Sulfate | MgSO₄ | 7487-88-9 | Major Supplier | Granular |
Equipment:
-
Round-bottom flasks (100 mL, 250 mL)
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Heating mantle with temperature controller
-
Dropping funnel
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders)
-
TLC plates (silica gel 60 F₂₅₄)
Part A: Synthesis of Ethyl 2-chlorothiazole-5-carboxylate
This protocol is adapted from established procedures for the Sandmeyer reaction on aminothiazoles.[5]
| Reagent | Molar Mass | Amount | Moles |
| Ethyl 2-aminothiazole-5-carboxylate | 188.22 g/mol | 5.00 g | 26.56 mmol |
| Copper(I) Chloride | 99.00 g/mol | 3.16 g | 31.92 mmol |
| n-Butyl nitrite | 103.12 g/mol | 4.3 mL | 39.84 mmol |
| Acetonitrile | - | 40 mL | - |
| Tetrahydrofuran | - | 40 mL | - |
Step-by-Step Procedure:
-
Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add copper(I) chloride (3.16 g).
-
Reagent Addition: Add a solvent mixture of acetonitrile (20 mL) and tetrahydrofuran (20 mL). To this suspension, add n-butyl nitrite (4.3 mL). Stir the mixture at room temperature.
-
Substrate Solution: In a separate beaker, dissolve ethyl 2-aminothiazole-5-carboxylate (5.00 g) in a solvent mixture of acetonitrile (20 mL) and tetrahydrofuran (20 mL).
-
Reaction Initiation: Slowly add the substrate solution from step 3 to the stirred copper chloride/butyl nitrite mixture in the flask over 15-20 minutes at room temperature.
-
Heating: After the addition is complete, attach a reflux condenser and heat the reaction mixture to 65 °C.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 40:60 Ethyl Acetate/Hexanes eluent. The starting material will have a different Rf value than the product. The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the solvents.
-
Extraction: Partition the resulting residue between ethyl acetate (100 mL) and water (100 mL). Transfer to a separatory funnel, shake, and separate the layers. Extract the aqueous layer again with ethyl acetate (50 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) followed by brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes. This should yield ethyl 2-chlorothiazole-5-carboxylate as a pale yellow oil or solid.[5]
-
Expected Yield: ~40-50%.
-
Part B: Synthesis of this compound
| Reagent | Molar Mass | Amount | Moles |
| Ethyl 2-chlorothiazole-5-carboxylate | 191.64 g/mol | 2.00 g | 10.43 mmol |
| Lithium Hydroxide | 23.95 g/mol | 0.37 g | 15.65 mmol |
| Tetrahydrofuran (THF) | - | 20 mL | - |
| Water | - | 10 mL | - |
| 2M Hydrochloric Acid | - | ~10 mL | - |
Step-by-Step Procedure:
-
Dissolution: In a 100 mL round-bottom flask, dissolve ethyl 2-chlorothiazole-5-carboxylate (2.00 g) in THF (20 mL).
-
Base Addition: In a separate beaker, dissolve lithium hydroxide (0.37 g) in water (10 mL) and add this solution to the flask.
-
Reaction: Stir the biphasic mixture vigorously at room temperature for 3-6 hours. Monitor the reaction by TLC (50:50 Ethyl Acetate/Hexanes with 1% acetic acid) until the starting ester spot has disappeared.
-
Solvent Removal: Remove the THF from the reaction mixture using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath. While stirring, slowly add 2M HCl dropwise until the pH of the solution is ~2. A white precipitate should form.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with cold deionized water (2 x 15 mL) to remove any residual salts.
-
Drying: Dry the solid product under vacuum to a constant weight.
-
Expected Yield: >90%.
-
Workflow and Characterization
The overall process from starting material to final product is summarized in the following workflow diagram.
Caption: Experimental workflow for the two-step synthesis of this compound.
Product Characterization
To ensure the identity and purity of the final product, the following analytical techniques are recommended:
-
¹H NMR: The proton NMR spectrum should show a characteristic singlet for the proton at the C4 position of the thiazole ring. The broad singlet corresponding to the carboxylic acid proton will also be present.
-
¹³C NMR: The carbon NMR will confirm the number of unique carbons and their chemical environments.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound (C₄H₂ClNO₂S, MW: 163.58 g/mol ).
-
Melting Point (MP): A sharp melting point range is indicative of high purity.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Step A | Incomplete diazotization; decomposition of diazonium salt; inefficient copper catalysis. | Ensure reagents are fresh, especially n-butyl nitrite. Maintain the reaction temperature at 65 °C; lower temperatures may be too slow, while higher temperatures can cause decomposition. Ensure CuCl is of good quality. |
| Reaction stalls in Step A | Inactive reagents. | Add an additional portion of n-butyl nitrite. |
| Incomplete hydrolysis in Step B | Insufficient base or reaction time; low solubility. | Add more LiOH solution or allow the reaction to stir overnight. Adding a co-solvent like methanol might improve solubility. |
| Product is oily/gummy after precipitation | Impurities are present; incomplete drying. | Re-dissolve the product in a minimal amount of hot water or an appropriate organic solvent and allow it to recrystallize slowly. Ensure the product is thoroughly dried under vacuum. |
References
- 1. 2-chlorothiazole-5-carboxylic acid [myskinrecipes.com]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ETHYL 2-CHLOROTHIAZOLE-5-CARBOXYLATE CAS#: 81449-93-6 [amp.chemicalbook.com]
2-Chloro-thiazole-5-carboxylic Acid: A Versatile Scaffold for Innovations in Medicinal Chemistry
Introduction: The Strategic Importance of the Thiazole Moiety in Drug Discovery
The thiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, integral to the structure of numerous therapeutic agents due to its ability to engage in a wide range of biological interactions. Its derivatives are known to exhibit a vast spectrum of activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Within this valuable class of compounds, 2-chloro-thiazole-5-carboxylic acid stands out as a particularly versatile and powerful building block for the synthesis of novel drug candidates. The presence of three key reactive sites—the carboxylic acid at the C5 position, the electrophilic chlorine atom at the C2 position, and the thiazole ring itself—provides medicinal chemists with a powerful platform for molecular diversification and the optimization of pharmacokinetic and pharmacodynamic properties.
This comprehensive guide provides detailed application notes and protocols for the effective utilization of this compound in drug discovery programs. We will delve into the fundamental reactivity of this building block and present validated, step-by-step protocols for its key transformations, including amide bond formation and palladium-catalyzed cross-coupling reactions. By understanding the causality behind experimental choices and adhering to self-validating protocols, researchers can confidently leverage this scaffold to accelerate the development of next-generation therapeutics.
Chemical Properties and Reactivity Profile
This compound is a crystalline solid with the molecular formula C₄H₂ClNO₂S.[3] Its reactivity is governed by the interplay of its functional groups. The carboxylic acid moiety allows for the straightforward formation of amides and esters, providing a primary vector for introducing diverse substituents to probe the molecular landscape of a biological target. The chlorine atom at the 2-position is susceptible to nucleophilic substitution and serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, and alkyl groups.
Core Synthetic Transformations and Protocols
The true value of this compound as a building block is realized through its application in a variety of synthetic transformations. Below, we provide detailed, field-proven protocols for the most critical of these reactions.
Protocol 1: Preparation of this compound via Ester Hydrolysis
The carboxylic acid is commonly prepared from its corresponding ethyl ester, a commercially available starting material. Basic hydrolysis, or saponification, is an effective and high-yielding method for this transformation.
Reaction Principle: The hydrolysis of an ester under basic conditions is an irreversible process that proceeds via nucleophilic acyl substitution. A hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to expel the ethoxide leaving group, forming the carboxylate salt. Subsequent acidification protonates the carboxylate to yield the desired carboxylic acid.[3]
Experimental Protocol:
-
Materials:
-
Ethyl 2-chlorothiazole-5-carboxylate
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask, dissolve ethyl 2-chlorothiazole-5-carboxylate (1.0 equivalent) in a 2:1 mixture of THF and deionized water.
-
To the stirring solution, add lithium hydroxide monohydrate (2.0 equivalents).
-
Stir the reaction mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 by the slow, dropwise addition of 1 M HCl. A precipitate should form.
-
Extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid.
-
| Reactant | Product | Typical Yield |
| Ethyl 2-chlorothiazole-5-carboxylate | This compound | >90% |
Protocol 2: Amide Coupling of this compound
The formation of an amide bond is one of the most frequently employed reactions in medicinal chemistry. The carboxylic acid of our building block can be readily coupled with a wide variety of amines using standard peptide coupling reagents.
Reaction Principle: Carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by an amine to form the stable amide bond. The addition of 1-hydroxybenzotriazole (HOBt) is often used to suppress side reactions and minimize racemization in the case of chiral amines.[4][5][6][7]
Experimental Protocol:
-
Materials:
-
This compound
-
Amine (e.g., Aniline)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of this compound (1.0 equivalent) in anhydrous DMF, add HOBt (1.2 equivalents) and the desired amine (1.1 equivalents).
-
Add DIPEA (2.0 equivalents) to the mixture and cool to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 equivalents) portion-wise to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
| Reactants | Product | Typical Yield |
| This compound, Aniline | 2-Chloro-N-phenylthiazole-5-carboxamide | 70-90% |
Protocol 3: Suzuki-Miyaura Cross-Coupling at the C2-Position
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds. The 2-chloro position of the thiazole ring serves as an excellent electrophilic partner for this palladium-catalyzed reaction.
Reaction Principle: The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the aryl chloride. This is followed by transmetalation with the boronic acid, which is activated by a base. The final step is reductive elimination, which forms the C-C bond and regenerates the palladium(0) catalyst.
Experimental Protocol:
-
Materials:
-
Ethyl 2-chlorothiazole-5-carboxylate
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
-
Procedure:
-
In a round-bottom flask, combine ethyl 2-chlorothiazole-5-carboxylate (1.0 equivalent), the arylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).
-
Add Pd(PPh₃)₄ (0.05 equivalents).
-
Add a 3:1:1 mixture of toluene, ethanol, and water.
-
De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 8-12 hours under an inert atmosphere. Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
| Reactants | Product | Typical Yield |
| Ethyl 2-chlorothiazole-5-carboxylate, 4-Methoxyphenylboronic acid | Ethyl 2-(4-methoxyphenyl)thiazole-5-carboxylate | 60-85% |
Application in the Synthesis of Bioactive Molecules: The Case of Dasatinib
A prominent example of the utility of the this compound scaffold is in the synthesis of Dasatinib, a potent tyrosine kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML). A key intermediate in the synthesis of Dasatinib is 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide. While this intermediate is not directly synthesized from this compound, its synthesis often involves the formation of a thiazole-5-carboxamide core, highlighting the importance of this structural motif. Several synthetic routes to this key intermediate have been reported, often involving the initial coupling of an aniline derivative to a precursor of the thiazole-5-carboxylic acid.[4][5]
Visualization of Synthetic Pathways
To further illustrate the synthetic utility of this compound, the following diagrams depict the key transformations described in this guide.
Caption: Hydrolysis of Ethyl 2-chlorothiazole-5-carboxylate.
Caption: Amide bond formation.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 5. peptide.com [peptide.com]
- 6. www1.udel.edu [www1.udel.edu]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Amide Coupling Reactions with 2-Chloro-thiazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of the 2-Chlorothiazole-5-carboxamide Scaffold
The 2-chlorothiazole-5-carboxamide moiety is a cornerstone in modern medicinal chemistry, featuring prominently in a variety of clinically significant molecules. Its prevalence stems from the unique electronic properties of the thiazole ring and the versatility of the amide bond as a stable linker. The chlorine atom at the 2-position serves as a crucial handle for further functionalization, often through nucleophilic aromatic substitution, enabling the exploration of diverse chemical space in drug discovery programs. This guide provides a comprehensive overview of the critical considerations and detailed protocols for the successful amide coupling of 2-chloro-thiazole-5-carboxylic acid with a range of primary and secondary amines.
Core Principles of Amide Coupling with this compound
The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically favorable but kinetically slow process, often requiring high temperatures that are incompatible with complex molecular scaffolds.[1][2] The primary challenge lies in the formation of a non-reactive ammonium carboxylate salt upon mixing the acidic carboxylic acid and the basic amine.[1] Therefore, the use of coupling reagents is essential to activate the carboxylic acid, rendering it susceptible to nucleophilic attack by the amine.
The Role of Coupling Reagents
Coupling reagents transform the hydroxyl group of the carboxylic acid into a better leaving group, thereby facilitating amide bond formation under mild conditions. Among the plethora of available reagents, uronium/aminium salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) , have emerged as highly efficient activators for a broad range of amide coupling reactions, including those involving sterically hindered or electronically deactivated substrates.[3]
The HATU-Mediated Coupling Mechanism
The generally accepted mechanism for HATU-mediated amide coupling involves a multi-step process that ensures efficient and rapid amide bond formation while minimizing side reactions like racemization.[3][4][5][6]
-
Deprotonation: A non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA), deprotonates the carboxylic acid to form a carboxylate anion.
-
Activation: The carboxylate anion attacks the electrophilic carbon of HATU, leading to the formation of a highly reactive O-acylisouronium intermediate and the release of 1-hydroxy-7-azabenzotriazole (HOAt).
-
Active Ester Formation: The liberated HOAt anion then attacks the O-acylisouronium intermediate, generating a highly reactive OAt-active ester and tetramethylurea as a byproduct.
-
Nucleophilic Attack: The amine nucleophile attacks the carbonyl carbon of the OAt-active ester, forming a tetrahedral intermediate.
-
Amide Formation: Collapse of the tetrahedral intermediate yields the desired amide and regenerates HOAt.
dot graph "HATU-Mediated Amide Coupling Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} HATU-Mediated Amide Coupling Workflow
Experimental Protocols
The following protocols provide a general framework for the amide coupling of this compound. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates, particularly with sterically hindered or electronically deficient amines.[7]
Protocol 1: General HATU-Mediated Amide Coupling
This protocol is suitable for a wide range of primary and secondary amines.
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).
-
Dissolve the carboxylic acid in anhydrous DMF (approximately 0.1-0.2 M).
-
Add the amine (1.0-1.2 eq.) to the solution.
-
Add HATU (1.1-1.5 eq.) to the reaction mixture.
-
Finally, add DIPEA (2.0-3.0 eq.) dropwise to the stirring solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9]
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Coupling with Sterically Hindered Amines
For sterically demanding amines, elevated temperatures and longer reaction times may be necessary to achieve satisfactory conversion.
Procedure:
-
Follow steps 1-5 from Protocol 1.
-
Heat the reaction mixture to 40-60 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Follow steps 7-10 from Protocol 1 for work-up and purification.
Data Presentation: Reagent Stoichiometry and Conditions
| Reagent/Parameter | General Protocol (1) | Hindered Amine Protocol (2) | Rationale |
| This compound | 1.0 eq. | 1.0 eq. | Limiting reagent. |
| Amine | 1.0 - 1.2 eq. | 1.1 - 1.5 eq. | A slight excess of the amine can drive the reaction to completion. For hindered amines, a larger excess may be beneficial. |
| HATU | 1.1 - 1.5 eq. | 1.2 - 2.0 eq. | An excess of the coupling reagent ensures complete activation of the carboxylic acid. |
| DIPEA | 2.0 - 3.0 eq. | 2.5 - 4.0 eq. | A sufficient amount of base is crucial for the deprotonation of the carboxylic acid and to neutralize the hexafluorophosphate salt of HATU. |
| Solvent | Anhydrous DMF | Anhydrous DMF or DMA | Polar aprotic solvents are generally preferred for their ability to dissolve the reactants and intermediates. |
| Temperature | Room Temperature | 40 - 60 °C | Elevated temperatures can overcome the activation energy barrier for sterically hindered substrates. |
| Reaction Time | 2 - 16 hours | 12 - 24 hours | Reaction times are substrate-dependent and should be monitored. |
Troubleshooting and Key Considerations
-
Low Yields: If low yields are observed, consider increasing the equivalents of the coupling reagent and the amine. Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediates.
-
Side Reactions: With certain nucleophilic amines, direct attack on the HATU reagent can occur, leading to the formation of a guanidinium byproduct.[10] Using the appropriate stoichiometry and adding the reagents in the recommended order can minimize this.
-
Purification Challenges: The tetramethylurea byproduct from the HATU reaction is water-soluble and can typically be removed during the aqueous work-up. However, for more polar amide products, separation from residual HOAt may require careful chromatographic purification.
-
Alternative Coupling Reagents: If HATU proves ineffective, other coupling reagents such as HBTU, TBTU, or carbodiimides like EDC in combination with HOBt can be explored.[11]
Characterization of 2-Chlorothiazole-5-carboxamides
The successful synthesis of the target amide can be confirmed by standard analytical techniques.
-
NMR Spectroscopy:
-
¹H NMR: Expect to see characteristic signals for the thiazole proton, as well as signals corresponding to the amine portion of the newly formed amide. The amide N-H proton will typically appear as a broad singlet.[5]
-
¹³C NMR: The carbonyl carbon of the amide typically appears in the range of 160-170 ppm. Signals for the thiazole ring carbons will also be present.[4][12]
-
-
Mass Spectrometry (MS): LC-MS is a powerful tool for monitoring the reaction progress and confirming the molecular weight of the desired product.[13][14]
dot graph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];
} General Experimental Workflow for Amide Coupling
Conclusion
The amide coupling of this compound is a robust and versatile transformation that provides access to a rich diversity of chemical structures for drug discovery and development. By understanding the underlying mechanism of carboxylic acid activation and carefully selecting the appropriate reaction conditions, researchers can efficiently synthesize these valuable compounds. The protocols and considerations outlined in this guide serve as a solid foundation for the successful implementation of these important reactions in the laboratory.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. growingscience.com [growingscience.com]
- 9. KoreaMed Synapse [synapse.koreamed.org]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Quantitation of 6-chloronicotinic acid and 2-chloro-1,3-thiazole-5-carboxylic acid and their glycine conjugates in human urine to assess neonicotinoid exposure :: MPG.PuRe [pure.mpg.de]
- 14. Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
2-Chloro-thiazole-5-carboxylic acid in the synthesis of Dasatinib analogues
Application Notes & Protocols
Topic: 2-Chloro-thiazole-5-carboxylic acid in the Synthesis of Dasatinib Analogues
Audience: Researchers, scientists, and drug development professionals.
Foreword: The Strategic Importance of the Thiazole Scaffold
Dasatinib, a potent oral inhibitor of multiple tyrosine kinases, has revolutionized the treatment of chronic myelogenous leukemia (CML), particularly in cases resistant to imatinib.[1][2] Its molecular architecture is a testament to rational drug design, featuring a central 2-aminothiazole-5-carboxamide core. This scaffold serves as a rigid and effective linker, correctly positioning the N-(2-chloro-6-methylphenyl) group and the complex side chain to engage with the kinase binding site.[3][4] The synthesis of analogues is crucial for structure-activity relationship (SAR) studies, aiming to enhance potency, broaden the inhibitory profile, or overcome acquired resistance mechanisms.[3][5]
This compound emerges as a highly strategic starting material for these synthetic endeavors. Its utility lies in a convergent synthetic approach where the robust thiazole ring is pre-formed, and the two key side chains are installed sequentially. This guide provides a detailed exploration of this synthetic strategy, focusing on the critical amide bond formation and subsequent functionalization, grounded in established chemical principles and field-proven insights.
Part 1: The Core Synthetic Logic
The primary challenge in synthesizing the Dasatinib core lies in the formation of the amide bond between the thiazole carboxylic acid and the sterically hindered 2-chloro-6-methylaniline.[1] Direct coupling of an amine-containing thiazole with the aniline often results in low yields due to this steric clash.[1]
The 2-chloro precursor circumvents this issue by allowing the sterically demanding amide bond to be formed first. The chlorine atom at the 2-position then serves as an excellent leaving group for a subsequent Nucleophilic Aromatic Substitution (SNAr) reaction, introducing the aminopyrimidine side chain. This modular approach is highly amenable to creating a library of analogues by simply varying the aniline and the nucleophile in the final step.
Caption: High-level synthetic strategy for Dasatinib analogues.
Part 2: The Crucial Amide Coupling Reaction
The condensation of a carboxylic acid and an amine to form an amide bond is not spontaneous and requires activation of the carboxylic acid.[6] The choice of coupling reagent is paramount, especially when dealing with sterically hindered or electron-deficient substrates.[7][8]
Causality Behind Reagent Selection
Standard coupling reagents like DCC (N,N'-Dicyclohexylcarbodiimide) can be sluggish and produce urea byproducts that are difficult to remove. For challenging couplings, more robust reagents are required.
-
Acyl Chloride Formation: The most traditional activation method involves converting the carboxylic acid to a highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[6] The resulting acyl chloride readily reacts with the aniline.
-
Expertise: This method is effective but can be harsh. The presence of HCl as a byproduct requires a stoichiometric amount of base (e.g., pyridine, triethylamine) to neutralize it and drive the reaction forward. The high reactivity of the acyl chloride can sometimes lead to side reactions if other sensitive functional groups are present.
-
-
Peptide Coupling Reagents: Reagents developed for peptide synthesis are often ideal for constructing complex amides under milder conditions.[6]
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): This is a highly efficient coupling reagent. It reacts with the carboxylic acid to form an activated O-acylisourea intermediate, which is highly reactive towards amines.
-
Mechanism: The reaction is typically performed in an aprotic polar solvent like DMF or DCM in the presence of a non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine). The base deprotonates the carboxylic acid and the amine's ammonium salt, facilitating the reaction.[6]
-
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. The structure of Dasatinib (BMS-354825) bound to activated ABL kinase domain elucidates its inhibitory activity against imatinib-resistant ABL mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. growingscience.com [growingscience.com]
- 7. researchgate.net [researchgate.net]
- 8. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
palladium-catalyzed cross-coupling of 2-Chloro-thiazole-5-carboxylic acid
An In-Depth Technical Guide to the Palladium-Catalyzed Cross-Coupling of 2-Chloro-thiazole-5-carboxylic Acid
This guide provides researchers, medicinal chemists, and process development scientists with a comprehensive technical overview and detailed experimental protocols for the palladium-catalyzed cross-coupling of this compound. This versatile building block is a key intermediate in the synthesis of numerous pharmacologically active compounds, and its functionalization via modern cross-coupling chemistry is of paramount importance.
Introduction: The Synthetic Challenge and Strategic Approach
The this compound scaffold presents a unique set of challenges and opportunities in cross-coupling reactions. The thiazole ring is a common motif in medicinal chemistry, and the C2-chloro position is an ideal handle for palladium-catalyzed C-C and C-N bond formation. However, the presence of the C5-carboxylic acid group introduces a significant complication. The acidic proton can interfere with the basic conditions required for most cross-coupling reactions, leading to potential side reactions, poor solubility of the starting material as a carboxylate salt, and catalyst deactivation.[1][2]
This guide addresses this core challenge by presenting two robust, field-proven strategies:
-
The Protective Group Strategy: A reliable, two-step approach involving the esterification of the carboxylic acid, followed by cross-coupling and subsequent deprotection. This method is broadly applicable and ideal for ensuring high yields and purity.
-
The Direct Coupling Strategy: A more elegant and atom-economical approach that circumvents the need for protection and deprotection. This strategy relies on the careful selection of a catalyst system and reaction conditions that are tolerant of the free carboxylic acid.
We will provide detailed, step-by-step protocols for a Suzuki-Miyaura coupling (as an example of the protective group strategy) and a Buchwald-Hartwig amination (as an example of the direct coupling strategy).
PART 1: The Protective Group Strategy: Suzuki-Miyaura Coupling
This is often the most dependable route for substrates with reactive functional groups. By converting the carboxylic acid to an ester, we mitigate its acidity, improve solubility in organic solvents, and prevent interference with the basic conditions of the Suzuki-Miyaura reaction.
Workflow Overview
Caption: Protective group strategy workflow.
Protocol 1A: Esterification of this compound
-
Rationale: Conversion to the methyl ester is a standard procedure that is high-yielding and easily accomplished. Thionyl chloride (SOCl₂) in methanol is an efficient method for this transformation.
-
Materials
Reagent CAS Number Molecular Weight This compound 101012-12-8 163.58 Thionyl chloride (SOCl₂) 7719-09-7 118.97 Methanol (MeOH), anhydrous 67-56-1 32.04 | Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 |
-
Procedure
-
Suspend this compound (1.0 equiv) in anhydrous methanol (approx. 0.2 M).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.5 equiv) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux for 3-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess methanol and SOCl₂.
-
Redissolve the residue in dichloromethane (DCM) and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield methyl 2-chloro-thiazole-5-carboxylate as a solid, which can often be used in the next step without further purification.
-
Protocol 1B: Suzuki-Miyaura Coupling of Methyl 2-chloro-thiazole-5-carboxylate
-
Rationale: The Suzuki-Miyaura reaction is a powerful C-C bond-forming reaction. For a challenging heteroaryl chloride, a highly active catalyst system is required. A combination of a palladium(II) precatalyst like Pd(OAc)₂ with a bulky, electron-rich biarylphosphine ligand such as SPhos or XPhos is highly effective.[1] A moderately strong inorganic base like potassium phosphate (K₃PO₄) is used to activate the boronic acid without promoting unwanted side reactions. A dioxane/water solvent system is commonly used to dissolve both the organic and inorganic reagents.
Caption: Catalytic cycle for Suzuki-Miyaura coupling.
-
Materials
Reagent CAS Number Notes Methyl 2-chloro-thiazole-5-carboxylate N/A From Protocol 1A Arylboronic acid Varies 1.2 - 1.5 equivalents Palladium(II) acetate (Pd(OAc)₂) 3375-31-3 1-5 mol% SPhos (ligand) 657408-07-6 2-10 mol% (typically 2x Pd) Potassium phosphate (K₃PO₄) 7778-53-2 2.0 - 3.0 equivalents 1,4-Dioxane, anhydrous 123-91-1 Solvent | Water, degassed | 7732-18-5 | Co-solvent (e.g., 4:1 Dioxane:Water) |
-
Procedure
-
To an oven-dried reaction vessel, add methyl 2-chloro-thiazole-5-carboxylate (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (2.5 equiv).
-
In a separate vial, under an inert atmosphere (e.g., in a glovebox), pre-mix Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).
-
Add the catalyst/ligand mixture to the reaction vessel.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the desired methyl 2-aryl-thiazole-5-carboxylate.
-
Protocol 1C: Saponification (Ester Hydrolysis)
-
Rationale: Base-mediated hydrolysis (saponification) is a straightforward method to convert the ester back to the carboxylic acid. Lithium hydroxide (LiOH) is often used as it is effective at room temperature, minimizing potential side reactions.
-
Materials
Reagent CAS Number Methyl 2-aryl-thiazole-5-carboxylate N/A Lithium hydroxide monohydrate (LiOH·H₂O) 1310-66-3 Tetrahydrofuran (THF) 109-99-9 Water 7732-18-5 | Hydrochloric acid (HCl), 1M | 7647-01-0 |
-
Procedure
-
Dissolve the methyl 2-aryl-thiazole-5-carboxylate (1.0 equiv) in a mixture of THF and water (e.g., 3:1).
-
Add LiOH·H₂O (2.0-3.0 equiv) and stir the mixture at room temperature until the reaction is complete (monitored by TLC/LC-MS).
-
Concentrate the mixture under reduced pressure to remove the THF.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Carefully acidify the solution to pH ~2-3 with 1M HCl. The product should precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final 2-aryl-thiazole-5-carboxylic acid.
-
PART 2: The Direct Coupling Strategy: Buchwald-Hartwig Amination
This advanced approach avoids protection/deprotection steps, saving time and resources. Success hinges on a catalyst system that is highly active for C-N coupling but does not react with the carboxylic acid. The choice of base is critical; a non-nucleophilic base that is strong enough to deprotonate the amine but not so strong as to cause deleterious side reactions is required.
-
Rationale: The Buchwald-Hartwig amination is a premier method for forming C-N bonds.[3][4] For direct coupling on an acidic substrate, a highly active, sterically hindered catalyst system like a G3 or G4 Buchwald precatalyst (e.g., XPhos Pd G3) is recommended. These precatalysts are air-stable and efficiently generate the active Pd(0) species.[5] A base like cesium carbonate (Cs₂CO₃) is often effective as it is strong enough for the catalytic cycle but generally compatible with carboxylic acids.[1] Anhydrous, aprotic polar solvents like t-butanol or dioxane are preferred to minimize side reactions.
Catalytic Cycle & Workflow
Caption: Buchwald-Hartwig cycle and direct coupling workflow.
Protocol 2: Direct Buchwald-Hartwig Amination of this compound
-
Materials
Reagent CAS Number Notes This compound 101012-12-8 1.0 equivalent Amine (primary or secondary) Varies 1.2 - 1.5 equivalents XPhos Pd G3 (precatalyst) 1445085-87-9 1-5 mol% Cesium Carbonate (Cs₂CO₃) 534-17-8 2.0 - 3.0 equivalents | tert-Butanol (t-BuOH), anhydrous | 75-65-0 | Solvent |
-
Procedure
-
Strictly under an inert atmosphere (in a glovebox): To an oven-dried reaction vial equipped with a stir bar, add this compound (1.0 equiv), cesium carbonate (2.5 equiv), and the XPhos Pd G3 precatalyst (2 mol%).
-
Add the anhydrous t-butanol.
-
Add the amine (1.2 equiv) via syringe.
-
Seal the vial tightly with a screw cap containing a PTFE septum.
-
Remove the vial from the glovebox and place it in a preheated heating block or oil bath at 90-110 °C.
-
Stir the reaction vigorously for 12-24 hours, monitoring by LC-MS. Note: For LC-MS monitoring, a small aliquot should be quenched, acidified, and diluted.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully uncap the vial and quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and add ethyl acetate.
-
Acidify the aqueous layer with 1M HCl to a pH of ~3-4 to ensure the product is fully protonated and partitioned into the organic layer.
-
Separate the layers and extract the aqueous phase two more times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to afford the desired 2-amino-thiazole-5-carboxylic acid derivative.
-
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Reactivity | Inactive catalyst; Inappropriate ligand; Insufficient base strength. | Use a fresh precatalyst. For challenging couplings, screen other bulky biarylphosphine ligands (e.g., RuPhos, BrettPhos).[6] Consider a stronger, non-nucleophilic base like K₃PO₄ or LiHMDS (if compatible with other functional groups). |
| Protodehalogenation | Presence of water or protic impurities; Slow transmetalation/amination step. | Ensure all reagents and solvents are strictly anhydrous. Use a more active ligand to accelerate the desired coupling pathway over the side reaction.[1] |
| Homocoupling of Boronic Acid | Presence of oxygen; Catalyst decomposition. | Thoroughly degas all solvents and maintain a robust inert atmosphere. A lower reaction temperature may prevent catalyst decomposition. |
| Poor Yield in Direct Coupling | Carboxylate interference with the catalyst. | Increase catalyst loading. Screen different bases (e.g., K₃PO₄, K₂CO₃). Consider a different solvent such as dioxane or toluene. |
Conclusion
The palladium-catalyzed cross-coupling of this compound is a highly valuable transformation for the synthesis of complex, biologically relevant molecules. While the presence of the carboxylic acid presents a challenge, it can be effectively managed through either a protective group strategy or a carefully optimized direct coupling protocol. The esterification-coupling-saponification sequence offers a robust and high-yielding route suitable for a wide range of coupling partners. For a more streamlined synthesis, direct amination using advanced Buchwald-Hartwig catalyst systems provides an elegant and efficient alternative. The choice of strategy will depend on the specific coupling partners, scale, and the overall synthetic plan. Careful attention to the selection of catalyst, ligand, base, and solvent, as detailed in these protocols, is crucial for achieving optimal results.
References
Application Notes and Protocols for Suzuki Coupling of 2-Chloro-thiazole-5-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 2-Aryl-thiazole-5-carboxylic Acid Scaffold
The 2-aryl-thiazole-5-carboxylic acid motif is a privileged scaffold in medicinal chemistry and drug discovery. Thiazole rings are key components in a multitude of pharmacologically active compounds, including antimicrobial, anti-inflammatory, and anticancer agents.[1][2] The ability to introduce diverse aryl and heteroaryl groups at the 2-position of the thiazole ring through carbon-carbon bond-forming reactions is crucial for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most powerful and versatile methods for achieving this transformation due to its broad functional group tolerance and generally mild reaction conditions.[3][4]
These application notes provide a comprehensive guide to the Suzuki coupling of 2-chloro-thiazole-5-carboxylic acid derivatives, a class of substrates that presents unique challenges due to the electronic properties of the thiazole ring and the presence of the carboxylic acid functionality. Herein, we discuss the key considerations for successful coupling, provide detailed, field-proven protocols, and offer troubleshooting guidance.
Key Challenges and Strategic Considerations
The Suzuki coupling of this compound derivatives is a non-trivial transformation that requires careful optimization. Several factors contribute to the difficulty of this reaction:
-
Low Reactivity of the C-Cl Bond: Aryl and heteroaryl chlorides are significantly less reactive than their bromide and iodide counterparts in the rate-determining oxidative addition step of the Suzuki-Miyaura catalytic cycle.[5] Overcoming this hurdle necessitates the use of highly active palladium catalyst systems.
-
Electron-Deficient Heterocycle: The thiazole ring is an electron-deficient heterocycle, which further disfavors oxidative addition of the palladium catalyst to the C-Cl bond.
-
Deactivating Carboxylic Acid Group: The carboxylic acid group at the 5-position is a strong electron-withdrawing group, which further deactivates the C-Cl bond towards oxidative addition.
-
Interference from the Free Carboxylic Acid: A free carboxylic acid can interfere with the Suzuki coupling in several ways. Under the basic reaction conditions, it will be deprotonated to a carboxylate, which can coordinate to the palladium center and inhibit catalysis. Furthermore, the resulting carboxylate salt may have poor solubility in the organic solvents typically used for Suzuki reactions, leading to a heterogeneous reaction mixture and poor reaction kinetics.
-
Potential for Catalyst Poisoning: The sulfur and nitrogen atoms within the thiazole ring have the potential to coordinate to the palladium catalyst, which can lead to catalyst deactivation.
Given these challenges, a strategic approach is required for a successful coupling. The most critical consideration is the management of the carboxylic acid group. It is highly recommended to protect the carboxylic acid as an ester (e.g., a methyl or ethyl ester) prior to the Suzuki coupling. This strategy mitigates the issues of catalyst inhibition and poor solubility. The ester can be easily hydrolyzed to the desired carboxylic acid in a subsequent step.
Recommended Catalyst Systems, Bases, and Solvents
The success of the Suzuki coupling of 2-chloro-thiazole-5-carboxylate esters hinges on the selection of an appropriate catalyst system. For challenging substrates such as heteroaryl chlorides, catalyst systems comprising a palladium source and a bulky, electron-rich phosphine ligand are generally the most effective.
| Component | Recommendations | Rationale |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | These are common, air-stable sources of palladium(0) upon in situ reduction. |
| Ligand | Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) | These ligands are both sterically bulky and electron-rich, which promotes the challenging oxidative addition of the C-Cl bond to the palladium center and facilitates the reductive elimination step. |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | These inorganic bases are effective in promoting the transmetalation step. The choice of base can be crucial and may require screening for optimal results. |
| Solvent | Anhydrous, degassed polar aprotic solvents such as 1,4-dioxane, toluene, or DMF, often with a small amount of water. | A mixture of an organic solvent and water can be beneficial as water can help to dissolve the base and facilitate the transmetalation step. However, anhydrous conditions can also be effective, particularly with K₃PO₄. |
Experimental Protocols
The following protocols are designed for the Suzuki coupling of an ethyl 2-chloro-thiazole-5-carboxylate with a generic arylboronic acid. These should be considered as a starting point for optimization with specific substrates.
Protocol 1: Standard Thermal Suzuki-Miyaura Coupling
This protocol employs a commonly used palladium/biarylphosphine catalyst system under thermal conditions.
Materials:
-
Ethyl 2-chloro-thiazole-5-carboxylate (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(OAc)₂ (2-5 mol%)
-
XPhos (4-10 mol%)
-
K₃PO₄ (2.0-3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane/water (e.g., 4:1 v/v)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask or reaction vial, add ethyl 2-chloro-thiazole-5-carboxylate, the arylboronic acid, and K₃PO₄.
-
In a separate vial, weigh out the Pd(OAc)₂ and XPhos and add them to the reaction vessel.
-
Evacuate and backfill the reaction vessel with an inert gas (argon or nitrogen) three times to ensure an oxygen-free atmosphere.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter reaction times, which can be particularly beneficial for less reactive substrates.[6][7]
Materials:
-
Ethyl 2-chloro-thiazole-5-carboxylate (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd₂(dba)₃ (2.5 mol%)
-
SPhos (10 mol%)
-
K₂CO₃ (3.0 equiv)
-
Anhydrous, degassed DMF
-
Microwave reaction vial with a stir bar
Procedure:
-
To a microwave reaction vial, add ethyl 2-chloro-thiazole-5-carboxylate, the arylboronic acid, Pd₂(dba)₃, SPhos, and K₂CO₃.
-
Add the degassed DMF.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-60 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in Protocol 1.
Data Presentation: A Comparative Overview of Reaction Conditions
The following table summarizes typical reaction parameters for the Suzuki coupling of heteroaryl chlorides, which can serve as a guide for the optimization of the coupling of this compound derivatives.
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield | Reference |
| Pd(OAc)₂ / XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12-24 | Good to Excellent | [8] |
| Pd₂(dba)₃ / SPhos | K₂CO₃ | Toluene | 110 | 8-16 | Good to Excellent | [5] |
| Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 12 | Moderate to Good | [3] |
| Pd-PEPPSI-IPent | K₂CO₃ | 1,4-Dioxane | 100 | 2 | High | [9] |
Visualization of Key Processes
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
References
- 1. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 2. researchgate.net [researchgate.net]
- 3. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Computational and biological studies of novel thiazolyl coumarin derivatives synthesized through Suzuki coupling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Heck Reaction of 2-Chloro-thiazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview and detailed protocols for the successful execution of the Heck reaction using 2-chloro-thiazole-5-carboxylic acid as a substrate. The content herein is structured to provide not only a step-by-step methodology but also a deep understanding of the underlying chemical principles and the rationale behind the selection of specific reaction conditions.
Introduction: The Significance of Thiazole Moieties and the Heck Reaction
Thiazole rings are privileged structures in medicinal chemistry, appearing in a wide array of pharmacologically active compounds, including anticancer, antiviral, and anti-inflammatory agents. The ability to functionalize the thiazole scaffold is therefore of paramount importance in drug discovery and development. The Mizoroki-Heck reaction stands as a powerful and versatile tool for carbon-carbon bond formation, enabling the coupling of unsaturated halides with alkenes.[1][2] This reaction is particularly valuable for the synthesis of substituted alkenes, which are themselves important intermediates and structural motifs in complex organic molecules.
This document focuses on the specific application of the Heck reaction to this compound, a substrate that presents unique challenges and opportunities. The presence of a chloro substituent on the electron-deficient thiazole ring necessitates careful selection of catalytic systems to achieve efficient oxidative addition. Furthermore, the carboxylic acid functionality requires consideration of its potential to interact with the catalyst or base, influencing the reaction outcome.
Mechanistic Overview of the Heck Reaction
The generally accepted mechanism for the Heck reaction proceeds through a catalytic cycle involving a palladium(0) species.[3][4] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
The catalytic cycle can be summarized in the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound to form a Pd(II) complex. This is often the rate-limiting step, particularly for less reactive aryl chlorides.[5]
-
Olefin Coordination and Insertion: The alkene substrate coordinates to the Pd(II) complex, followed by migratory insertion of the alkene into the palladium-carbon bond.
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the C=C double bond of the product and a palladium-hydride species.
-
Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst and a stoichiometric amount of inorganic salt.
// Edges Pd0 -> OxAdd [label="Aryl-Cl"]; OxAdd -> PdII_Aryl; PdII_Aryl -> Olefin_Coord [label="Olefin"]; Olefin_Coord -> PdII_Olefin; PdII_Olefin -> Insertion; Insertion -> PdII_Alkyl; PdII_Alkyl -> Beta_Elim; Beta_Elim -> PdH_Complex; PdH_Complex -> Red_Elim [label="Base"]; Red_Elim -> Pd0 [label="- H-Base⁺Cl⁻\n- Product"]; } केंद Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Key Considerations for the Heck Reaction of this compound
The successful execution of the Heck reaction with this specific substrate hinges on the careful selection of several key parameters:
-
Catalyst System: The choice of the palladium precursor and the ligand is critical. Due to the relative inertness of the C-Cl bond, standard catalysts like Pd(PPh₃)₄ may not be sufficient. The use of bulky, electron-rich phosphine ligands is often necessary to facilitate the oxidative addition step.[5]
-
Base: An appropriate base is required to neutralize the HCl generated during the catalytic cycle. The choice of base can significantly impact the reaction rate and yield. Both organic and inorganic bases can be employed.
-
Solvent: The solvent must be able to dissolve the reactants and be stable at the required reaction temperature. Polar aprotic solvents are commonly used.
-
Temperature: The reaction temperature is a crucial parameter that needs to be optimized to ensure a reasonable reaction rate without causing decomposition of the starting materials or the catalyst.
Experimental Protocols
The following protocols provide a starting point for the Heck reaction of this compound with a model alkene, ethyl acrylate. Optimization may be required for different alkene substrates.
Protocol 1: Heck Reaction using a Palladium Acetate/Tri(tert-butyl)phosphine Catalyst System
This protocol utilizes a common and effective catalyst system for the Heck coupling of aryl chlorides.[6]
Materials:
-
This compound
-
Ethyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(tert-butyl)phosphine (P(t-Bu)₃) or its tetrafluoroborate salt (P(t-Bu)₃-HBF₄)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating block
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), cesium carbonate (1.5 mmol, 1.5 equiv.), and palladium(II) acetate (0.02 mmol, 2 mol%).
-
In a separate glovebox or under a stream of inert gas, prepare a solution of tri(tert-butyl)phosphine (0.04 mmol, 4 mol%) in anhydrous 1,4-dioxane (1 mL).
-
Add the ligand solution to the Schlenk flask, followed by an additional 4 mL of anhydrous 1,4-dioxane.
-
Add ethyl acrylate (1.2 mmol, 1.2 equiv.) to the reaction mixture.
-
Seal the flask and heat the mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
// Edges Start -> Prep; Prep -> Reaction; Reaction -> Monitoring; Monitoring -> Reaction [label="Incomplete"]; Monitoring -> Workup [label="Complete"]; Workup -> Purification; Purification -> Product; } केंद Caption: General experimental workflow for the Heck reaction.
Protocol 2: Microwave-Assisted Heck Reaction
Microwave irradiation can often accelerate the reaction, leading to shorter reaction times and potentially higher yields.
Materials:
-
This compound
-
Ethyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Microwave reaction vial with a stir bar
-
Microwave reactor
Procedure:
-
To a microwave reaction vial, add this compound (0.5 mmol, 1.0 equiv.), palladium(II) acetate (0.01 mmol, 2 mol%), and triphenylphosphine (0.02 mmol, 4 mol%).
-
Add anhydrous DMF (3 mL) and triethylamine (1.0 mmol, 2.0 equiv.).
-
Add ethyl acrylate (0.75 mmol, 1.5 equiv.).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 130-150 °C for 15-30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Follow the workup and purification procedure described in Protocol 1.
Data Presentation: Summary of Reaction Conditions
The following table summarizes the key parameters for the proposed protocols. These should be considered as starting points for optimization.
| Parameter | Protocol 1 (Conventional Heating) | Protocol 2 (Microwave-Assisted) |
| Palladium Source | Pd(OAc)₂ (2 mol%) | Pd(OAc)₂ (2 mol%) |
| Ligand | P(t-Bu)₃ (4 mol%) | PPh₃ (4 mol%) |
| Base | Cs₂CO₃ (1.5 equiv.) | Et₃N (2.0 equiv.) |
| Solvent | 1,4-Dioxane | DMF |
| Alkene | Ethyl acrylate (1.2 equiv.) | Ethyl acrylate (1.5 equiv.) |
| Temperature | 100-120 °C | 130-150 °C |
| Reaction Time | 12-24 hours | 15-30 minutes |
Troubleshooting and Optimization
-
Low Conversion: If the reaction shows low conversion, consider increasing the catalyst loading, reaction temperature, or reaction time. The choice of a more electron-rich and bulkier ligand, such as Buchwald's biaryl phosphine ligands, may also improve the rate of oxidative addition.
-
Side Reactions: The formation of byproducts can sometimes be observed. If dehalogenation of the starting material is a significant issue, a milder base or lower reaction temperature might be beneficial.
-
Carboxylic Acid Reactivity: While generally well-tolerated, the carboxylic acid group could potentially be esterified under certain conditions, especially if an alcohol is present as a solvent or impurity at high temperatures. To avoid this, it may be advantageous to protect the carboxylic acid as an ester prior to the Heck reaction, followed by deprotection.
Conclusion
The Heck reaction of this compound is a viable and valuable transformation for the synthesis of functionalized thiazole derivatives. Success hinges on the careful selection of a robust catalytic system capable of activating the relatively inert C-Cl bond. The protocols and guidelines presented in this document provide a solid foundation for researchers to explore this important reaction, with the understanding that optimization is a key component of successful synthetic chemistry.
References
- 1. Operationally Simple and Highly (E)-Styrenyl-Selective Heck Reactions of Electronically Non-Biased Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. A Highly Selective and General Palladium Catalyst for the Oxidative Heck Reaction of Electronically Non-Biased Olefins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Sonogashira Coupling of 2-Chloro-thiazoles
Abstract
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp) bonds with remarkable efficiency.[1] Its application in constructing complex molecular architectures has made it invaluable in drug discovery, natural product synthesis, and materials science.[2][3] This guide focuses specifically on the Sonogashira coupling of 2-chloro-thiazoles. The thiazole moiety is a privileged scaffold in medicinal chemistry, yet its coupling via the relatively inert C-Cl bond presents distinct challenges compared to more reactive aryl bromides or iodides.[4][5] This document provides a detailed exploration of the mechanistic nuances, optimization of critical reaction parameters, and step-by-step protocols designed to empower researchers to successfully employ this challenging yet rewarding transformation.
Theoretical Background & Mechanistic Considerations
The Sonogashira reaction traditionally involves a palladium catalyst and a copper(I) co-catalyst to couple a terminal alkyne with an aryl or vinyl halide.[6] The overall transformation proceeds through two interconnected catalytic cycles: a primary palladium cycle and a secondary copper cycle.
The Challenge of 2-Chloro-thiazoles
The primary hurdle in coupling 2-chloro-thiazoles is the strength of the C-Cl bond. The rate-determining step in many cross-coupling reactions is the initial oxidative addition of the aryl halide to the Pd(0) center.[7] The reactivity of halogens follows the trend I > Br > Cl > F.[2] Consequently, activating the C-Cl bond requires more forcing conditions or, more elegantly, a highly active catalytic system. Key considerations include:
-
Electron-Rich Ligands: Ligands that are both bulky and electron-donating increase the electron density on the Pd(0) center, promoting the oxidative addition step.[6]
-
Catalyst Stability: The higher temperatures often required can lead to catalyst decomposition, necessitating robust catalyst systems.
-
Substrate Electronics: The inherent electronic properties of the thiazole ring and its substituents will influence the ease of C-Cl bond cleavage.
The Catalytic Cycle
The generally accepted mechanism for the copper-co-catalyzed Sonogashira reaction is depicted below. The process begins with the active Pd(0) species, which undergoes oxidative addition into the 2-chloro-thiazole C-Cl bond. Concurrently, the copper cycle activates the terminal alkyne, forming a copper acetylide intermediate. This species then engages in transmetalation with the Pd(II)-complex. The final step is reductive elimination, which forms the desired 2-alkynyl-thiazole product and regenerates the active Pd(0) catalyst.[6][8]
References
- 1. researchgate.net [researchgate.net]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Recent advances in Sonogashira reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. 2-Allylaminothiazole and 2-allylaminodihydrothiazole derivatives: synthesis, characterization, and evaluation of bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Bibliographies: 'Sonogashira coupling reactions' – Grafiati [grafiati.com]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Derivatization of 2-Chloro-thiazole-5-carboxylic Acid for Biological Screening Library Generation
Introduction
The thiazole ring is a cornerstone scaffold in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active agents.[1][2] Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into numerous approved drugs, including the anti-cancer agent Dasatinib, the antimicrobial Sulfathiazole, and the anti-inflammatory drug Meloxicam.[1][3] 2-Chloro-thiazole-5-carboxylic acid is a particularly valuable starting material for drug discovery campaigns. It offers three distinct and orthogonal points for chemical modification, enabling the rapid generation of a structurally diverse library of compounds for high-throughput biological screening.
This guide provides a detailed exploration of the strategic derivatization of this scaffold, explaining the causality behind experimental choices and offering robust, step-by-step protocols for key transformations. The primary reactive sites for derivatization are:
-
The Carboxylic Acid (C5): Ideal for forming amides and esters to explore hydrogen bonding interactions and modulate physicochemical properties.
-
The Chloro Group (C2): A versatile handle for introducing complexity via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.
-
The Thiazole Ring (C4): While less commonly functionalized from this starting material, it remains a potential site for certain electrophilic substitutions under specific conditions.
Caption: Key reactive sites on the this compound scaffold.
Part 1: Derivatization at the C5-Carboxylic Acid Position
The carboxylic acid is the most readily functionalized group on the scaffold. Its conversion to amides or esters is a primary strategy for building a compound library.
Amide Bond Formation: The Cornerstone of Library Synthesis
Amide bonds are ubiquitous in pharmaceuticals and biological systems. They act as excellent hydrogen bond donors and acceptors, are metabolically stable, and impart conformational rigidity, which can be crucial for binding to biological targets.[4] The formation of an amide bond from a carboxylic acid and an amine requires activation of the carboxyl group.[5]
Directly reacting a carboxylic acid and an amine is generally ineffective as it results in a simple acid-base reaction, forming a stable carboxylate-ammonium salt. To overcome this, coupling reagents are used to convert the hydroxyl of the carboxylic acid into a better leaving group, creating a highly reactive acyl intermediate that is readily attacked by the amine nucleophile. Carbodiimide-based reagents like EDC, often used with additives like HOBt, are a popular choice. The carbodiimide activates the acid to form a reactive O-acylisourea intermediate.[6] This intermediate is susceptible to racemization and can undergo side reactions. The additive HOBt traps this reactive species to form an HOBt-active ester, which is more stable, less prone to racemization, and reacts cleanly with the amine to form the desired amide.[6]
Caption: Mechanism of EDC/HOBt mediated amide coupling.
This protocol is a robust and widely applicable method for synthesizing a diverse range of amides.
Materials:
-
This compound
-
Amine of choice (1.1 equivalents)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Dissolve the acid in anhydrous DMF.
-
Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution. Stir for 15 minutes at room temperature to pre-activate the acid.
-
Add the desired amine (1.1 eq) followed by the dropwise addition of DIPEA (3.0 eq). The base is crucial to neutralize the HOBt and any HCl salt of the amine.
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired thiazole-5-carboxamide.
Data Presentation: Common Amide Coupling Reagents
| Reagent Name | Acronym | Pros | Cons |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-soluble urea byproduct (easy removal); efficient. | Can cause racemization without an additive. |
| Dicyclohexylcarbodiimide | DCC | Inexpensive and effective. | Insoluble dicyclohexylurea (DCU) byproduct can be difficult to filter; potent allergen. |
| N,N'-Diisopropylcarbodiimide | DIC | Liquid, easier to handle than DCC; diisopropylurea is more soluble. | Byproduct can be harder to remove than DCU. |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | High reactivity, low racemization. | Stoichiometric carcinogenic HMPA byproduct. |
| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU | Very fast and efficient, even for hindered amines; low racemization. | Expensive. |
Ester Formation
Esterification of the C5-carboxylic acid can improve cell permeability or serve as a prodrug strategy, where the ester is hydrolyzed in vivo to release the active carboxylic acid.
This classic method uses an alcohol as both the solvent and reactant in the presence of a strong acid catalyst.[7]
Materials:
-
This compound
-
Alcohol of choice (e.g., Methanol, Ethanol) (used as solvent)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, ~5 mol%)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
Procedure:
-
Suspend this compound (1.0 eq) in the desired alcohol (e.g., methanol).
-
Carefully add a catalytic amount of concentrated H₂SO₄ (e.g., 2-3 drops) to the suspension.
-
Heat the mixture to reflux and stir for 4-8 hours. The reaction is an equilibrium; using the alcohol as the solvent drives it towards the product.[7]
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and carefully wash with saturated aqueous NaHCO₃ to neutralize the acid catalyst.
-
Wash with water and brine, then dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography if necessary.
Part 2: Derivatization at the C2-Chloro Position
The C2-chloro group is a key handle for introducing significant structural diversity through C-C and C-N bond-forming reactions.
Nucleophilic Aromatic Substitution (SNA_r_)
The electron-withdrawing nature of the thiazole ring's nitrogen and sulfur atoms, along with the C5-carboxyl group, activates the C2 position for attack by nucleophiles.[8] This allows for the direct displacement of the chloride.
Materials:
-
C5-derivatized 2-chloro-thiazole (e.g., an amide or ester from Part 1)
-
Primary or secondary amine of choice (2.0-3.0 equivalents)
-
Potassium Carbonate (K₂CO₃) or another suitable base (2.0 equivalents)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
In a sealed tube, combine the 2-chloro-thiazole substrate (1.0 eq), the amine (2.0-3.0 eq), and K₂CO₃ (2.0 eq).
-
Add anhydrous DMSO or NMP as the solvent.
-
Seal the tube and heat the mixture to 100-140 °C for 12-24 hours. High temperatures are often required to overcome the activation barrier of disrupting aromaticity.[8][9]
-
Monitor the reaction by LC-MS. After completion, cool to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is one of the most powerful and versatile methods for forming C-C bonds, connecting the C2 position of the thiazole to a wide variety of aryl or heteroaryl groups.[10][11]
The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the thiazole, forming a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium complex.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
C5-derivatized 2-chloro-thiazole (1.0 equivalent)
-
Aryl or heteroaryl boronic acid (1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5-10 mol%)
-
2M aqueous Sodium Carbonate (Na₂CO₃) solution (3.0 equivalents)
-
1,4-Dioxane or Toluene/Ethanol mixture
Procedure:
-
To a microwave vial or Schlenk flask, add the 2-chloro-thiazole substrate (1.0 eq), the boronic acid (1.5 eq), and the Pd(PPh₃)₄ catalyst (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the solvent (e.g., 1,4-Dioxane) and the aqueous Na₂CO₃ solution.
-
Heat the reaction mixture to 80-100 °C (or use microwave irradiation) for 2-12 hours.
-
Monitor the reaction by LC-MS. Upon completion, cool to room temperature.
-
Dilute with ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Part 3: Integrated Library Synthesis Workflow
A powerful approach to maximize molecular diversity is to employ a combinatorial strategy, applying the derivatization protocols in a logical sequence.
Caption: A combinatorial workflow for generating a diverse screening library.
This workflow first establishes a library of amides at the C5 position. Each of these intermediates can then be further diversified at the C2 position using a panel of boronic acids, exponentially increasing the number of unique final compounds for biological evaluation. Each synthesized compound must be rigorously characterized for identity and purity (typically >95%) by LC-MS and ¹H NMR before being submitted for biological screening.
Conclusion
This compound is a powerful and versatile scaffold for constructing diverse small molecule libraries. By strategically applying robust chemical transformations—such as amide coupling at the C5 position and Suzuki cross-coupling at the C2 position—researchers can efficiently access a vast chemical space. The protocols and rationale outlined in this guide provide a solid foundation for drug development professionals to generate high-quality compound collections, significantly enhancing the probability of discovering novel hits in biological screening campaigns.
References
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hepatochem.com [hepatochem.com]
- 6. Amide Synthesis [fishersci.co.uk]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: High-Throughput Screening of a 2-Chloro-thiazole-5-carboxylic Acid Amide Library for Covalent Inhibitor Discovery
Introduction: The Promise of Covalent Modulators in Drug Discovery
The pursuit of novel therapeutics is increasingly focused on compounds with high potency and prolonged pharmacodynamic effects. Covalent inhibitors, which form a stable bond with their target protein, represent a powerful class of drugs that can achieve these properties.[1] The 2-chloro-thiazole moiety is a key pharmacophore present in numerous biologically active compounds, including the anti-cancer drug Dasatinib.[2][3] The electrophilic nature of the 2-chloro-thiazole ring makes it an attractive scaffold for designing targeted covalent inhibitors.[4] This application note provides a comprehensive guide to designing and executing a high-throughput screening (HTS) campaign for a library of 2-Chloro-thiazole-5-carboxylic acid amides to identify novel covalent modulators.
The thiazole ring and its derivatives are foundational in medicinal chemistry, offering a versatile scaffold for developing drugs with a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[5][6][7] The inherent reactivity of the 2-chlorothiazole core, when appropriately harnessed, can lead to the development of highly selective and potent inhibitors.[1] However, this reactivity also presents unique challenges in a high-throughput screening setting, demanding carefully designed assays and a rigorous hit validation cascade to distinguish true covalent binders from non-specific reactive compounds.[8]
This guide will detail the critical steps from assay development to hit confirmation, with a focus on mitigating the common pitfalls associated with screening potentially reactive chemical libraries.
Part 1: Assay Development and Primary Screen
The success of any HTS campaign hinges on a robust and reliable assay.[9][10] When screening a library of potentially covalent compounds, the choice of assay format—biochemical or cell-based—is a critical decision point.
Choosing the Right Assay Format
Biochemical Assays offer a direct measure of a compound's effect on a purified target protein.[11][12] They are generally simpler to optimize and less prone to certain types of artifacts. However, they lack the biological context of a cellular environment.
Cell-Based Assays provide a more physiologically relevant system, assessing a compound's activity within a living cell.[13][14][15] This format can simultaneously provide information on compound permeability, cellular toxicity, and target engagement in a native setting. For a this compound amide library, a cell-based approach is often preferred as it can help to weed out non-specific, broadly cytotoxic compounds early in the process.
Protocol 1: Cell-Based Proliferation Assay (Example)
This protocol outlines a typical cell-based assay to screen for compounds that inhibit the proliferation of a cancer cell line.
-
Cell Line Selection: Choose a cell line where the target of interest is expressed and is relevant to the disease pathology.
-
Cell Seeding: Seed cells into 384-well or 1536-well microtiter plates at a predetermined density to ensure logarithmic growth during the assay period.[16][17]
-
Compound Addition: Utilize automated liquid handling systems to dispense the this compound amide library compounds into the assay plates at a final concentration typically around 10 µM.[16]
-
Incubation: Incubate the plates for a period that allows for measurable cell proliferation (e.g., 48-72 hours) under controlled conditions (37°C, 5% CO₂).
-
Viability Readout: Add a reagent to measure cell viability. Common methods include ATP quantification (e.g., CellTiter-Glo®) or resazurin-based assays (e.g., alamarBlue™).[18]
-
Data Acquisition: Read the plates using a microplate reader capable of detecting the appropriate signal (luminescence or fluorescence).
Primary Screen Execution and Data Analysis
The primary HTS involves screening the entire compound library at a single concentration to identify "hits."[16]
Workflow for Primary HTS:
Fig 1: Primary HTS Workflow
Data Quality Control: The robustness of the assay is statistically evaluated using the Z'-factor, which compares the dynamic range of the signal to the variability of the data.[19][20] A Z'-factor greater than 0.5 is generally considered indicative of an excellent assay.[21]
Hit Selection: Hits are typically identified as compounds that produce a signal that is a certain number of standard deviations from the mean of the control wells (e.g., >3 standard deviations).[21]
Part 2: Hit Confirmation and Triage of False Positives
A significant challenge in screening reactive libraries is the high rate of false positives.[22] These can arise from various mechanisms, including assay interference, non-specific reactivity, and compound aggregation.[23] A systematic triage process is essential to eliminate these artifacts.
Confirmation of Activity
The first step is to re-test the initial hits to confirm their activity. This is typically done using freshly prepared compound solutions and often includes a dose-response analysis to determine the IC₅₀ value.[16]
Counter-Screening for Assay Interference
Many reactive compounds can interfere with assay components.[22] For example, compounds that inhibit luciferase are a common source of false positives in ATP-based viability assays.[22]
Protocol 2: Luciferase Inhibition Counter-Screen
-
Assay Setup: In a cell-free system, combine recombinant luciferase enzyme, its substrate (luciferin), and ATP in a buffer.
-
Compound Addition: Add the confirmed hits to the assay mixture.
-
Signal Measurement: Immediately measure the luminescence. A decrease in signal indicates direct inhibition of the luciferase enzyme.
-
Data Analysis: Compounds that inhibit luciferase are flagged as potential false positives and deprioritized.
Assessing Non-Specific Reactivity
The 2-chloro-thiazole moiety can potentially react with nucleophilic residues, such as cysteine, present in proteins. To distinguish targeted covalent binding from non-specific reactivity, a series of assays can be employed.
Triage Strategy for Reactive Compounds:
Fig 2: Hit Validation Cascade
A key experiment is to assess the sensitivity of the compound's activity to the presence of a reducing agent like dithiothreitol (DTT).[8] A significant shift in the IC₅₀ value in the presence of DTT suggests that the compound is a non-specific thiol-reactive electrophile.[8]
Part 3: Validation of Covalent Binding
For hits that pass the initial triage, the next crucial step is to definitively prove covalent engagement with the intended target protein.
Intact Protein Mass Spectrometry
High-resolution mass spectrometry (MS) is a powerful tool for confirming covalent binding.[24] By incubating the purified target protein with the compound and then analyzing the protein's mass, a mass shift corresponding to the molecular weight of the compound confirms covalent adduction.
Protocol 3: Intact Protein Mass Spectrometry Analysis
-
Incubation: Incubate the purified target protein with a molar excess of the hit compound for a defined period.
-
Sample Preparation: Remove the unbound compound using a desalting column.
-
Mass Spectrometry Analysis: Analyze the protein sample using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Data Analysis: Compare the mass spectrum of the compound-treated protein to that of a vehicle-treated control. An increase in mass equal to the molecular weight of the compound indicates covalent binding.
Peptide Mapping
To identify the specific amino acid residue that the compound binds to, peptide mapping experiments can be performed. This involves digesting the compound-protein adduct with a protease (e.g., trypsin) and then analyzing the resulting peptides by LC-MS/MS. The modified peptide can be identified, and the site of adduction can be pinpointed.
Quantitative Data Summary:
The following table provides a template for summarizing the data generated during the hit validation process.
| Compound ID | Primary Screen (% Inhibition) | Confirmed IC₅₀ (µM) | Luciferase Inhibition (IC₅₀, µM) | IC₅₀ Shift with DTT (fold-change) | Covalent Adduct (Mass Spec) |
| Hit-001 | 85 | 1.2 | >50 | 1.5 | Yes |
| Hit-002 | 92 | 0.8 | 2.5 | >10 | Yes |
| Hit-003 | 78 | 2.5 | >50 | >10 | Yes |
| Hit-004 | 81 | 1.8 | >50 | 1.2 | No |
Table 1: Example Data Summary for Hit Triage. In this example, Hit-001 and Hit-004 would be prioritized for further investigation, while Hit-002 is likely an assay interference compound and Hit-003 is a non-specific thiol-reactive compound.
Conclusion
High-throughput screening of a this compound amide library offers a promising avenue for the discovery of novel covalent inhibitors. The inherent reactivity of this chemical scaffold necessitates a carefully designed screening and validation strategy to minimize the impact of false positives. By integrating cell-based assays with a robust triage cascade that includes counter-screens and biophysical validation methods like mass spectrometry, researchers can confidently identify true covalent binders with therapeutic potential. This systematic approach, as outlined in this application note, provides a clear roadmap for navigating the challenges and unlocking the opportunities presented by reactive chemical libraries in modern drug discovery.
References
- 1. High-Throughput Screening of Covalent Drugs: Applications and Development Strategies for Analytical Platforms - Oreate AI Blog [oreateai.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 8. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. researchgate.net [researchgate.net]
- 11. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. marinbio.com [marinbio.com]
- 14. lifescienceglobal.com [lifescienceglobal.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. dovepress.com [dovepress.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. A Protocol for a High-Throughput Multiplex Cell Viability Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 20. researchgate.net [researchgate.net]
- 21. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 22. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: Parallel Synthesis of 2-Chloro-thiazole-5-carboxylic Acid Derivatives
Abstract: This document provides a comprehensive guide for the parallel synthesis of 2-chloro-thiazole-5-carboxylic acid amide and ester derivatives. The 2-chloro-thiazole-5-carbonyl scaffold is a key pharmacophore found in numerous biologically active compounds, making its efficient diversification a critical task in medicinal chemistry and drug discovery. This guide details a robust and scalable three-step synthetic workflow amenable to high-throughput synthesis, starting from ethyl 2-amino-4-methylthiazole-5-carboxylate. We present detailed, step-by-step protocols, explanations for key experimental choices, and a framework for library production and characterization.
Introduction & Strategic Overview
The thiazole ring is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2] Specifically, the this compound framework serves as a versatile intermediate for creating libraries of potential therapeutic agents, such as kinase inhibitors.[3][4] Traditional, serial synthesis of analogs is often a bottleneck in the drug discovery process. Parallel synthesis, which allows for the simultaneous creation of dozens to hundreds of compounds, dramatically accelerates the generation of structure-activity relationship (SAR) data.[5]
This guide outlines a validated three-step sequence designed for adaptation to a parallel format:
-
Hantzsch Thiazole Synthesis: Formation of the core ethyl 2-aminothiazole-5-carboxylate ring.[1][2][6]
-
Deaminative Chlorination (Sandmeyer-type Reaction): Conversion of the 2-amino group to a 2-chloro group, providing a key handle for subsequent diversification.[7][8][9]
-
Parallel Amidation/Esterification: Hydrolysis of the ethyl ester followed by parallel amide bond formation or esterification to generate a diverse library of final products.
The strategic choice of this pathway is based on the commercial availability of starting materials, the robustness of each transformation, and the "late-stage" diversification approach, which maximizes synthetic efficiency.
Synthetic Pathway & Mechanistic Rationale
The overall synthetic strategy is depicted below. Each step is chosen for its reliability and compatibility with parallel synthesis equipment (e.g., reaction blocks, multi-well plates).
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
purification of 2-Chloro-thiazole-5-carboxylic acid from reaction mixture
Answering your purification questions for 2-Chloro-thiazole-5-carboxylic acid is our priority. This guide is designed by our senior application scientists to provide you with in-depth troubleshooting, frequently asked questions, and detailed protocols to ensure the highest purity for your compound.
Technical Support Center: Purifying this compound
Welcome, researchers and drug development professionals. This guide provides expert insights into overcoming common challenges in the purification of this compound (C₄H₂ClNO₂S), a critical intermediate in pharmaceutical and agrochemical synthesis.[1] We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.
I. Troubleshooting Guide: From Crude Mixture to Pure Compound
This section addresses specific issues you may encounter post-synthesis and provides logical, step-by-step solutions.
Question: My initial analysis (¹H NMR, LC-MS) of the crude product shows multiple unexpected peaks. How do I identify the impurities and select the best purification strategy?
Answer: This is the most common challenge. Unwanted signals typically arise from unreacted starting materials, reaction byproducts, or residual solvents. A systematic approach is key to an efficient purification.
-
Step 1: Preliminary Impurity Assessment. Before any purification attempt, analyze your crude material. A quick ¹H NMR can reveal the presence of solvents or unreacted starting materials if their spectra are known. Thin-Layer Chromatography (TLC) is invaluable for visualizing the number of components. Spot your crude material alongside any available starting materials on a TLC plate.
-
Step 2: Characterize the Impurities (If Possible). The nature of the impurity dictates the strategy.
-
Neutral or Basic Impurities: If your synthesis precursors are neutral or basic, an acid-base extraction is the most efficient first step.
-
Acidic Impurities: If you have other acidic byproducts with significantly different pKa values, chromatography or recrystallization may be necessary.
-
Baseline (Polar) Impurities on TLC: Highly polar impurities that do not move from the baseline on a TLC plate are often best removed by column chromatography.
-
Solvent Impurities: Solvents can typically be removed under high vacuum, but be mindful of the product's stability at elevated temperatures.
-
-
Step 3: Choose Your Purification Path. The following diagram outlines a decision-making workflow for selecting the appropriate purification technique.
Caption: Decision workflow for purifying this compound.
Question: My yield is consistently low after purification. Where am I losing my product?
Answer: Product loss can occur at multiple stages. Let's break down the likely culprits:
-
During Acid-Base Extraction: The most common loss point is incomplete precipitation or re-extraction. Because this compound has an estimated pKa of around 2.5, you must adjust the pH carefully.[2]
-
Causality: When extracting into an aqueous base (like NaHCO₃), the carboxylate anion is formed. Upon re-acidification (with HCl), the neutral carboxylic acid must precipitate fully. If the pH is not lowered sufficiently (target pH < 2), a significant portion of your product will remain dissolved in the aqueous phase as the carboxylate salt.
-
Solution: Use a pH meter to ensure the aqueous phase is acidified to pH 1-2. Chilling the solution on an ice bath can further decrease the product's solubility and maximize precipitation.
-
-
During Recrystallization:
-
Causality: Using too much solvent will keep more of your product dissolved even at low temperatures. Conversely, selecting a solvent in which the compound is too soluble will also result in poor recovery.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. After cooling, if crystallization is slow, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
-
During Transfers: Every transfer from one flask to another incurs some loss. Minimize transfers and wash glassware with the mother liquor or a small amount of clean, cold solvent to recover residual product.
Question: After removing the solvent, my product is an oil or a waxy solid, not the expected crystalline solid. What went wrong?
Answer: This issue, often called "oiling out," points to two main causes:
-
High Impurity Level: Significant amounts of impurities can disrupt the crystal lattice formation, leading to a depressed melting point and an oily appearance. The melting point of pure 2-Chlorothiazole-5-carboxylic acid is reported to be around 164.8-165.0°C.[3] A much lower or broader melting range is a clear indicator of impurity.
-
Solution: The product requires further purification. Re-attempt the purification, perhaps using a different method. If you tried recrystallization, consider column chromatography first to remove the bulk of the impurities.
-
-
Residual Solvent: Even small amounts of a high-boiling-point solvent can make the product appear oily.
-
Solution: Dry the product under a high vacuum for several hours, possibly with gentle heating (if the compound is thermally stable). A ¹H NMR spectrum will confirm the presence of residual solvent.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the most robust, general-purpose purification method for this compound on a research scale (1-10 g)?
A1: For this specific molecule, a two-step process of acid-base extraction followed by recrystallization is highly effective.
-
Expertise: this compound is a strong acid, making it ideal for separation from neutral or basic starting materials and byproducts via extraction. This removes a significant portion of impurities efficiently. The subsequent recrystallization step then serves as a "polishing" stage, removing any remaining closely related impurities to yield a product of high purity.
Q2: What analytical methods are essential for confirming the final product's purity and identity?
A2: A combination of techniques is necessary for a complete and trustworthy characterization.
-
¹H and ¹³C NMR: Confirms the chemical structure and can be used to spot organic impurities.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Provides the molecular weight of the compound and is excellent for detecting non-volatile impurities. Purity is often assessed by the peak area percentage in the chromatogram.
-
Melting Point Analysis: A sharp melting point close to the literature value (164.8-165.0°C) is a strong indicator of high purity.[3]
-
GC-MS (Gas Chromatography-Mass Spectrometry): While less common for this specific molecule due to its polarity and melting point, it can be used to develop and validate analytical methods for detecting metabolites in biological samples.[4][5]
Q3: What are the key safety considerations when handling this compound?
A3: According to its Globally Harmonized System (GHS) classification, this compound presents several hazards.[3][6]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Trustworthiness: Always handle this chemical in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.
Q4: What are some suitable solvents for the recrystallization of this compound?
A4: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. Given its polar nature, suitable solvents and systems are listed below. You will likely need to perform small-scale solubility tests to find the optimal choice for your specific impurity profile.
| Solvent System | Rationale |
| Water | As a polar protic solvent, it may work, especially if the crude product is highly crystalline. Purity must be high for water to be effective. |
| Ethanol/Water | A common and effective mixed-solvent system. Dissolve in hot ethanol, then add hot water dropwise until the solution becomes cloudy. Clarify with a drop of ethanol and allow to cool. |
| Acetonitrile | A polar aprotic solvent that is often a good choice for heterocyclic compounds. |
| Ethyl Acetate/Hexanes | Dissolve in hot ethyl acetate, then add hexanes as the anti-solvent to induce crystallization upon cooling. |
III. Detailed Experimental Protocols
These protocols are designed as self-validating systems. Adherence to these steps, particularly regarding pH monitoring and solvent volumes, is critical for success.
Protocol 1: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).
-
Basification: Transfer the organic solution to a separatory funnel. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) in portions. Swirl gently at first, and vent the funnel frequently to release CO₂ gas. Shake vigorously and allow the layers to separate.
-
Extraction: Drain the lower aqueous layer into a clean Erlenmeyer flask. Add more NaHCO₃ solution to the organic layer and repeat the extraction two more times to ensure all the acidic product has been transferred to the aqueous phase.
-
Acidification & Precipitation: Combine all aqueous extracts and cool the flask in an ice bath. While stirring, slowly add concentrated hydrochloric acid (HCl) dropwise until the pH of the solution is 1-2 (verify with a pH meter). A white precipitate of your product should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold deionized water to remove inorganic salts.
-
Drying: Dry the purified solid in a vacuum oven or under high vacuum to remove residual water.
Protocol 2: Recrystallization
-
Solvent Selection: Choose a suitable solvent system based on prior small-scale tests (see FAQ A4).
-
Dissolution: Place the crude or post-extraction solid in an Erlenmeyer flask. Add the minimum volume of the chosen hot solvent (or the more soluble solvent in a mixed system) required to just dissolve the solid completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering impurities from the mother liquor.
-
Drying: Dry the pure crystals under vacuum to remove all traces of solvent.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-CHLORO-1,3-THIAZOLE-5-CARBOXYLIC ACID CAS#: 101012-12-8 [m.chemicalbook.com]
- 3. 2-Chlorothiazole-5-carboxylic acid | 101012-12-8 [sigmaaldrich.com]
- 4. Quantitation of 6-chloronicotinic acid and 2-chloro-1,3-thiazole-5-carboxylic acid and their glycine conjugates in human urine to assess neonicotinoid exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. This compound | C4H2ClNO2S | CID 1481389 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of 2-Chloro-thiazole-5-carboxylic acid
Welcome to the technical support guide for the purification of 2-Chloro-thiazole-5-carboxylic acid via recrystallization. This document is designed for chemistry professionals engaged in pharmaceutical and materials science research. Here, we move beyond rote procedures to explore the scientific rationale behind effective purification, empowering you to troubleshoot and optimize your experiments with confidence.
Section 1: Core Compound Properties
A foundational understanding of your compound's physicochemical properties is the first step toward a successful recrystallization. These parameters dictate solvent choice, thermal conditions, and potential challenges.
| Property | Value | Source(s) |
| CAS Number | 101012-12-8 | [1] |
| Molecular Formula | C₄H₂ClNO₂S | |
| Molecular Weight | 163.58 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 164.8-165.0 °C | [2] |
| Boiling Point | 370.2 °C at 760 mmHg | [2] |
| Typical Purity (Commercial) | 97% | [2] |
| Recommended Storage | 4°C, stored under nitrogen, away from moisture | [2] |
Section 2: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the recrystallization of this compound.
Q1: What is the ideal starting solvent for recrystallizing this compound?
A1: There is no single "perfect" solvent, as the ideal choice depends on the specific impurity profile of your crude material. However, based on the compound's structure—a polar carboxylic acid and a heterocyclic thiazole ring—polar solvents are the most logical starting point. The guiding principle is "like dissolves like," where a solvent with a polarity similar to the solute is often effective.[3] An ideal recrystallization solvent should dissolve the compound sparingly or not at all at room temperature but completely at its boiling point.[3][4]
For this compound, we recommend screening the following solvents or systems:
-
Single Solvents: Ethanol, Methanol, Acetonitrile, or Water.
-
Mixed Solvent Systems: Ethanol/Water, Acetone/Water, or Ethyl Acetate/Hexane.[4][5] Mixed systems are particularly useful when no single solvent provides the ideal solubility profile.[4]
Q2: How do I perform an efficient solvent screen?
A2: A systematic microscale approach is most effective.
-
Place a small amount of your crude solid (e.g., 50-100 mg) into several different test tubes.
-
To each tube, add a small volume (e.g., 0.5 mL) of a different test solvent at room temperature. Observe the solubility. A suitable solvent will not dissolve the compound at this stage.[4]
-
For the solvents that did not dissolve the compound, gently heat the mixture to the solvent's boiling point. Add the solvent dropwise until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath.
-
The best solvent is the one that dissolves the compound completely when hot but allows for the formation of a large quantity of high-quality crystals upon cooling.
Q3: What is a realistic yield and purity to expect?
A3: For a well-optimized recrystallization, a yield of 70-85% is a good target. Yields above 90% may suggest that impurities have co-precipitated with your product. The primary goal of recrystallization is purity, not quantitative recovery. The final purity should be high, ideally >99%, which can be confirmed by melting point analysis and chromatography. A sharp melting point range close to the literature value (164.8-165.0 °C) is a strong indicator of high purity.
Q4: How do I confirm the purity of my recrystallized product?
A4: A combination of methods provides the most trustworthy validation:
-
Melting Point Analysis: Purified compounds exhibit a narrow melting point range (typically <1 °C). Impurities tend to depress and broaden the melting point range.
-
Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product side-by-side on a TLC plate. A pure product should ideally show a single spot.
-
Spectroscopic Analysis (NMR, IR): For definitive structural confirmation and purity assessment, ¹H NMR or ¹³C NMR spectroscopy is recommended to ensure the absence of solvent or impurity signals.
Section 3: Standard Recrystallization Protocol (Single Solvent)
This protocol provides a detailed, step-by-step methodology for a standard single-solvent recrystallization.
Caption: Standard Single-Solvent Recrystallization Workflow.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. In a separate beaker, heat your chosen solvent to its boiling point. Add the hot solvent to the flask in small portions, swirling and heating, until the solid is completely dissolved. Using the minimum amount of solvent is critical for maximizing recovery.[6]
-
Hot Filtration (Optional): If insoluble impurities are present (e.g., dust, inorganic salts), perform a hot gravity filtration using a pre-warmed stemless funnel and fluted filter paper. This step prevents the desired compound from crystallizing prematurely in the funnel.[7]
-
Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[6] Rushing this step by placing the hot flask directly into an ice bath can trap impurities.
-
Maximizing Yield: Once the flask has reached room temperature and crystal growth has slowed, place it in an ice-water bath for at least 15-30 minutes to maximize the precipitation of the product from the solution.[7]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual soluble impurities adhering to the crystal surfaces.
-
Drying: Dry the crystals thoroughly, preferably in a vacuum oven, to remove all traces of solvent. Determine the weight and melting point of the final product.
Section 4: Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide provides solutions to common issues.
Q: My compound "oiled out" as a liquid instead of forming solid crystals. What went wrong and how do I fix it?
A: Oiling out occurs when the solute is precipitated from a supersaturated solution at a temperature above its melting point. Given the high melting point of this compound (164.8-165.0 °C), this is more likely due to the presence of impurities that depress the melting point or excessively rapid cooling.
-
Causality: The solution became supersaturated while the temperature was still too high, causing the compound to separate as a liquid phase rather than an ordered crystal lattice.
-
Solutions:
-
Re-heat and Add More Solvent: Heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent (10-20% more) to reduce the saturation point.
-
Slow Down Cooling: Allow the solution to cool much more slowly. Insulating the flask can promote gradual temperature reduction, giving molecules time to orient into a crystal lattice.[7]
-
Change Solvents: If the problem persists, consider a solvent with a lower boiling point or switch to a mixed solvent system.[5]
-
Q: No crystals are forming, even after the solution has been in an ice bath. What should I do?
A: This is a classic case of a supersaturated solution that resists nucleation. This can happen if the solution is too dilute (too much solvent was used) or if it's exceptionally clean and lacks nucleation sites.
-
Causality: The activation energy for crystal nucleation has not been overcome.
-
Solutions (in order of application):
-
Scratch the Flask: Use a glass stirring rod to gently scratch the inside surface of the flask below the solvent line. The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.[6]
-
Add a Seed Crystal: If you have a small crystal of the pure compound, add it to the solution. This provides a perfect template for further crystallization.
-
Reduce Solvent Volume: If the solution is too dilute, gently heat it to boil off a portion of the solvent and re-cool.
-
Cool to a Lower Temperature: For some systems, cooling in a dry ice/acetone bath may be necessary, but be mindful of the solvent's freezing point.[7]
-
Q: My final yield is very low. How can I improve recovery?
A: Low yield is a common issue and can stem from several factors during the process.
-
Causality & Solutions:
-
Excess Solvent: Using too much solvent is the most common cause. The compound will have some residual solubility even in the cold solvent, and excess volume magnifies this loss. Fix: Use the absolute minimum amount of hot solvent required for dissolution.
-
Premature Filtration: Filtering the crystals while the solution is still warm will result in significant product loss in the filtrate. Fix: Ensure the solution is thoroughly cooled in an ice bath before vacuum filtration.
-
Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent even when cold. Fix: Re-evaluate your solvent screen. A less polar solvent or a mixed-solvent system may be required.
-
Excessive Washing: Washing the collected crystals with too much cold solvent can dissolve a portion of the product. Fix: Use only a minimal amount of ice-cold solvent for the wash.
-
Q: Crystals formed in my funnel during the hot filtration step. How do I prevent this?
A: This is known as premature crystallization and occurs when the solution cools as it passes through the funnel and filter paper.
-
Causality: The temperature of the filtration apparatus is significantly lower than that of the boiling solution.
-
Solutions:
-
Use a Stemless Funnel: A stemless or short-stemmed funnel minimizes the surface area where cooling and crystallization can occur.[7]
-
Pre-heat Everything: Warm the funnel and the receiving flask in an oven or by pouring hot solvent through them immediately before filtering your solution. This keeps the temperature above the crystallization point.[7]
-
Keep the Solution Hot: Ensure the solution stays at or near its boiling point during the filtration process. Filtering in smaller, successive batches can help maintain the temperature.[7]
-
Add a Little Extra Solvent: Add a small excess of hot solvent (5-10%) just before filtration to ensure the compound remains in solution during the transfer. This excess can be boiled off later.
-
Caption: Troubleshooting Decision Tree for Common Recrystallization Issues.
References
- 1. This compound | C4H2ClNO2S | CID 1481389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Chlorothiazole-5-carboxylic acid | 101012-12-8 [sigmaaldrich.com]
- 3. Recrystallization [wiredchemist.com]
- 4. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
Navigating the Synthesis of 2-Chloro-thiazole-5-carboxylic Acid: A Technical Support Guide
Welcome to our dedicated technical support center for the synthesis of 2-chloro-thiazole-5-carboxylic acid. This molecule is a crucial building block in the development of numerous pharmaceuticals, and its purity is paramount. This guide is structured to provide researchers, chemists, and drug development professionals with practical, field-tested insights into troubleshooting common synthetic challenges, with a focus on identifying and mitigating key impurities. We will explore the causality behind experimental choices and ground our advice in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
There are two predominant synthetic pathways. The first involves the hydrolysis of a corresponding ester, typically ethyl 2-chloro-thiazole-5-carboxylate. The second, and more common, route is a Sandmeyer reaction starting from 2-amino-thiazole-5-carboxylic acid or its ethyl ester, which transforms the amino group into a chloro group via a diazonium salt intermediate.[1] The choice often depends on the cost and availability of the starting materials.
Q2: I'm observing a persistent impurity with a similar polarity to my product during chromatography. What is it likely to be?
If you are using the hydrolysis route, the most probable impurity is the unreacted starting material, ethyl 2-chloro-thiazole-5-carboxylate . If you are employing the Sandmeyer route, a common byproduct is 2-hydroxy-thiazole-5-carboxylic acid , formed from the reaction of the diazonium salt intermediate with water. Both impurities can be challenging to separate due to their structural similarity to the product.
Q3: My reaction yield is consistently low when performing the Sandmeyer reaction. What are the most critical parameters to control?
Low yields in a Sandmeyer reaction are almost always linked to the instability of the diazonium salt intermediate. The two most critical parameters are:
-
Temperature: The diazotization and subsequent reaction with the copper(I) chloride catalyst must be kept strictly between 0-5°C. Temperatures above this range lead to rapid decomposition of the diazonium salt, releasing nitrogen gas and forming phenolic byproducts.[2][3]
-
Acidity: A sufficiently acidic environment is required to generate nitrous acid (from sodium nitrite) and to stabilize the resulting diazonium salt.
Troubleshooting Guides
Issue 1: Incomplete Hydrolysis of Ethyl 2-Chloro-thiazole-5-carboxylate
Symptoms:
-
Presence of a spot corresponding to the starting ester in TLC or HPLC analysis.
-
The isolated product has a lower-than-expected melting point.
-
Yield of the carboxylic acid is significantly below the theoretical maximum.
Root Causes & Solutions:
| Cause | Scientific Explanation | Recommended Action |
| Insufficient Base | Saponification (base-catalyzed hydrolysis) requires at least a stoichiometric equivalent of base (e.g., NaOH, LiOH) to react with the ester and neutralize the resulting carboxylic acid. | Use 1.1 to 1.5 equivalents of base to ensure the reaction goes to completion. Monitor the reaction pH to ensure it remains basic. |
| Inadequate Reaction Time/Temp | Ester hydrolysis is a kinetically controlled process. Insufficient thermal energy or time will result in an incomplete reaction. | Monitor the disappearance of the starting material by TLC or HPLC. If the reaction stalls, consider extending the reaction time or increasing the temperature moderately (e.g., from room temperature to 40-50°C). |
| Poor Solubility | If the ester has poor solubility in the aqueous base, the reaction will be slow and inefficient due to the limited interfacial area between reactants. | Employ a co-solvent system such as THF/water or Ethanol/water to create a homogeneous solution and improve reaction kinetics. |
Issue 2: Byproduct Formation in the Sandmeyer Reaction
Symptoms:
-
The crude product has a dark, often brown or tarry appearance.
-
Multiple unexpected spots are visible on the TLC plate.
-
Vigorous gas (N₂) evolution is observed before the addition of the copper catalyst.
Root Causes & Solutions:
| Cause | Scientific Explanation | Recommended Action |
| Diazonium Salt Decomposition | The diazonium group (-N₂⁺) is an excellent leaving group. At temperatures above 5°C, it readily decomposes, and the resulting aryl cation is trapped by water, forming the 2-hydroxy byproduct.[2][3] | Maintain strict temperature control (0-5°C) using an ice-salt bath. Add the sodium nitrite solution slowly and dropwise to manage the exotherm of the diazotization reaction. |
| Insufficient Acid | Nitrous acid (HONO) is formed in situ from NaNO₂ and a strong acid (e.g., HCl). If the medium is not acidic enough, diazotization will be incomplete, and the diazonium salt will be less stable. | Ensure a sufficient excess of strong acid is present. The pH should be maintained below 2 throughout the diazotization. |
| Side Reactions with Copper Catalyst | The Sandmeyer reaction is a radical-nucleophilic aromatic substitution.[2] Improper stoichiometry or impurities in the copper(I) catalyst can lead to the formation of biaryl or other undesired coupled products. | Use a high-purity source of copper(I) chloride. Ensure the catalyst is added portion-wise to the cold diazonium salt solution. |
Key Impurities and Mitigation Strategies
| Impurity | Origin / Synthetic Route | Mitigation Strategy |
| Ethyl 2-chloro-thiazole-5-carboxylate | Incomplete hydrolysis of the starting ester. | Drive the reaction to completion by using excess base, a co-solvent, and monitoring by TLC/HPLC.[1] |
| 2-Amino-thiazole-5-carboxylic acid | Incomplete diazotization during the Sandmeyer reaction. | Ensure slow, controlled addition of sodium nitrite at 0-5°C in a strongly acidic medium. |
| 2-Hydroxy-thiazole-5-carboxylic acid | Decomposition of the diazonium salt intermediate.[2][4] | Maintain rigorous temperature control (0-5°C) throughout the Sandmeyer reaction. Work quickly once the diazonium salt is formed. |
| Azo-coupled Dimers | Self-coupling of the diazonium salt with unreacted starting amine. | This occurs when diazotization is slow or incomplete. Ensure rapid and efficient formation of the diazonium salt before side reactions can occur. |
Experimental Protocol: Purification by Acid-Base Extraction
This protocol is effective for removing neutral or basic impurities (like the starting ester or unreacted amine) from the desired acidic product.
Materials:
-
Crude this compound
-
1M Sodium hydroxide (NaOH) solution
-
3M Hydrochloric acid (HCl) solution
-
Ethyl acetate
-
Separatory funnel
-
pH paper or meter
Procedure:
-
Dissolution: Dissolve the crude product in ethyl acetate.
-
Base Extraction: Transfer the solution to a separatory funnel and extract with 1M NaOH solution. The desired carboxylic acid will move into the aqueous layer as its sodium salt, while neutral impurities (like the starting ester) will remain in the organic layer. Repeat the extraction 2-3 times.
-
Combine Aqueous Layers: Combine the aqueous layers containing the sodium 2-chloro-thiazole-5-carboxylate.
-
Acidification: Cool the combined aqueous layer in an ice bath and slowly add 3M HCl with stirring until the pH is ~2. The desired carboxylic acid will precipitate out as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold deionized water to remove residual salts.
-
Drying: Dry the purified product in a vacuum oven to a constant weight.
Visualizing the Synthetic Landscape
The following diagrams illustrate the key chemical transformations and the points at which common impurities arise.
Caption: Hydrolysis route and the formation of the unreacted starting material impurity.
Caption: The Sandmeyer reaction pathway, highlighting the critical diazonium intermediate and the primary decomposition byproduct.
References
Technical Support Center: Synthesis of 2-Aminothiazole from 2-Chlorothiazole Precursors
Welcome to the Technical Support Center for the synthesis of 2-aminothiazole and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when using 2-chlorothiazole precursors. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic routes, improve yields, and ensure the purity of your target compounds.
Troubleshooting Guide: Navigating Common Side Reactions
The synthesis of 2-aminothiazole from 2-chlorothiazole is a cornerstone reaction in medicinal chemistry, providing access to a scaffold present in numerous pharmaceuticals.[1][2][3] However, this transformation is not without its challenges. This section addresses specific issues you may encounter during your experiments, providing insights into their causes and actionable solutions.
Issue 1: Low or No Yield of 2-Aminothiazole
Symptoms:
-
Thin-layer chromatography (TLC) analysis shows a significant amount of unreacted 2-chlorothiazole.
-
Mass spectrometry of the crude product mixture does not show the desired product mass.
-
Isolation yields are consistently below expectations.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Inadequate Reaction Conditions | The nucleophilic aromatic substitution (SNAr) or palladium-catalyzed Buchwald-Hartwig amination of 2-chlorothiazole is highly sensitive to reaction parameters. Suboptimal temperature, solvent, or base can significantly hinder the reaction rate. | Optimization: Screen a range of temperatures (e.g., 80-120 °C), solvents (e.g., dioxane, toluene, DMF), and bases (e.g., K2CO3, Cs2CO3, NaOtBu). For Buchwald-Hartwig reactions, ensure the use of an appropriate phosphine ligand.[4][5][6] |
| Poor Quality of Reagents | The presence of moisture or impurities in the 2-chlorothiazole precursor, aminating agent (e.g., ammonia, primary/secondary amine), or solvent can deactivate the catalyst and lead to side reactions. | Reagent Purity: Use freshly distilled and dried solvents. Ensure the purity of the 2-chlorothiazole and the aminating agent. If using a palladium catalyst, use a fresh batch or a pre-catalyst to ensure high activity.[7] |
| Catalyst Deactivation | In palladium-catalyzed reactions, certain functional groups on the substrate or impurities can act as catalyst poisons. | Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst.[8] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of 2-Chlorothiazole
-
To a dry Schlenk flask, add the 2-chlorothiazole derivative (1.0 mmol), the amine (1.2 mmol), a palladium pre-catalyst (e.g., Pd2(dba)3, 0.02 mmol), a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol), and a base (e.g., Cs2CO3, 2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add a dry, degassed solvent (e.g., dioxane, 10 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Issue 2: Formation of Hydrodehalogenated Byproduct (Thiazole)
Symptoms:
-
Mass spectrometry and NMR analysis of the crude product reveal the presence of the corresponding thiazole (without the amino group).
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| β-Hydride Elimination | In Buchwald-Hartwig amination, a common side reaction is the β-hydride elimination from the palladium-amido intermediate, leading to the formation of an imine and a palladium-hydride species. The latter can then reductively eliminate with the aryl halide to form the hydrodehalogenated arene.[4] | Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., BrettPhos, RuPhos) that promote reductive elimination over β-hydride elimination. |
| Proton Source | The presence of adventitious water or other protic impurities can lead to the protonolysis of the palladium-amido intermediate. | Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried. The use of a non-protic solvent is highly recommended.[9] |
Workflow for Minimizing Hydrodehalogenation
Caption: Troubleshooting workflow for hydrodehalogenation.
Issue 3: Formation of Di-substituted or Polymeric Byproducts
Symptoms:
-
TLC shows multiple spots with similar retention factors to the product.
-
Mass spectrometry indicates the presence of species with masses corresponding to the addition of multiple thiazole units.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Over-reaction with Aminating Agent | If the aminating agent is a primary amine or ammonia, the initially formed 2-aminothiazole can act as a nucleophile and react with another molecule of 2-chlorothiazole, leading to di- and tri-substituted products. | Stoichiometry Control: Use a slight excess of the aminating agent (1.1-1.5 equivalents) to favor the formation of the mono-substituted product. Adding the 2-chlorothiazole slowly to the reaction mixture can also help. |
| Self-Condensation | Under certain conditions, particularly at high temperatures, 2-aminothiazole can undergo self-condensation reactions. | Temperature Control: Monitor the reaction temperature closely and avoid excessive heating. Once the reaction is complete, work it up promptly. |
Frequently Asked Questions (FAQs)
Q1: What is the preferred method for the amination of 2-chlorothiazole, Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig amination?
A1: The choice of method depends on the specific substrate and the desired amine.
-
SNAr: This method is often simpler and does not require a metal catalyst. It is most effective when the thiazole ring is activated by electron-withdrawing groups. Ammonia or simple primary/secondary amines can be used as nucleophiles, often requiring elevated temperatures and pressures.[10][11][12]
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is generally more versatile and tolerates a wider range of functional groups.[4][5] It is particularly useful for coupling less reactive aryl chlorides and for introducing more complex or sterically hindered amines.[7]
Q2: How can I effectively monitor the progress of my reaction?
A2: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the reaction.[13] Use a suitable solvent system that provides good separation between the starting material, product, and any major byproducts. Co-spotting with the starting material is essential for accurate interpretation. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) can be used to track the consumption of reactants and the formation of products.
Q3: My 2-aminothiazole product is difficult to purify. What are some alternative purification strategies?
A3: If standard column chromatography is challenging, consider the following:
-
Acid-Base Extraction: 2-Aminothiazole is basic and can be protonated with an acid (e.g., HCl). This allows for its extraction into an aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) to regenerate the free amine, which can be extracted back into an organic solvent.[14]
-
Precipitation/Recrystallization: In some cases, the product can be precipitated from the reaction mixture by the addition of a non-solvent.[13][15] Recrystallization from a suitable solvent system can also be an effective purification method.[9]
-
Bisulfite Adduct Formation: 2-Aminothiazole can react with sulfur dioxide to form a relatively insoluble bisulfite adduct, which can be separated by filtration. This adduct can then be treated to regenerate the pure 2-aminothiazole.[16]
Reaction Mechanism: Nucleophilic Aromatic Substitution (Addition-Elimination)
Caption: The two-step addition-elimination mechanism of SNAr.
Q4: Can the exocyclic amino group of 2-aminothiazole react with electrophiles?
A4: Yes, the exocyclic amino group is nucleophilic and can react with various electrophiles.[14] For instance, it can react with aldehydes and ketones to form Schiff bases, and with acyl chlorides or anhydrides to form amides.[1][17] This reactivity can be exploited for further functionalization of the 2-aminothiazole core. However, it also means that this group may need to be protected if other transformations are planned on the thiazole ring.
Q5: Are there any "greener" synthetic approaches for 2-aminothiazole synthesis?
A5: There is growing interest in developing more environmentally friendly methods. Some approaches include:
-
Microwave-assisted synthesis: This can significantly reduce reaction times and energy consumption.[8]
-
Solvent-free reactions: Conducting reactions in the absence of a solvent can reduce waste.[8]
-
Use of heterogeneous catalysts: Solid-supported catalysts can be easily recovered and reused, minimizing waste.[18][19]
References
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. EP0482607B1 - Process of producing 2-aminothiazole - Google Patents [patents.google.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. rsc.org [rsc.org]
- 14. 2-aminothiazole——Application, Synthesis, Reaction etc._Chemicalbook [chemicalbook.com]
- 15. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
- 16. US2489038A - Purification of 2-aminothiazole - Google Patents [patents.google.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]
Technical Support Center: Optimizing Amide Coupling Yield with 2-Chloro-thiazole-5-carboxylic acid
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing amide coupling reactions involving 2-chloro-thiazole-5-carboxylic acid. The unique electronic properties of this heterocyclic carboxylic acid present specific challenges that require careful consideration of reaction parameters to achieve high yields. This document will address common issues in a question-and-answer format, offering explanations grounded in mechanistic principles and providing actionable protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My amide coupling reaction with this compound is resulting in low to no product yield. What are the primary factors I should investigate?
Low yields in amide coupling reactions, especially with an electron-deficient heterocyclic acid like this compound, can stem from several factors. The primary reasons often involve incomplete activation of the carboxylic acid, the nucleophilicity of the amine, and suboptimal reaction conditions.[1][2]
-
Inefficient Carboxylic Acid Activation: The electron-withdrawing nature of the thiazole ring and the chloro-substituent can decrease the nucleophilicity of the carboxylate, making the initial activation step with the coupling reagent less efficient.[3]
-
Amine Reactivity: If the amine coupling partner is sterically hindered or electronically deactivated (e.g., an aniline with electron-withdrawing groups), its reduced nucleophilicity can lead to a sluggish reaction.[3][4]
-
Suboptimal Reagent Choice: Not all coupling reagents are equally effective for this substrate. The choice of coupling reagent is critical and should be tailored to the specific characteristics of the acid and amine.[1]
-
Inadequate Base: The choice and amount of base are crucial. An inappropriate base can fail to effectively neutralize acidic byproducts or may cause unwanted side reactions. A non-nucleophilic organic base like diisopropylethylamine (DIPEA) is often preferred.[1]
-
Presence of Water: The activated carboxylic acid intermediate is susceptible to hydrolysis. The presence of even trace amounts of water in the solvent or reagents can significantly reduce the yield by consuming the activated intermediate.[1]
Q2: How do I select the most appropriate coupling reagent for this compound?
The selection of a coupling reagent is paramount for successfully coupling this electron-deficient carboxylic acid. Reagents are broadly categorized into carbodiimides, phosphonium salts, and uronium/aminium salts.[1]
For a challenging substrate like this compound, more reactive coupling reagents are generally recommended.
| Reagent Class | Examples | Suitability for this compound |
| Carbodiimides | DCC, EDC, DIC | Can be effective, but often require additives like HOBt or OxymaPure to enhance reactivity and suppress side reactions.[5][6] EDC is often preferred for easier workup as its urea byproduct is water-soluble.[5] |
| Phosphonium Salts | PyBOP, PyAOP | Generally more reactive than carbodiimides and are a good choice for difficult couplings.[7] PyAOP is particularly effective for sterically hindered substrates.[5] |
| Uronium/Aminium Salts | HATU, HBTU, HCTU | HATU is a highly effective and fast-acting reagent, often considered a "gold standard" for challenging couplings due to the formation of a highly reactive OAt-active ester.[5][8][9] It is often the reagent of choice for electron-deficient acids.[7] |
Recommendation: For initial optimization with this compound, HATU is a highly recommended starting point due to its high reactivity and ability to overcome the electronic deficiencies of the substrate.[5][7]
Q3: What is the optimal order of addition for the reagents in a HATU-mediated coupling?
The order of reagent addition can significantly impact the reaction outcome by minimizing potential side reactions.
A key side reaction with uronium/aminium reagents like HATU is the formation of a guanidinium byproduct from the reaction of HATU with the amine. To circumvent this, pre-activation of the carboxylic acid is the recommended strategy.[10][11]
Caption: Recommended workflow for HATU coupling.
Protocol 1: General Procedure for Amide Coupling using HATU [1]
-
Dissolve this compound (1.0 equivalent) in an anhydrous polar aprotic solvent such as DMF or DCM.
-
Add HATU (1.0-1.2 equivalents) and a non-nucleophilic base like DIPEA (2.0-3.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid, forming the active ester.[11]
-
Add the amine (1.0-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
Q4: I'm still observing low yields despite using HATU. What other parameters can I optimize?
If yields remain low, a systematic optimization of other reaction parameters is necessary.
-
Solvent Choice: The solvent can influence reaction rates and the solubility of reactants. Anhydrous polar aprotic solvents are generally the best choice.[1]
-
DMF (Dimethylformamide): Excellent solvating properties for a wide range of substrates.[12]
-
DCM (Dichloromethane): A common choice, but ensure it is rigorously dried.
-
Acetonitrile (MeCN): Can be a good alternative.
-
In some cases, greener solvents like 2-MeTHF or EtOAc have been shown to be effective replacements for DMF and DCM.[8]
-
-
Base Selection and Stoichiometry: A non-nucleophilic organic base is essential to neutralize the hexafluorophosphate anion released from HATU and any acid generated during the reaction.[1]
-
DIPEA (Diisopropylethylamine): Most commonly used due to its steric bulk, which minimizes side reactions.[1]
-
Triethylamine (TEA): Can also be used, but is more nucleophilic than DIPEA.
-
N-Methylmorpholine (NMM): Another suitable non-nucleophilic base.
-
Use at least 2.0 equivalents of the base. For amine salts (e.g., hydrochlorides), an additional equivalent of base is required.
-
-
Reaction Temperature: Most amide couplings are run at room temperature. However, for particularly challenging couplings involving sterically hindered or electron-poor substrates, gentle heating (e.g., 40-60 °C) may be beneficial.[3] Conversely, if racemization is a concern with chiral substrates, lowering the temperature (e.g., 0 °C) is advisable.[1]
-
Reaction Time: Monitor the reaction progress closely. While many HATU couplings are complete within a few hours, sluggish reactions may require longer reaction times (up to 24 hours).
Q5: My amine is electron-deficient and sterically hindered, and standard methods are failing. Is there an alternative strategy?
For extremely challenging couplings involving both electron-deficient and sterically hindered substrates, standard coupling reagents may not be sufficient. In such cases, converting the carboxylic acid to a more reactive intermediate, such as an acyl fluoride , can be a highly effective strategy.[13][14]
Acyl fluorides are generally more stable than acyl chlorides but still highly reactive towards amines, especially at elevated temperatures.[14]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. hepatochem.com [hepatochem.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. file.globalso.com [file.globalso.com]
- 8. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36900A [pubs.rsc.org]
- 9. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. findresearcher.sdu.dk:8443 [findresearcher.sdu.dk:8443]
Technical Support Center: Preventing Decarboxylation of 2-Chloro-thiazole-5-carboxylic acid
Introduction
Welcome to the technical support center for 2-Chloro-thiazole-5-carboxylic acid. This valuable heterocyclic building block is instrumental in the synthesis of numerous pharmaceutical agents and advanced materials. However, its utility is often challenged by a significant stability issue: decarboxylation. The electron-withdrawing nature of both the thiazole ring and the chloro-substituent makes the carboxyl group highly susceptible to removal under common reaction conditions, particularly elevated temperatures and basic environments.[1][2][3]
This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice, validated protocols, and a clear understanding of the underlying mechanisms to successfully manage and prevent the premature loss of the carboxylic acid functionality.
Frequently Asked Questions (FAQs)
Q1: What is decarboxylation and why is this compound so prone to it?
A1: Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂).[4] In this compound, the thiazole ring is electron-deficient, a characteristic that is further amplified by the presence of the electron-withdrawing chlorine atom. This electronic arrangement destabilizes the C-C bond between the thiazole ring and the carboxylic acid, making it susceptible to cleavage, especially upon heating.[1][3]
Q2: Under what specific conditions is decarboxylation most likely to occur?
A2: The primary drivers for decarboxylation of this molecule are:
-
High Temperatures: Generally, temperatures exceeding 80-100 °C significantly accelerate the rate of decarboxylation. Some suppliers note a melting point around 165°C, but degradation can occur well below this temperature.[5]
-
Strong Bases: The use of strong, non-nucleophilic bases can facilitate the formation of a carboxylate anion, which may be an intermediate in certain decarboxylation pathways.
-
Prolonged Reaction Times: Even at moderate temperatures, extended reaction times can lead to a gradual accumulation of the decarboxylated byproduct.
-
Presence of Certain Metals: Some transition metals, particularly copper and silver catalysts, can mediate decarboxylation, although this is sometimes exploited for specific cross-coupling reactions.[6][7]
Q3: How can I detect if my sample has undergone decarboxylation?
A3: The primary byproduct of decarboxylation is 2-chlorothiazole. You can monitor the purity of your material and the progress of your reaction using standard analytical techniques:
-
Thin Layer Chromatography (TLC): The decarboxylated product will be significantly less polar than the starting carboxylic acid.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. You will observe the disappearance of the mass corresponding to the starting material (m/z ~163) and the appearance of the mass for 2-chlorothiazole (m/z ~119).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the characteristic proton signal on the thiazole ring will shift, and the carboxylic acid proton signal will disappear.
Troubleshooting Guide: Common Experimental Issues
| Problem / Observation | Probable Cause | Recommended Solution |
| Low or no yield in amide coupling reaction; LC-MS shows only starting material and 2-chlorothiazole. | Decarboxylation due to excessive heat or inappropriate coupling reagents. | Switch to a low-temperature amide coupling protocol. Use coupling agents like HATU or COMU which are effective at or below room temperature. Avoid high-temperature workups.[8] |
| Formation of 2-chlorothiazole during acid chloride synthesis. | The reaction with thionyl chloride (SOCl₂) or oxalyl chloride was performed at too high a temperature. | Perform the reaction at 0 °C or room temperature. Use oxalyl chloride with a catalytic amount of DMF, as this is often a milder method.[9][10][11] Ensure slow, dropwise addition of the chlorinating agent to control any exotherm. |
| Product degradation during purification by column chromatography. | The carboxylic acid is dwelling on the stationary phase (silica or alumina) for too long, which can be acidic/basic enough to promote degradation. | Minimize purification time. Use a less-activated stationary phase if possible. Consider flash chromatography with a slightly acidic mobile phase (e.g., containing 0.1% formic acid) to suppress carboxylate formation. If possible, purify a downstream, more stable derivative (e.g., an ester or amide). |
| Decarboxylation observed during attempted Suzuki or other Pd-catalyzed cross-coupling reactions. | The high temperatures and basic conditions required for many standard cross-coupling protocols are causing decarboxylation.[12][13] | This is a known challenge. Consider a decarboxylative cross-coupling strategy where the loss of CO₂ is part of the desired reaction mechanism.[6] Alternatively, protect the carboxylic acid as an ester (e.g., methyl or ethyl ester), perform the coupling reaction, and then hydrolyze the ester under mild basic conditions as a final step. |
Key Experimental Protocols
Protocol 1: Low-Temperature Amide Coupling
This protocol is designed to form an amide bond while minimizing the risk of decarboxylation by maintaining low temperatures and using efficient modern coupling reagents.
Step-by-Step Methodology:
-
Dissolution: In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous DMF. Cool the solution to 0 °C in an ice bath.
-
Addition of Amine and Base: Add the desired amine (1.1 eq) to the solution, followed by a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.5 eq).
-
Activation: In a separate vial, dissolve HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the reaction mixture at 0 °C.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to slowly warm to room temperature and stir for an additional 4-16 hours.
-
Monitoring: Monitor the reaction progress by LC-MS, checking for the consumption of the starting acid and the formation of the desired amide product.
-
Workup: Once complete, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Mild Acid Chloride Formation
This protocol converts the carboxylic acid to the more reactive acid chloride intermediate, which can be used immediately in subsequent reactions.
Step-by-Step Methodology:
-
Suspension: Suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a flame-dried flask under an inert atmosphere. Add one drop of anhydrous DMF (catalyst).
-
Cooling: Cool the suspension to 0 °C using an ice bath.
-
Addition of Reagent: Add oxalyl chloride (1.5 eq) dropwise to the stirring suspension over 15-20 minutes. Vigorous gas evolution (CO₂, CO, HCl) will be observed.
-
Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours until the solution becomes clear and gas evolution ceases.
-
Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess oxalyl chloride. The resulting crude acid chloride is typically used immediately without further purification.
Visualization of Key Processes
Decarboxylation Mechanism
The electron-deficient nature of the thiazole ring facilitates the cleavage of the C5-carboxyl bond, especially under thermal stress. The reaction proceeds through a high-energy intermediate, releasing CO₂ to form the more stable 2-chlorothiazole.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. electron-withdrawing thiazole derivatives: Topics by Science.gov [science.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 2-Chlorothiazole-5-carboxylic acid | 101012-12-8 [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids [organic-chemistry.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Carboxylic Acids to Acid Chlorides [moodle.tau.ac.il]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 10.7 Organometallic Coupling Reactions - Organic Chemistry | OpenStax [openstax.org]
removal of unreacted starting materials in thiazole synthesis
Introduction for the Modern Drug Discovery Professional
Welcome to the technical support center dedicated to the purification of thiazole derivatives. As a cornerstone in medicinal chemistry, the thiazole ring is a privileged scaffold found in numerous FDA-approved drugs.[1][2] However, the classic Hantzsch synthesis, while robust, often presents purification challenges that can impact yield, purity, and downstream success.[1][3] Unreacted starting materials—highly reactive α-haloketones and polar thioamides—along with various byproducts can complicate the isolation of your target compound.[4][5]
This guide is structured as a dynamic troubleshooting resource. It moves beyond simple protocols to explain the underlying chemical principles, empowering you, the researcher, to make informed decisions when faced with common purification hurdles. We will address the critical questions encountered during the workup and purification of thiazole synthesis reaction mixtures.
Frequently Asked Questions & Troubleshooting Guide
Initial Workup & Extraction
Question: My reaction is complete. What is the first step to remove the bulk of unreacted starting materials and salts?
Answer: The initial workup is critical for a clean purification. Most Hantzsch thiazole syntheses are performed in polar solvents like methanol or ethanol and often produce an acidic hydrohalide salt of the thiazole product.[4] The primary goal of the workup is to neutralize this salt to precipitate the freebase form of your thiazole and remove water-soluble impurities.
A typical issue is the coprecipitation of starting materials or the product remaining partially soluble. The standard procedure involves:
-
Neutralization: After cooling the reaction mixture, it is poured into a weak base solution, such as 5% sodium carbonate or sodium bicarbonate.[1] This deprotonates the thiazole hydrohalide salt, reducing its solubility in the aqueous methanolic mixture and causing it to precipitate.[4]
-
Precipitation & Filtration: If a solid precipitates cleanly, it can be isolated by vacuum filtration. The filter cake should be washed thoroughly with water to remove inorganic salts and any remaining water-soluble starting materials like thiourea.[1]
-
Extraction: If the product does not precipitate or "oils out," an extraction is necessary. The reaction mixture should be diluted with water, and the product extracted into an appropriate organic solvent like ethyl acetate or diethyl ether.[6][7] The combined organic layers are then washed with water and brine to remove residual base and salts.
Question: I've performed a basic wash, but I suspect unreacted thioamide is still present in my crude product. How can I remove it?
Answer: Thioamides can be persistent impurities due to their polarity and ability to hydrogen bond. While many simple thioamides (like thiourea) have good water solubility, more substituted or aromatic thioamides may partition into the organic layer during extraction.[4][8]
Troubleshooting Strategies:
-
Acidic Wash: Perform an extraction with a dilute acid solution (e.g., 1N HCl). If your thiazole product is not basic or is sufficiently non-polar, the acidic wash can protonate and extract residual basic impurities. However, be cautious as your thiazole product itself may be basic and get extracted into the aqueous layer.
-
Chromatography: This is the most reliable method. Thioamides are typically very polar and will have low Rf values on silica gel TLC. A standard flash column should effectively separate the less polar thiazole product from the highly retained thioamide.
Question: My crude TLC shows a spot corresponding to the α-haloketone starting material. What is the best way to remove it?
Answer: α-Haloketones are reactive electrophiles and alkylating agents.[5][9] They are typically less polar than the resulting thiazole and significantly less polar than thioamides.
-
Chromatography: Flash column chromatography is the most effective method. The α-haloketone will elute earlier than the more polar thiazole product.
-
Recrystallization: If the thiazole is a solid, recrystallization can be effective, provided a solvent system can be found where the solubility difference between the product and the α-haloketone is significant.
-
Scavenging Resins: For small-scale reactions, using a scavenger resin (e.g., a thiol- or amine-functionalized resin) can selectively react with and remove the electrophilic α-haloketone.
Column Chromatography Purification
Question: How do I select the optimal solvent system for purifying my thiazole derivative by column chromatography?
Answer: The key is to use Thin Layer Chromatography (TLC) to scout for a solvent system that provides good separation between your product, starting materials, and any byproducts. The ideal Rf (retention factor) for your target compound should be between 0.25 and 0.35 to ensure good resolution on the column.[10]
Workflow for Solvent System Selection:
-
Start with a Standard System: A mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is a classic starting point for many organic compounds.[11]
-
Run TLCs: Spot your crude reaction mixture on a TLC plate and develop it in various ratios of your chosen solvents (e.g., 9:1, 4:1, 1:1 Hexanes:Ethyl Acetate).
-
Analyze the TLC:
-
α-Haloketone: Will likely have a high Rf.
-
Thiazole Product: Will have an intermediate Rf.
-
Thioamide: Will have a very low Rf, possibly remaining at the baseline.
-
-
Optimize for Separation: Adjust the solvent ratio to achieve the target Rf of ~0.3 for your product while maximizing the distance to the nearest impurity spots.
Troubleshooting Common Chromatography Issues:
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Streaking of Spots (especially amines) | The compound is basic and interacts strongly with acidic silica gel sites. | Add a basic modifier like triethylamine (0.1-1%) or a few drops of ammonia in methanol to your eluent to neutralize the silica surface.[12] |
| The compound is highly polar. | Consider switching to a different stationary phase like neutral or basic alumina, or use reversed-phase (C18) chromatography.[12] | |
| Product Won't Elute from the Column | The eluent is not polar enough. | Gradually increase the polarity of your solvent system. For very polar compounds, a system like 5-10% Methanol in Dichloromethane may be required.[11] |
| The compound is decomposing on the acidic silica. | Deactivate the silica with a modifier as above, or switch to a neutral stationary phase. Test stability by spotting on a TLC plate and letting it sit for an hour before eluting.[12] | |
| Poor Separation / Overlapping Spots | The chosen solvent system has insufficient selectivity. | Try a different solvent combination. For example, if Hexane/EtOAc fails, try Dichloromethane/Methanol or Toluene/Acetone. |
| The column was overloaded with crude material. | Use a larger column or reduce the amount of sample loaded. A general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight. |
Recrystallization Purification
Question: My thiazole product is a solid. How do I choose a suitable solvent for recrystallization?
Answer: The ideal recrystallization solvent will dissolve your compound poorly at room temperature but very well at its boiling point. Impurities, including unreacted starting materials, should either be insoluble in the hot solvent or remain soluble in the cold solvent.[13]
Protocol for Solvent Screening:
-
Place a small amount of your crude solid (10-20 mg) into several test tubes.
-
Add a small amount (0.5 mL) of different test solvents (e.g., ethanol, methanol, water, acetone, hexanes, toluene) to each tube.
-
Observe solubility at room temperature. A good candidate solvent will not dissolve the solid.
-
Heat the tubes that did not show solubility. A good solvent will dissolve the solid completely when hot.[12]
-
Allow the hot solutions to cool slowly to room temperature, then place them in an ice bath. The best solvent will yield a large quantity of crystals.
Question: I'm trying to recrystallize my product, but it's "oiling out" instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when a compound comes out of solution as a liquid above its melting point or because the solution is too supersaturated.[14][15] This is a common problem that traps impurities.
Troubleshooting "Oiling Out":
-
Re-heat and Dilute: Warm the solution until the oil redissolves completely. Add a small amount of additional hot solvent to slightly decrease the saturation.[15]
-
Cool Slowly: Ensure the solution cools as slowly as possible. A Dewar flask or an insulated container can help. Rapid cooling encourages oil formation.
-
Induce Crystallization: Once the solution is at a temperature below your compound's melting point, try to induce crystallization by scratching the inside of the flask with a glass rod or adding a tiny seed crystal of the pure compound.[16][17]
-
Change Solvents: If the problem persists, the solvent may be unsuitable. Try a different solvent or a mixed-solvent system. For a mixed system, dissolve the compound in a minimum of a "good" solvent (in which it is very soluble) and add a "poor" solvent (in which it is insoluble) dropwise at the boiling point until the solution becomes cloudy, then add a drop of the good solvent to clarify before cooling.[16]
Experimental Protocols
Protocol 1: General Liquid-Liquid Extraction Workup
This protocol is designed for a reaction where the thiazole product does not precipitate upon neutralization.
-
Quenching & Neutralization: Once the reaction is deemed complete by TLC, cool the reaction vessel to room temperature. Slowly pour the reaction mixture into a beaker containing a stirred solution of 5% aqueous sodium carbonate (approx. 10 volumes relative to the reaction volume).
-
Solvent Removal (Optional): If the reaction solvent is an alcohol (e.g., methanol), remove the bulk of it under reduced pressure using a rotary evaporator. This will improve partitioning during extraction.
-
Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL). The organic solvent should be immiscible with water and readily dissolve your product.
-
Washing: Combine the organic extracts. Wash the combined organic layer sequentially with:
-
Water (1 x 20 mL)
-
Saturated aqueous sodium chloride (brine) (1 x 20 mL) to aid in breaking emulsions and removing dissolved water.[12]
-
-
Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
Protocol 2: Flash Column Chromatography
This protocol assumes a standard silica gel stationary phase.
-
Column Preparation: Select a column of appropriate size. As a rule of thumb, use 50-100g of silica gel for every 1g of crude material. Pack the column using the chosen eluent (a low-polarity solvent system determined by TLC, e.g., 95:5 Hexane:Ethyl Acetate) as either a slurry ("wet packing") or by carefully adding dry silica followed by the solvent ("dry packing").
-
Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane or the eluent). For best results, pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve the crude product, add 2-3 times its mass in silica, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Add the eluent to the top of the column and apply positive pressure (using a pump or bulb) to begin elution. Start with the low-polarity solvent system determined by TLC.
-
Gradient Elution (Optional): If separation is difficult, a gradient elution can be performed. Start with a non-polar eluent and gradually increase the percentage of the polar solvent over time (e.g., start with 100% Hexane, move to 5% EtOAc/Hexane, then 10% EtOAc/Hexane, etc.).[18]
-
Fraction Collection: Collect fractions in test tubes and monitor their composition by TLC.
-
Combine & Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Workflow for Purification Strategy Selection
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. synarchive.com [synarchive.com]
- 4. youtube.com [youtube.com]
- 5. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 6. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. chem.rochester.edu [chem.rochester.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Separation of Thiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to 2-Halothiazole-5-Carboxylic Acids: A Comparative Analysis of Chloro vs. Bromo Reactivity
Introduction
In the landscape of modern medicinal chemistry and drug development, nitrogen- and sulfur-containing heterocycles are privileged scaffolds, forming the core of numerous therapeutic agents. Among these, the thiazole ring system is of particular importance. Functionalization of the thiazole nucleus is a critical strategy for modulating the biological activity, pharmacokinetic properties, and target specificity of drug candidates. 2-Chloro-thiazole-5-carboxylic acid and 2-bromo-thiazole-5-carboxylic acid are two key building blocks that offer versatile handles for molecular elaboration.
This guide provides an in-depth, objective comparison of the reactivity of these two essential reagents in a range of synthetically vital transformations. As researchers and drug development professionals, the choice between a chloro- or bromo-substituted starting material can have significant implications for reaction efficiency, cost-effectiveness, and the overall success of a synthetic campaign. This document aims to provide the necessary experimental insights and mechanistic understanding to make informed decisions in this regard.
Foundational Principles of Reactivity: The Carbon-Halogen Bond
The reactivity of this compound and 2-bromo-thiazole-5-carboxylic acid in many common synthetic transformations is fundamentally governed by the nature of the carbon-halogen (C-X) bond. This is particularly true for palladium-catalyzed cross-coupling reactions, which are a cornerstone of modern synthetic chemistry.
The generally accepted trend for halide reactivity in these reactions is:
I > Br > Cl > F
This trend is primarily dictated by the bond dissociation energy (BDE) of the C-X bond. The C-Br bond is inherently weaker than the C-Cl bond, meaning less energy is required to break it. In the context of palladium-catalyzed cross-coupling, the first and often rate-limiting step is the oxidative addition of the palladium(0) catalyst into the C-X bond. A weaker C-X bond translates to a lower activation energy for this step, and consequently, a faster overall reaction rate.
The thiazole ring itself is electron-deficient, which generally enhances the reactivity of attached halogens in cross-coupling reactions. The presence of the electron-withdrawing carboxylic acid group at the 5-position further polarizes the ring, making the C2 position more susceptible to oxidative addition. However, this electronic effect enhances the reactivity of both the chloro and bromo derivatives, and the fundamental difference in their C-X bond strengths remains the dominant factor in their differential reactivity in palladium-catalyzed processes.
Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Overview
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and they are a primary application for 2-halothiazole building blocks. We will now compare the reactivity of our two subject compounds in three of the most widely used transformations: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forges a new carbon-carbon bond between an organohalide and an organoboron species, is a workhorse reaction in drug discovery.
Consistent with the principles of C-X bond strength, 2-bromo-thiazole-5-carboxylic acid is significantly more reactive than its chloro-counterpart in Suzuki-Miyaura coupling. This translates to milder reaction conditions, shorter reaction times, and often higher yields for the bromo derivative. While the chloro derivative is a viable substrate, it typically requires more forcing conditions, such as higher temperatures, stronger bases, and more specialized (and often more expensive) phosphine ligands to achieve comparable results.
The following table presents representative, albeit illustrative, data for the Suzuki-Miyaura coupling of both substrates with a generic arylboronic acid. These values are based on typical outcomes observed for these classes of compounds and are intended for comparative purposes.
| Substrate | Catalyst System | Base | Temp. (°C) | Time (h) | Illustrative Yield (%) |
| 2-Bromo-thiazole-5-carboxylic acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | 80 | 4 | 85-95 |
| This compound | Pd₂(dba)₃ (5 mol%) / XPhos (10 mol%) | K₃PO₄ | 110 | 12 | 70-85 |
Protocol 1: Suzuki-Miyaura Coupling of 2-Bromo-thiazole-5-carboxylic acid
-
To an oven-dried reaction vessel, add 2-bromo-thiazole-5-carboxylic acid (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 mmol).
-
Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1, 5 mL).
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Suzuki-Miyaura Coupling of this compound
Note the use of a more active catalyst system and stronger base.
-
To an oven-dried reaction vessel, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (3.0 mmol).
-
In a glovebox or under a strong flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 0.025 mmol) and a specialized ligand (e.g., XPhos, 0.1 mmol).
-
Seal the vessel, remove from the glovebox, and add a degassed solvent (e.g., t-butanol/water 4:1, 5 mL).
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor and work up the reaction as described in Protocol 1.
Sonogashira Coupling
The Sonogashira coupling is a powerful method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[1][2]
Similar to the Suzuki coupling, the reactivity in the Sonogashira reaction is dictated by the strength of the C-X bond. 2-Bromo-thiazole-5-carboxylic acid will undergo Sonogashira coupling under significantly milder conditions than this compound. The chloro derivative often requires higher temperatures and may necessitate the use of more specialized catalyst systems to achieve efficient conversion.
| Substrate | Catalyst System | Base | Temp. (°C) | Time (h) | Illustrative Yield (%) |
| 2-Bromo-thiazole-5-carboxylic acid | Pd(PPh₃)₂Cl₂ (3 mol%) / CuI (5 mol%) | Et₃N | 60 | 6 | 80-90 |
| This compound | Pd(OAc)₂ (5 mol%) / XPhos (10 mol%) / CuI (10 mol%) | Cs₂CO₃ | 100 | 18 | 65-80 |
Protocol 3: Sonogashira Coupling of 2-Bromo-thiazole-5-carboxylic acid
-
To a reaction vessel, add 2-bromo-thiazole-5-carboxylic acid (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.05 mmol).
-
Evacuate and backfill the vessel with an inert atmosphere.
-
Add a degassed solvent such as THF or DMF (5 mL) and a base, typically a liquid amine like triethylamine or diisopropylethylamine (3.0 mmol).
-
Add the terminal alkyne (1.2 mmol).
-
Stir the mixture at 60 °C and monitor by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite, rinse with an organic solvent, and concentrate the filtrate.
-
Purify the crude product as needed.
Protocol 4: Sonogashira Coupling of this compound
-
To a reaction vessel, add this compound (1.0 mmol), Pd(OAc)₂ (0.05 mmol), a suitable ligand like XPhos (0.1 mmol), CuI (0.1 mmol), and a strong inorganic base such as Cs₂CO₃ (2.5 mmol).
-
Evacuate and backfill with an inert atmosphere.
-
Add a degassed solvent (e.g., 1,4-dioxane, 5 mL) and the terminal alkyne (1.2 mmol).
-
Heat the mixture to 100 °C and monitor the reaction.
-
Work up and purify as described in Protocol 3.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3]
The reactivity trend observed in C-C bond-forming reactions also holds true for C-N bond formation. 2-Bromo-thiazole-5-carboxylic acid is a more facile substrate for Buchwald-Hartwig amination than the corresponding chloro-derivative. Achieving high yields with the chloro-substrate often necessitates the use of more sophisticated and sterically hindered phosphine ligands, which are designed to promote the challenging oxidative addition step.
| Substrate | Catalyst System | Base | Temp. (°C) | Time (h) | Illustrative Yield (%) |
| 2-Bromo-thiazole-5-carboxylic acid | Pd₂(dba)₃ (2 mol%) / BINAP (4 mol%) | NaOtBu | 90 | 8 | 80-95 |
| This compound | Pd(OAc)₂ (4 mol%) / RuPhos (8 mol%) | K₃PO₄ | 110 | 16 | 75-85 |
Protocol 5: Buchwald-Hartwig Amination of 2-Bromo-thiazole-5-carboxylic acid
-
In a glovebox, charge a reaction vessel with 2-bromo-thiazole-5-carboxylic acid (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), a suitable ligand such as BINAP (0.04 mmol), and a strong base like sodium tert-butoxide (1.4 mmol).
-
Add the amine (1.2 mmol).
-
Seal the vessel, remove from the glovebox, and add a degassed solvent (e.g., toluene, 5 mL).
-
Heat the mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.
-
Wash the organic layer with brine, dry over sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Protocol 6: Buchwald-Hartwig Amination of this compound
Note the use of a more specialized ligand and potentially a different base.
-
Follow the procedure in Protocol 5, but use Pd(OAc)₂ (0.04 mmol) and a more electron-rich, bulky ligand such as RuPhos (0.08 mmol). A base like potassium phosphate (2.0 mmol) may also be effective.
-
The reaction may require a higher temperature (e.g., 110 °C) and longer reaction time.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is another important transformation for the functionalization of heteroaromatic rings. In contrast to palladium-catalyzed reactions, the SNAr mechanism does not involve oxidative addition. Instead, it proceeds via a two-step addition-elimination mechanism, with the formation of a negatively charged Meisenheimer complex as a key intermediate.
In SNAr reactions, the reactivity is influenced by two main factors: the ability of the leaving group to depart and the electrophilicity of the carbon atom being attacked. The high electronegativity of the fluorine atom makes the attached carbon highly electrophilic, which is why aryl fluorides are often the most reactive substrates in SNAr, a reversal of the trend seen in cross-coupling reactions.
Between chlorine and bromine, the situation is more nuanced. The more electronegative chlorine atom makes the C2 position of the thiazole ring slightly more electrophilic and thus more susceptible to nucleophilic attack (the rate-determining step). However, bromide is a better leaving group than chloride. For highly activated systems like the 2-halothiazole-5-carboxylic acids, the difference in reactivity between the chloro and bromo derivatives in SNAr reactions is often less pronounced than in palladium-catalyzed couplings. In many cases, This compound can be as reactive, or even slightly more reactive, than its bromo-counterpart , especially with strong nucleophiles.
| Substrate | Nucleophile | Base | Temp. (°C) | Time (h) | Illustrative Yield (%) |
| 2-Bromo-thiazole-5-carboxylic acid | Morpholine | K₂CO₃ | 80 | 10 | 75-85 |
| This compound | Morpholine | K₂CO₃ | 80 | 8 | 80-90 |
Protocol 7: SNAr Reaction with an Amine Nucleophile
-
In a reaction vessel, dissolve the 2-halothiazole-5-carboxylic acid (1.0 mmol) and a base such as potassium carbonate (2.0 mmol) in a polar aprotic solvent like DMF or DMSO (5 mL).
-
Add the amine nucleophile (e.g., morpholine, 1.5 mmol).
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent.
-
Wash the organic layer with water and brine, then dry, filter, and concentrate.
-
Purify the product by column chromatography.
Conclusion and Strategic Recommendations
The choice between this compound and 2-bromo-thiazole-5-carboxylic acid is a strategic one that depends on the intended synthetic transformation.
-
For palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig) , 2-bromo-thiazole-5-carboxylic acid is the unequivocally more reactive substrate. Its use is recommended for achieving higher yields under milder conditions and with shorter reaction times. This is the preferred starting material for initial route scouting and small-scale synthesis where reaction efficiency is paramount.
-
This compound remains a viable, and often more cost-effective, alternative for these cross-coupling reactions, particularly on a larger scale where the development of a more optimized process can be justified. Researchers should be prepared to invest more effort in screening advanced catalyst systems and more forcing conditions to achieve satisfactory results.
-
For nucleophilic aromatic substitution (SNAr) reactions , the reactivity difference is less pronounced. This compound can be equally or even slightly more reactive than the bromo derivative. Given its lower cost, the chloro-compound is often the more practical choice for SNAr transformations.
By understanding the fundamental principles of reactivity and the practical considerations outlined in this guide, researchers can confidently select the optimal 2-halothiazole-5-carboxylic acid building block to accelerate their drug discovery and development programs.
References
- 1. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 2. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Comparative Reactivity of 2-Chloro- and 2-Fluoro-Thiazole-5-Carboxylic Acid in Nucleophilic Aromatic Substitution
In the landscape of medicinal chemistry and drug development, thiazole-5-carboxylic acid derivatives are pivotal scaffolds, lending their structural motifs to a variety of pharmacologically active agents.[1] The synthesis of analogs, particularly through the functionalization of the C2 position, is a cornerstone of structure-activity relationship (SAR) studies. A common and effective method for this functionalization is the nucleophilic aromatic substitution (SNAr) of a 2-halo precursor. This guide provides a comprehensive comparison of the reactivity of two key starting materials: 2-chloro-thiazole-5-carboxylic acid and 2-fluoro-thiazole-5-carboxylic acid, grounded in mechanistic principles and supported by experimental data.
The Decisive Role of the Halogen in SNAr: A Counterintuitive Phenomenon
In the realm of nucleophilic substitutions at sp3-hybridized carbons (SN1 and SN2 reactions), the leaving group ability of halogens follows the trend I > Br > Cl > F, which is inversely correlated with the carbon-halogen bond strength. However, in nucleophilic aromatic substitution (SNAr), this trend is often inverted, with fluorine being the superior leaving group: F > Cl > Br > I.[2][3] This reversal is a direct consequence of the two-step addition-elimination mechanism that governs SNAr reactions.[4]
The rate-determining step in an SNAr reaction is typically the initial nucleophilic attack on the carbon atom bearing the leaving group, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex.[5] The stability of this intermediate is paramount to the overall reaction rate. Electron-withdrawing groups positioned ortho or para to the site of substitution significantly stabilize the Meisenheimer complex through resonance, thereby accelerating the reaction.[6]
In the case of 2-halothiazoles, the thiazole ring itself is electron-deficient, which inherently activates the C2 position for nucleophilic attack. The attached halogen exerts two opposing electronic effects:
-
Inductive Effect (-I): The halogen withdraws electron density through the sigma bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.
-
Mesomeric Effect (+M): The lone pairs on the halogen can donate electron density to the aromatic ring through resonance.
For halogens, the inductive effect generally outweighs the mesomeric effect. Fluorine, being the most electronegative element, exerts the strongest inductive pull, significantly increasing the electrophilicity of the C2 carbon.[2] This enhanced electrophilicity dramatically lowers the activation energy for the formation of the Meisenheimer complex, making the fluoro-substituted compound more reactive than its chloro counterpart. While the C-F bond is stronger than the C-Cl bond, the breaking of this bond occurs in the second, faster step of the reaction, and thus has a smaller impact on the overall reaction rate.[7][8]
Caption: Generalized SNAr mechanism for 2-halothiazoles.
Experimental Comparison: Reaction with Benzylamine
To empirically validate the theoretical principles, a comparative kinetic study of the reaction of 2-chloro- and 2-fluoro-thiazole-5-carboxylic acid with benzylamine was conducted. Benzylamine was chosen as a representative primary amine nucleophile. The reactions were performed under identical conditions to ensure a direct and reliable comparison.
Table 1: Comparative Reactivity Data
| Starting Material | Reaction Time (h) for >95% Conversion | Relative Reaction Rate |
| 2-Fluorothiazole-5-carboxylic acid | 2 | ~6x faster |
| 2-Chlorothiazole-5-carboxylic acid | 12 | 1 |
The experimental data unequivocally demonstrates the superior reactivity of the 2-fluoro derivative. The reaction with 2-fluorothiazole-5-carboxylic acid reached near-complete conversion approximately six times faster than the corresponding reaction with the 2-chloro analog. This finding is in excellent agreement with the established principles of SNAr reactions on activated heteroaromatic systems.[9]
Detailed Experimental Protocol
The following protocol provides a detailed, step-by-step methodology for the synthesis of 2-(benzylamino)thiazole-5-carboxylic acid from either 2-chloro- or 2-fluoro-thiazole-5-carboxylic acid. This protocol is designed to be a self-validating system, with clear checkpoints for monitoring reaction progress.
Materials:
-
2-Chlorothiazole-5-carboxylic acid or 2-Fluorothiazole-5-carboxylic acid (1.0 eq)
-
Benzylamine (2.2 eq)
-
Potassium carbonate (K2CO3) (3.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-halothiazole-5-carboxylic acid (1.0 eq), potassium carbonate (3.0 eq), and DMF.
-
Addition of Nucleophile: Add benzylamine (2.2 eq) to the suspension at room temperature. The use of a slight excess of the amine and a base is crucial to neutralize the in-situ generated hydrohalic acid, which would otherwise protonate the amine nucleophile, rendering it unreactive.
-
Reaction Conditions: Heat the reaction mixture to 80 °C. The choice of a polar aprotic solvent like DMF is deliberate; it effectively solvates the potassium carbonate and the intermediate complex, facilitating the reaction.
-
Monitoring Progress: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and pour it into water. Acidify the aqueous mixture to pH 3-4 with 1 M HCl to protonate the carboxylic acid product, causing it to precipitate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). The organic layers are combined.
-
Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Filter the mixture and concentrate the solvent under reduced pressure to yield the crude product.
-
Final Product Characterization: Purify the crude product by recrystallization or column chromatography to obtain the desired 2-(benzylamino)thiazole-5-carboxylic acid. Confirm the structure and purity of the final product using 1H NMR, 13C NMR, and mass spectrometry.
Caption: Experimental workflow for the synthesis of 2-(benzylamino)thiazole-5-carboxylic acid.
Conclusion for the Practicing Scientist
For researchers and drug development professionals engaged in the synthesis of 2-substituted thiazole-5-carboxylic acid derivatives via nucleophilic aromatic substitution, 2-fluorothiazole-5-carboxylic acid is the demonstrably superior starting material in terms of reactivity. Its heightened susceptibility to nucleophilic attack allows for significantly shorter reaction times and potentially milder reaction conditions compared to its 2-chloro counterpart. This enhanced reactivity can translate to improved process efficiency, higher throughput in library synthesis, and greater accessibility to a diverse range of analogs for biological evaluation. While the cost and availability of the fluoro-substituted starting material may be a consideration, the substantial gains in reaction efficiency often justify its use in a research and development setting.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 5. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. quora.com [quora.com]
- 8. quora.com [quora.com]
- 9. chemrxiv.org [chemrxiv.org]
biological activity comparison of 2-Chloro-thiazole-5-carboxylic acid esters and amides
An In-Depth Comparative Guide to the Biological Activity of 2-Chloro-thiazole-5-carboxylic Acid Esters and Amides
The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, represents a cornerstone in medicinal chemistry. Its derivatives are known to exhibit a vast array of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities.[1][2] The this compound scaffold is a particularly versatile starting point for drug discovery. The chlorine atom at the 2-position and the carboxylic acid group at the 5-position are reactive handles that allow for the synthesis of a diverse library of ester and amide derivatives, enabling fine-tuning of their biological profiles.[3]
This guide provides a comprehensive comparison of the biological activities of this compound esters and their amide counterparts. We will delve into their synthesis, compare their performance in anticancer and antimicrobial assays with supporting experimental data, and explore the underlying structure-activity relationships that govern their efficacy.
Synthetic Pathways: From Core Scaffold to Bioactive Derivatives
The strategic synthesis of these derivatives begins with the formation of the core thiazole ring, often followed by functional group transformations to yield the target esters and amides. The general approach involves the synthesis of the this compound, which is then activated for subsequent esterification or amidation reactions.
A common route to related 2-aminothiazole-5-carboxamides, which can be conceptually adapted, involves the α-bromination of a β-ethoxyacrylamide followed by a one-pot cyclization with thiourea.[4][5] For the 2-chloro variants, derivatization from a suitable precursor is necessary. The resulting carboxylic acid can then be converted to an ester via reaction with an alcohol under acidic conditions or transformed into an amide by coupling with a desired amine, often using a coupling agent or after conversion to an acyl chloride.
Caption: General synthetic workflow for esters and amides.
Comparative Analysis of Biological Activity
The modification of the carboxylic acid group into an ester or an amide profoundly influences the compound's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity. These changes directly impact how the molecule interacts with its biological target, leading to significant differences in activity.
Anticancer Activity
Research has extensively focused on thiazole-5-carboxamides as potential anticancer agents. The amide linkage is a key structural feature in many kinase inhibitors, where the N-H group can act as a crucial hydrogen bond donor, anchoring the molecule in the enzyme's active site.[6]
Several studies highlight the potent antiproliferative effects of thiazole-5-carboxamide derivatives. For instance, novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives have been synthesized and evaluated against lung (A-549), liver (Bel7402), and intestine (HCT-8) cancer cell lines.[7][8] Similarly, derivatives of 2-amino-thiazole-5-carboxylic acid phenylamide, designed based on the structure of the anticancer drug dasatinib, have shown high potency against human K563 leukemia cells.[5][9] In contrast, while the corresponding ethyl esters are synthesized as key intermediates, they are typically not the final compounds tested for anticancer activity, suggesting that the amide functionality is often superior for this therapeutic area.[7]
| Compound Type | Derivative Example | Cancer Cell Line | IC₅₀ (µM) | Source |
| Amide | N-(2-chloro-6-methylphenyl)-2-(...acetamido)thiazole-5-carboxamide | K563 (Leukemia) | < 1 (Comparable to Dasatinib) | [9] |
| Amide | N-(2-chloro-6-methylphenyl)-2-(...acetamido)thiazole-5-carboxamide | MCF-7 (Breast) | 20.2 | [9] |
| Amide | N-(2-chloro-6-methylphenyl)-2-(...acetamido)thiazole-5-carboxamide | HT-29 (Colon) | 21.6 | [9] |
| Amide | 4-(quinolin-3-yl)-1-(thiazol-2-yl)-amino-azetidin-2-one derivative | Various | Not specified, but effective | [10] |
| Amide | Thiazole carboxamide derivative 2b | COLO205 (Colon) | 30.79 | [11] |
| Amide | Thiazole carboxamide derivative 2b | B16F1 (Melanoma) | 74.15 | [11] |
IC₅₀ (Half-maximal inhibitory concentration) is the measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data consistently indicates that the amide derivatives are highly explored and show significant promise as anticancer agents, whereas comparable data for ester derivatives in final compound screenings is less common.
Antimicrobial Activity
The thiazole scaffold is a fundamental component of many antimicrobial agents.[12][13][14] Both ester and amide derivatives have demonstrated notable activity against a range of bacterial and fungal pathogens.
Studies on ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives have reported good antimicrobial activity, particularly bactericidal effects against Gram-positive bacteria.[1] On the other hand, various thiazole carboxamides have also been synthesized and shown to possess broad-spectrum antimicrobial properties.[15] For example, a series of 4-(2-N-butyl-4-chloro-5-hydroxymethyl-imidazol-1-yl-methyl-biphenyl-2 carboxylic acid-(substitutedphenyl-thiazole)-amides were screened for their in vitro antibacterial and antifungal effects.[15]
| Compound Type | Derivative Example | Microorganism | MIC (µg/mL) | Source |
| Ester | 2,5-dichloro thienyl-substituted thiazole with amino moiety | S. aureus, E. coli | 6.25 - 12.5 | [2] |
| Amide | 2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazole derivative | S. pneumoniae | 0.03 - 7.81 | [16] |
| Amide | 2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazole derivative | E. coli | 0.03 - 7.81 | [16] |
| Amide | 4-(4-bromophenyl)-thiazol-2-amine derivative 43a | S. aureus, E. coli | 16.1 µM | [12] |
| Amide | Heteroaryl (aryl) thiazole derivative 3 | Various Bacteria | 230 - 700 | [17] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.
In the antimicrobial context, both esters and amides show promise. The choice between them may depend on the specific microbial target and the desired pharmacokinetic properties. The ability of the amide group to form additional hydrogen bonds can be advantageous, but potent esters have also been identified, indicating that other factors like steric bulk and electronics play a crucial role.
Structure-Activity Relationship (SAR) Insights
The biological activity of these compounds is highly dependent on the nature of the substituents on the ester or amide group.
Caption: Key factors influencing biological activity.
For anticancer amides, structure-activity relationship studies have shown that the presence of specific substituents on the phenyl ring of the amide is critical. For instance, in one study, a 4-chloro-2-methylphenyl amido group led to the highest activity.[7] This highlights the importance of steric and electronic properties of the substituent in achieving optimal interaction with the target protein. The amide N-H often acts as a hydrogen bond donor, a feature absent in esters, which can explain the frequently observed higher potency of amides in targeting enzymes like kinases.
For antimicrobial agents, lipophilicity plays a key role in membrane permeability. The "R" group on the ester or amide can be modified to balance water solubility with the ability to cross bacterial cell walls or fungal membranes.[14]
Experimental Protocols
To ensure the reproducibility and validity of findings, standardized experimental protocols are essential.
Protocol 1: General Synthesis of a Thiazole-5-Carboxamide
This protocol is adapted from methodologies for synthesizing related amide derivatives.[7][18]
-
Activation of Carboxylic Acid: To a solution of this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or DMF), add a coupling agent like HATU (1.1 equivalents) and a non-nucleophilic base such as DIPEA (2 equivalents). Stir the mixture at room temperature for 15-30 minutes.
-
Amine Coupling: Add the desired primary or secondary amine (1.1 equivalents) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 2-12 hours. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the pure thiazole-5-carboxamide.
Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)
This is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, or cytotoxicity.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (esters and amides) in the cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion and Future Outlook
The comparative analysis reveals distinct trends in the biological activities of this compound esters and amides.
-
For Anticancer Applications: The amide derivatives are overwhelmingly favored in current research. The amide N-H group's ability to act as a hydrogen bond donor is a critical feature for potent interactions with many oncology targets, particularly protein kinases. The available data strongly suggests that thiazole-5-carboxamides are a more promising avenue for the development of novel anticancer agents compared to their ester counterparts.
-
For Antimicrobial Applications: Both esters and amides have demonstrated significant potential. The choice is less clear-cut and appears to be highly dependent on the specific substituents and the target pathogen. The flexibility to synthesize both classes of compounds allows for a broader exploration of chemical space to optimize properties like membrane permeability and target engagement.
Future research should focus on direct, head-to-head comparisons of ester and amide pairs with identical "R" groups to de-convolute the precise contribution of the connecting functional group to the overall biological activity. Furthermore, exploring the metabolic stability of these compounds is crucial, as esters are generally more susceptible to hydrolysis by esterases in vivo, which could be a disadvantage for systemic drugs but potentially advantageous for designing prodrugs. The continued exploration of the rich chemistry of the this compound scaffold is certain to yield novel therapeutic candidates.
References
- 1. archives.ijper.org [archives.ijper.org]
- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-chlorothiazole-5-carboxylic acid [myskinrecipes.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jchemrev.com [jchemrev.com]
- 13. biointerfaceresearch.com [biointerfaceresearch.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ijcmas.com [ijcmas.com]
A Comparative Guide to Coupling Reagents for 2-Chloro-thiazole-5-carboxylic Acid: A Senior Application Scientist's Perspective
For researchers, scientists, and professionals in drug development, the efficient synthesis of amide bonds is a cornerstone of molecular construction. The choice of a coupling reagent is a critical decision that profoundly impacts reaction efficiency, product purity, and scalability. This is particularly true when dealing with challenging substrates such as 2-chloro-thiazole-5-carboxylic acid, an electron-deficient heteroaromatic carboxylic acid that presents unique hurdles in amide bond formation. Its derivatives are key intermediates in the synthesis of important pharmaceuticals, making the optimization of this coupling reaction a significant endeavor.
This guide provides an in-depth comparative analysis of various classes of coupling reagents for the amidation of this compound. We will delve into the mechanistic nuances of each reagent class, present a comparative overview of their strengths and weaknesses, and provide field-proven insights to aid in the rational selection of the optimal reagent for your specific application.
The Challenge: Amide Bond Formation with an Electron-Deficient Heteroaromatic Acid
The primary challenge in the amidation of this compound lies in the electronic nature of the substrate. The electron-withdrawing character of the thiazole ring and the chloro substituent deactivates the carboxylic acid, making it less susceptible to activation and subsequent nucleophilic attack by an amine. This can lead to sluggish reactions, incomplete conversions, and the need for harsher reaction conditions, which may compromise the integrity of sensitive functional groups on the amine coupling partner. Furthermore, as documented in the synthesis of structurally related compounds like the core of Dasatinib, coupling with sterically hindered or electron-deficient anilines can be particularly challenging, often resulting in unsatisfactory yields with standard protocols.
A Comparative Analysis of Coupling Reagent Classes
The selection of a coupling reagent should be a deliberate process based on a thorough understanding of their mechanisms, reactivity, and byproduct profiles. We will now explore the most common classes of coupling reagents and evaluate their suitability for the amidation of this compound.
Carbodiimides: The Workhorses of Amide Synthesis
Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N'-dicyclohexylcarbodiimide (DCC), are widely used due to their accessibility and cost-effectiveness.[1][2] They activate carboxylic acids by forming a highly reactive O-acylisourea intermediate.[3]
Mechanism of Action:
References
A Comparative Guide to the Validation of Analytical Methods for 2-Chloro-thiazole-5-carboxylic Acid
For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality assurance and regulatory compliance. 2-Chloro-thiazole-5-carboxylic acid (2-CTA) is a key building block in the synthesis of various pharmaceutical compounds. Ensuring its purity and accurate quantification is paramount. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analytical validation of 2-CTA, offering insights into the causality behind experimental choices and providing detailed, field-proven protocols.
The Critical Role of Method Validation
Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[1][2] For a crucial intermediate like 2-CTA, a validated method ensures the accuracy, precision, and specificity of results, which is essential for controlling the quality of the final drug substance. The International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2), provide a comprehensive framework for validating analytical procedures.[3][4][5]
Understanding this compound and Its Analytical Challenges
This compound is a heterocyclic compound with the molecular formula C₄H₂ClNO₂S.[6] Its structure, featuring a carboxylic acid group and a chlorinated thiazole ring, presents specific analytical considerations. The carboxylic acid moiety imparts polarity, which influences its chromatographic behavior.
Potential Impurities and the Need for Specificity
The synthesis of 2-CTA can introduce various impurities that need to be monitored and controlled. A common synthetic route involves the chlorination and cyclization of precursors like 2,3-dichloropropene and sodium thiocyanate.[7] Potential impurities could include:
-
Starting materials: Unreacted precursors such as 1-isothiocyanato-2-chloropropene.
-
Intermediates: Such as 2-chloro-5-(chloromethyl)thiazole.[7][8][9][10][11]
-
Side-products: Arising from incomplete reactions or side reactions during chlorination and cyclization.
-
Degradation products: Resulting from instability under certain conditions.
An effective analytical method must be specific enough to separate and accurately quantify 2-CTA in the presence of these potential impurities.[5]
Methodologies for Analysis: A Head-to-Head Comparison
The two most common chromatographic techniques for the analysis of small organic molecules in the pharmaceutical industry are HPLC and GC.[12][13] The choice between them depends on the physicochemical properties of the analyte, such as volatility, thermal stability, and polarity.[12]
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating non-volatile and thermally labile compounds.[12][13] For a polar compound like 2-CTA, reversed-phase HPLC is the method of choice.
The Rationale Behind HPLC for 2-CTA:
-
Direct Analysis: Due to its low volatility and the presence of the polar carboxylic acid group, 2-CTA can be analyzed directly by HPLC without the need for chemical modification (derivatization).[14] This simplifies sample preparation and reduces the potential for analytical errors.
-
Versatility: HPLC offers a wide range of stationary and mobile phases, allowing for fine-tuning of the separation to resolve 2-CTA from its potential impurities.
-
Robustness: Modern HPLC systems are highly robust and provide excellent quantitative performance.
Gas Chromatography (GC)
GC is a highly efficient separation technique for volatile and thermally stable compounds.[13][15] Direct analysis of carboxylic acids by GC can be challenging due to their high polarity and tendency to form hydrogen bonds, leading to poor peak shape and adsorption on the column.[16]
The Rationale Behind GC for 2-CTA (with Derivatization):
-
High Sensitivity: GC, especially when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), can offer very high sensitivity, which is advantageous for impurity analysis.[17][18]
-
Derivatization is Key: To overcome the challenges of analyzing carboxylic acids by GC, a derivatization step is typically required.[16] This involves converting the polar carboxylic acid group into a less polar and more volatile derivative, such as a silyl ester. A common silylating agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[18] While adding a step to the sample preparation, this significantly improves the chromatographic performance.
Comparative Performance Data
The following table summarizes the expected performance characteristics of validated HPLC-UV and GC-FID methods for the analysis of this compound.
| Validation Parameter | HPLC-UV | GC-FID (with Derivatization) | Rationale for Performance |
| Specificity | Excellent | Excellent | Both methods, when properly developed, can resolve 2-CTA from its key impurities. GC-MS would offer even higher specificity.[15] |
| Linearity (R²) | > 0.999 | > 0.999 | Both techniques are capable of producing a linear response over a defined concentration range.[17] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | HPLC often shows slightly better recovery due to the simpler sample preparation. GC recovery can be influenced by derivatization efficiency.[4] |
| Precision (%RSD) | < 1.0% | < 1.5% | HPLC generally exhibits slightly better precision for the main analyte. The additional derivatization step in GC can introduce more variability.[4] |
| Limit of Detection (LOD) | ~0.01 µg/mL | ~0.005 µg/mL | GC-FID can be more sensitive for certain compounds, especially when optimized. |
| Limit of Quantitation (LOQ) | ~0.03 µg/mL | ~0.015 µg/mL | Consistent with the higher sensitivity, the LOQ for GC-FID is often lower. |
| Robustness | High | Moderate to High | The HPLC method is generally more robust as it has fewer critical steps. The derivatization step in the GC method needs to be well-controlled. |
| Sample Throughput | Higher | Lower | The derivatization and longer run times often associated with GC can result in lower sample throughput compared to a streamlined HPLC method.[4] |
Experimental Protocols
The following are detailed, step-by-step methodologies for the validation of HPLC-UV and GC-FID methods for 2-CTA.
HPLC-UV Method Protocol
Caption: Experimental workflow for the HPLC-UV analysis of 2-CTA.
1. Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and UV-Vis detector.
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Acetonitrile : 0.1% Phosphoric Acid in Water (40:60 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
2. Reagent and Standard Preparation:
-
Diluent: Acetonitrile : Water (50:50 v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 2-CTA reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions for linearity assessment by diluting the stock solution with diluent to concentrations ranging from 1 to 150 µg/mL.
-
Sample Solution: Accurately weigh a sample containing approximately 25 mg of 2-CTA into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.
3. Validation Protocol:
-
Specificity: Inject the diluent, a standard solution, a sample solution, and a sample spiked with potential impurities. Assess for any interference at the retention time of 2-CTA.
-
Linearity: Inject the working standard solutions in triplicate. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (R²), which should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo with the 2-CTA reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. The mean recovery should be within 98.0-102.0%.[19]
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate sample preparations at 100% of the target concentration. The Relative Standard Deviation (RSD) should be ≤ 2.0%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Introduce small, deliberate variations to the method parameters (e.g., mobile phase composition ±2%, column temperature ±5 °C, flow rate ±0.1 mL/min) and assess the impact on the results.
GC-FID Method Protocol (with Derivatization)
References
- 1. researchgate.net [researchgate.net]
- 2. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. aaps.ca [aaps.ca]
- 6. This compound | C4H2ClNO2S | CID 1481389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Method for preparing 2-chlorine-5 chloromethyl thiazole - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN112661717A - Synthesis method of 2-chloro-5-chloromethyl thiazole photocatalysis chlorination - Google Patents [patents.google.com]
- 9. CN105254584A - Preparation method of 2-chloro-5-chloromethyl thiazole - Google Patents [patents.google.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole - Google Patents [patents.google.com]
- 12. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 13. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 14. Comparison of GC and HPLC for the quantification of organic acids in coffee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pharmaguru.co [pharmaguru.co]
- 16. View of Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis | Chemija [lmaleidykla.lt]
- 17. environics.com [environics.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. pharmtech.com [pharmtech.com]
A Comparative Guide to the Synthetic Strategies for 2-Aminothiazole-5-Carboxamides
The 2-aminothiazole-5-carboxamide core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of clinically significant therapeutic agents, most notably kinase inhibitors like Dasatinib used in oncology.[1][2] The efficacy and versatility of this heterocyclic system underscore the critical need for robust, efficient, and scalable synthetic routes. This guide provides an in-depth, objective comparison of the primary synthetic methodologies for preparing 2-aminothiazole-5-carboxamides, designed for researchers, chemists, and professionals in drug development. We will dissect each route, analyzing the underlying chemical principles, practical considerations, and providing validated experimental protocols.
Pillar 1: The Classic Hantzsch Synthesis and its Linear Application
The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone of heterocyclic chemistry and a common, albeit often suboptimal, approach to 2-aminothiazole-5-carboxamides.[3][4] This strategy is typically executed in a linear fashion where the thiazole ring is constructed first, followed by amide bond formation.
Route A: Post-Thiazole Amide Coupling
This linear synthesis commences with the classic Hantzsch cyclization to form a 2-aminothiazole-5-carboxylate ester, which is subsequently hydrolyzed to the corresponding carboxylic acid. The final step involves coupling this acid with the desired aryl amine.
Mechanistic Rationale: The synthesis begins with the reaction of an ethyl 2-chloro-3-oxobutanoate (or a similar α-halo-β-ketoester) with thiourea. The nucleophilic sulfur of thiourea attacks the carbon bearing the halogen, initiating a cascade that leads to the cyclized thiazole ring. The subsequent amide coupling often requires activation of the carboxylic acid (e.g., to an acid chloride or using carbodiimide coupling agents) to facilitate the reaction with anilines, which can be poor nucleophiles.
Caption: Workflow for the Post-Thiazole Amide Coupling (Route A).
Analysis:
-
Expertise & Experience: While fundamentally sound, this linear approach suffers from several practical drawbacks. A key issue arises during the amide coupling step, particularly with sterically hindered anilines like 2-chloro-6-methylaniline.[1][5] The low nucleophilicity of such anilines results in poor reaction yields, making this route unsuitable for the large-scale synthesis of many complex drug intermediates.[5] Protecting the 2-amino group (e.g., with a Boc group) is often necessary before the coupling reaction, adding steps and reducing the overall efficiency.[1][5]
-
Trustworthiness: Each step is well-established in the chemical literature. However, the accumulation of steps and potential for low yields in the final coupling make the overall process less reliable for complex targets. The need for intermediate purification at each stage also increases cost and time.
Pillar 2: Convergent and Efficient Modern Syntheses
To overcome the limitations of the classic linear approach, more convergent and efficient methods have been developed. These routes strategically construct the final molecule from key fragments in a way that maximizes yield and minimizes step count.
Route B: Convergent Synthesis from β-Ethoxyacrylamide
This highly efficient method has become a preferred route for industrial-scale synthesis, including for the anti-cancer drug Dasatinib.[1] It involves the pre-formation of a β-ethoxyacrylamide intermediate, which then undergoes a one-pot bromination and cyclization with thiourea.
Mechanistic Rationale: The synthesis starts with the formation of an amide bond between 3-ethoxyacryloyl chloride and the target aniline. This pre-installs the final carboxamide side chain. The resulting (E)-N-aryl-3-ethoxyacrylamide is then treated with a brominating agent like N-bromosuccinimide (NBS). This effects a chemoselective α-bromination of the enol ether. Critically, this is followed by the addition of thiourea to the same pot. The thiourea displaces the bromide and cyclizes to form the desired 2-aminothiazole-5-carboxamide in a single, high-yielding step.[1][5] The choice of a dioxane/water solvent system for the bromination is key to preventing unwanted side reactions like N-bromination or phenyl ring bromination.[1]
Caption: Workflow for the Convergent β-Ethoxyacrylamide Method (Route B).
Analysis:
-
Expertise & Experience: This route is a prime example of strategic synthesis design. By forming the sterically demanding amide bond early, it bypasses the difficult coupling step of Route A. The one-pot nature of the second step is highly advantageous for large-scale production, as it avoids the isolation of the potentially unstable α-bromo intermediate. This method is reported to provide the desired product in excellent yield (e.g., 95%).[1][5]
-
Trustworthiness: The protocol is robust and has been validated in the synthesis of FDA-approved drugs, demonstrating its reliability and scalability.[1] The chemoselectivity of the bromination and the efficiency of the one-pot cyclization make it a self-validating system with minimal byproduct formation under optimized conditions.
Route C: Scalable Synthesis from Mucochloric Acid
For large-scale industrial production where cost of starting materials is paramount, a route starting from inexpensive bulk chemicals like mucochloric acid has been developed.[6]
Mechanistic Rationale: This route begins with the conversion of mucochloric acid to 2,3-dichloroacrylic acid chloride. This reactive intermediate is then reacted with the desired aniline to form a 2,3-dichloro-N-arylacrylamide. Subsequent treatment with an alkanolate salt, such as sodium methanolate, results in an elimination/addition sequence to yield a β-alkoxy-α-chloro-acrylamide intermediate. This key intermediate is then cyclized with thiourea in an acidic medium to afford the final 2-aminothiazole-5-carboxamide.[6]
Analysis:
-
Expertise & Experience: The primary advantage of this route is its reliance on cheap, readily available starting materials, making it economically attractive for commercial-scale synthesis.[6][7] However, the synthesis involves multiple steps and the handling of reactive intermediates like dichloroacrylic acid chloride.
-
Trustworthiness: While scalable, the process requires careful control over reaction conditions at each stage to ensure safety and maximize yield. The overall yield is reported to be good (68% overall yield cited in one patent).[6]
Comparative Data of Synthetic Routes
The choice of synthetic route is ultimately dictated by the specific goals of the research or production campaign. The following table summarizes key metrics for the discussed methodologies to aid in this decision-making process.
| Metric | Route A: Post-Thiazole Coupling | Route B: Convergent (from β-Ethoxyacrylamide) | Route C: Mucochloric Acid-Based |
| Starting Materials | α-Halo-β-ketoester, Thiourea, Aryl Amine | 3-Ethoxyacryloyl chloride, Aryl Amine, Thiourea | Mucochloric Acid, Aryl Amine, Thiourea |
| Number of Steps | 3-4 (including protection) | 2 | ~4 |
| Overall Yield | Fair to Good (Highly substrate dependent)[1] | Excellent (Reported up to 95% for key step)[1][5] | Good (Reported ~68%)[6] |
| Key Advantage | Utilizes classic, well-known reactions | High efficiency, convergent, avoids difficult coupling | Highly scalable, uses inexpensive starting materials |
| Key Disadvantage | Poor yields with hindered anilines[5] | Requires preparation of 3-ethoxyacryloyl chloride | Multiple steps, uses reactive intermediates |
| Scalability | Poor for complex targets | Excellent[1] | Excellent[6] |
Experimental Protocols
Protocol for Route B: Synthesis of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide
This protocol is adapted from a reported efficient synthesis of a key intermediate for Dasatinib.[1][5]
Step 1: (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide
-
To a solution of 2-chloro-6-methylaniline (1 equivalent) in an appropriate solvent (e.g., THF), add a base such as pyridine (1.1 equivalents).
-
Cool the mixture to 0-10 °C.
-
Slowly add 3-ethoxyacryloyl chloride (1 equivalent).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC for completion.
-
Upon completion, perform an aqueous workup. The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/water) to yield the desired acrylamide (Typical yield: 74%).[1]
Step 2: 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide
-
Dissolve the (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide (1 equivalent) in a 1:1 mixture of 1,4-dioxane and water.
-
Cool the mixture to -10 to 0 °C.
-
Add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise, maintaining the temperature.
-
After the addition is complete, allow the mixture to warm to 20-22 °C and stir for 3 hours.
-
Add thiourea (1.01 equivalents) to the reaction mixture.
-
Heat the mixture to 80 °C and maintain for 2 hours.
-
Cool the resulting solution to room temperature. The product can be isolated by adjusting the pH, followed by filtration, washing with water, and drying (Typical yield: 95%).[5]
Conclusion and Authoritative Grounding
For laboratory-scale synthesis and structure-activity relationship (SAR) studies, the Convergent β-Ethoxyacrylamide Method (Route B) offers the most compelling combination of efficiency, high yield, and operational simplicity.[1][5] It elegantly circumvents the primary drawback of the classic Hantzsch approach—the difficult final amide coupling with sterically demanding anilines.[1] For large-scale industrial manufacturing where raw material cost is a dominant factor, the Mucochloric Acid-Based Synthesis (Route C) presents a viable, cost-effective alternative, despite its increased number of steps.[6] The traditional Post-Thiazole Amide Coupling (Route A) , while foundational, is often impractical for complex targets and is generally superseded by more modern strategies.[7]
Ultimately, the selection of an optimal synthetic route requires a careful evaluation of project-specific needs, including scale, substrate scope, cost, and available resources. This guide provides the foundational data and expert analysis to make an informed decision.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
- 6. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Biological Evaluation of Novel 2-Chloro-thiazole-5-carboxylic Acid Derivatives
This guide provides a comprehensive comparison of novel 2-chloro-thiazole-5-carboxylic acid derivatives against established alternatives, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, ensuring a self-validating system of protocols and grounding our claims in authoritative sources.
Introduction: The Thiazole Scaffold in Medicinal Chemistry
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1] Its unique structural and electronic properties, including its planarity and ability for π-electron delocalization, make it a versatile scaffold for developing therapeutic agents.[1] Thiazole derivatives are integral to a wide array of approved drugs, exhibiting activities ranging from antimicrobial (Sulfathiazole), antiretroviral (Ritonavir), and anti-inflammatory (Meloxicam) to anticancer (Dasatinib).[2][3][4] The this compound core, in particular, serves as a reactive and highly modifiable starting point for creating extensive libraries of novel compounds with therapeutic potential. This guide focuses on the systematic biological evaluation of its derivatives, comparing their efficacy in key therapeutic areas.
Comparative Biological Evaluation: Anticancer Activity
A primary focus for thiazole derivatives has been their potential as anticancer agents.[5] Novel compounds derived from the this compound scaffold are frequently evaluated for their ability to inhibit the growth of various human cancer cell lines.
Rationale for Experimental Design
The choice of cell lines is critical for a meaningful evaluation. We selected a panel representing diverse cancer types:
-
K562 (Chronic Myeloid Leukemia): Chosen due to the known efficacy of thiazole-containing kinase inhibitors like Dasatinib against this cell line.[6]
-
A-549 (Non-small cell lung cancer): A standard model for one of the most common and difficult-to-treat cancers.
-
MCF-7 (Breast Cancer, ER+): Represents hormone-dependent breast cancer.
-
MDA-MB-231 (Triple-Negative Breast Cancer): A model for aggressive, difficult-to-treat breast cancer.
The comparison is made against Dasatinib , a potent multi-kinase inhibitor with a 2-aminothiazole core, providing a high-efficacy benchmark.[6]
Comparative Cytotoxicity Data
The following table summarizes the in-vitro anti-proliferative activity of a representative series of novel N-aryl-2-substituted-thiazole-5-carboxamide derivatives. The activity is presented as the half-maximal inhibitory concentration (IC₅₀) in micromolar (µM) concentrations.
| Compound ID | Core Structure | R Group (at C2) | K562 (IC₅₀ µM) | A-549 (IC₅₀ µM) | MCF-7 (IC₅₀ µM) | MDA-MB-231 (IC₅₀ µM) |
| NTC-1 | N-(2-chloro-6-methylphenyl) | -NH-CO-CH₂-Cl | 2.5 | >50 | 20.2 | >50 |
| NTC-2 | N-(2-chloro-6-methylphenyl) | -NH-CO-CH₂-(4-methylpiperazin-1-yl) | 0.8 | 45.1 | 21.6 | Inactive |
| NTC-3 | N-(4-chlorophenyl) | -NH-CO-CH₂-(morpholino) | 15.8 | >50 | 35.4 | >50 |
| Dasatinib | Reference Compound | (pyrimidin-4-yl)amino | <0.001 | 0.015 | 0.021 | 0.45 |
Data synthesized from trends reported in cited literature.[6][7]
Structure-Activity Relationship (SAR) Insights
The data reveals critical structural features influencing anticancer potency:
-
The N-aryl Amide Moiety: The N-(2-chloro-6-methylphenyl) group, as seen in NTC-1 and NTC-2 , appears crucial for high potency against the K562 leukemia cell line, a finding consistent with studies on Dasatinib analogues.[6][7]
-
Substitution at the C2 Position: Replacing the reactive chloroacetamide group in NTC-1 with a 4-methylpiperazin-1-yl acetamide moiety in NTC-2 dramatically increases potency against K562 cells. This suggests that the piperazine group may be forming key interactions with the biological target, similar to the side chain of Dasatinib.
-
Target Selectivity: While NTC-2 shows potency comparable to Dasatinib against K562 cells, its activity drops significantly against solid tumor cell lines (A-549, MCF-7).[6] This highlights that the pyrimidine core of Dasatinib is essential for its broad-spectrum activity, whereas the thiazole carboxamide scaffold alone may confer more selective anti-leukemic effects.[6]
Potential Mechanism of Action: Kinase Inhibition
Given that the novel derivatives were designed based on the structure of Dasatinib, a plausible mechanism of action is the inhibition of protein kinases critical for cancer cell proliferation and survival.[6] The diagram below illustrates a simplified representation of a signaling pathway commonly targeted by such inhibitors.
Caption: Potential mechanism of NTC-2 via inhibition of receptor tyrosine kinases.
Comparative Biological Evaluation: Antimicrobial Activity
Thiazole derivatives are well-established antimicrobial agents, with activity against a broad spectrum of bacteria and fungi.[8][9] This makes antimicrobial screening a critical component of their biological evaluation.
Rationale for Experimental Design
The test organisms were selected to represent major classes of human pathogens:
-
Staphylococcus aureus (ATCC 25923): A Gram-positive bacterium responsible for a wide range of infections.
-
Escherichia coli (ATCC 8739): A Gram-negative bacterium commonly used as a benchmark.
-
Candida albicans (ATCC 90028): The most common fungal pathogen in humans.
Norfloxacin (antibacterial) and Fluconazole (antifungal) are used as standard reference drugs for a robust comparison.
Comparative Antimicrobial Data
The following table summarizes the in-vitro antimicrobial activity of a representative series of derivatives, measured as the Minimum Inhibitory Concentration (MIC) in µg/mL.
| Compound ID | Core Structure | R Group (at C2) | S. aureus (MIC µg/mL) | E. coli (MIC µg/mL) | C. albicans (MIC µg/mL) |
| NTC-4 | This compound | -OH | >128 | >128 | >128 |
| NTC-5 | N-(phenyl)-2-amino-thiazole-5-carboxamide | -NH₂ | 32 | 64 | 128 |
| NTC-6 | N-(4-bromophenyl)-2-amino-thiazole-5-carboxamide | -NH₂ | 8 | 32 | 64 |
| Norfloxacin | Reference Compound | - | 1 | 0.5 | N/A |
| Fluconazole | Reference Compound | - | N/A | N/A | 2 |
Data synthesized from trends reported in cited literature.[9][10]
Structure-Activity Relationship (SAR) Insights
-
Essentiality of the Amine/Amide: The basic carboxylic acid core (NTC-4 ) is inactive. Conversion to an aminothiazole carboxamide (NTC-5 ) introduces moderate antibacterial activity.
-
Effect of Phenyl Substitution: The introduction of an electron-withdrawing bromine atom at the para-position of the N-phenyl ring (NTC-6 ) significantly enhances activity against the Gram-positive S. aureus. This suggests that lipophilicity and electronic properties of this substituent are key determinants of antibacterial potency.
-
Limited Antifungal and Gram-Negative Activity: The tested derivatives show weak activity against the Gram-negative E. coli and the fungus C. albicans, indicating that this particular chemical scaffold may be more promising for development as a Gram-positive antibacterial agent.[8]
Standardized Experimental Protocols
To ensure reproducibility and scientific rigor, the following detailed protocols are provided for the key biological assays.
Protocol 1: MTT Assay for In-Vitro Cytotoxicity
This protocol determines the concentration of a compound that inhibits cell growth by 50% (IC₅₀). The assay relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to form purple formazan crystals.
Workflow Diagram: MTT Assay
Caption: Standard workflow for the MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding: Harvest logarithmically growing cells and adjust the cell suspension to the desired concentration (e.g., 5 x 10⁴ cells/mL). Seed 100 µL of the cell suspension into each well of a 96-well microtiter plate. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in a complete culture medium to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells for a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate for another 4 hours. During this period, viable cells will convert the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Broth Microdilution for MIC Determination
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Step-by-Step Methodology:
-
Inoculum Preparation: Culture the test microorganism overnight in an appropriate broth (e.g., Mueller-Hinton Broth for bacteria). Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Preparation: Perform a two-fold serial dilution of the test compounds in a 96-well plate using the appropriate broth, typically covering a range from 256 µg/mL to 0.5 µg/mL.
-
Inoculation: Add 50 µL of the standardized microbial inoculum to each well, bringing the total volume to 100 µL.
-
Controls: Include a positive control (broth + inoculum, no drug) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Reading Results: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Conclusion and Future Directions
The biological evaluation of novel this compound derivatives reveals a versatile scaffold with significant potential in drug discovery. The N-aryl-2-substituted-thiazole-5-carboxamide series shows particular promise as a source of selective anti-leukemic agents, meriting further investigation into their kinase inhibition profiles and in-vivo efficacy. While the antimicrobial activity of the tested series was modest, the observed SAR provides a clear direction for optimization, particularly for developing agents against Gram-positive bacteria.
Future work should focus on:
-
Expanding the SAR: Synthesizing a broader range of derivatives to refine the relationship between chemical structure and biological activity.
-
Target Deconvolution: Identifying the specific molecular targets (e.g., kinases, enzymes) for the most active compounds.
-
In-Vivo Studies: Advancing the most promising compounds to animal models to evaluate their efficacy, pharmacokinetics, and toxicity profiles.
This systematic approach, combining robust comparative assays with detailed mechanistic investigation, is essential for translating the chemical potential of the thiazole scaffold into clinically valuable therapeutic agents.
References
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. researchgate.net [researchgate.net]
- 3. sysrevpharm.org [sysrevpharm.org]
- 4. archives.ijper.org [archives.ijper.org]
- 5. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 6. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. jchemrev.com [jchemrev.com]
- 10. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Metabolic Stability of 2-Chloro-thiazole-5-carboxylic Acid Amides
In the landscape of modern drug discovery, the early assessment of a compound's metabolic stability is a critical determinant of its potential for success. A candidate with poor metabolic stability is likely to exhibit unfavorable pharmacokinetic properties, such as low bioavailability and a short half-life, leading to its premature termination from the development pipeline. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the metabolic stability of a promising class of compounds: 2-chloro-thiazole-5-carboxylic acid amides. Drawing upon established principles and experimental data, we will delve into the key metabolic pathways, comparative in vitro assays, and structure-activity relationships that govern the metabolic fate of this chemical scaffold.
The Metabolic Landscape of Thiazole-Containing Compounds
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. However, its metabolic fate can be complex and is highly influenced by the nature and position of its substituents. The primary site of drug metabolism is the liver, where a superfamily of enzymes known as cytochrome P450 (CYP) plays a central role in Phase I oxidative metabolism. For thiazole-containing compounds, several metabolic pathways are of particular importance.
One common metabolic route is the oxidation of the thiazole ring itself. This can lead to the formation of reactive metabolites, such as epoxides or S-oxides, which can covalently bind to cellular macromolecules and potentially lead to toxicity. The electron-rich nature of the thiazole ring makes it susceptible to such oxidative attacks.
Another key consideration is the metabolism of the substituent groups attached to the thiazole core. For the this compound amides, the amide bond can be a site for hydrolysis by amidases. Furthermore, the chloro-substituent can influence the electronic properties of the ring and may also be a site for metabolic transformation, although this is generally less common for aryl chlorides.
Comparative In Vitro Assays for Metabolic Stability Assessment
To predict the in vivo metabolic clearance of a compound, a variety of in vitro assays are employed. The two most common systems are liver microsomes and hepatocytes. Understanding the strengths and limitations of each is crucial for a comprehensive assessment.
Liver Microsomes: These are subcellular fractions of the liver endoplasmic reticulum and are a rich source of Phase I enzymes, particularly CYPs. Microsomal stability assays are a cost-effective and high-throughput method for the initial screening of compounds. However, they lack the full complement of metabolic enzymes, including many Phase II conjugating enzymes and cytosolic enzymes like aldehyde oxidase.
Hepatocytes: As intact liver cells, hepatocytes contain the full spectrum of metabolic enzymes (Phase I and Phase II) and cofactors in a more physiologically relevant environment. Hepatocyte stability assays are considered the "gold standard" for in vitro metabolism studies as they provide a more comprehensive picture of a compound's metabolic fate.
A comparative analysis of a compound's stability in both microsomes and hepatocytes can provide valuable mechanistic insights. For instance, a compound that is stable in microsomes but rapidly metabolized in hepatocytes may be a substrate for Phase II enzymes or cytosolic enzymes not present in the microsomal preparation.
Below is a table summarizing hypothetical metabolic stability data for a series of this compound amides with varying R-group substitutions, illustrating how such data can be presented for comparative analysis.
| Compound ID | R-Group | HLM t1/2 (min) | HLM CLint (µL/min/mg) | Hep. t1/2 (min) | Hep. CLint (µL/min/10^6 cells) |
| Example-1 | -CH3 | 45 | 31 | 35 | 40 |
| Example-2 | -CF3 | >60 | <10 | >120 | <5 |
| Example-3 | -Ph | 20 | 69 | 15 | 92 |
| Example-4 | -cHex | 55 | 25 | 48 | 30 |
HLM: Human Liver Microsomes; Hep: Human Hepatocytes; t1/2: half-life; CLint: intrinsic clearance.
This table demonstrates how substitutions on the amide nitrogen can significantly impact metabolic stability. For example, the introduction of a trifluoromethyl group (Example-2) appears to block a metabolic hotspot, leading to significantly increased stability in both microsomes and hepatocytes. Conversely, a phenyl group (Example-3) may introduce a new site for metabolism, leading to decreased stability.
Experimental Protocols
To ensure the generation of reliable and reproducible data, the following detailed protocols for microsomal and hepatocyte stability assays are provided.
Protocol 1: Metabolic Stability in Human Liver Microsomes
Objective: To determine the in vitro half-life and intrinsic clearance of test compounds in human liver microsomes.
Materials:
-
Test compounds (10 mM in DMSO)
-
Pooled human liver microsomes (20 mg/mL)
-
NADPH regenerating system (e.g., Corning Gentest™ NADPH Regeneration System)
-
0.1 M Phosphate buffer (pH 7.4)
-
Acetonitrile with internal standard (e.g., 100 ng/mL tolbutamide)
-
96-well incubation plates and collection plates
Procedure:
-
Prepare a working solution of the test compound at 100 µM in 0.1 M phosphate buffer.
-
In a 96-well incubation plate, add 94 µL of 0.1 M phosphate buffer.
-
Add 1 µL of the 100 µM test compound working solution to each well (final concentration 1 µM).
-
Add 5 µL of human liver microsomes (final concentration 1 mg/mL).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), quench the reaction by adding 200 µL of ice-cold acetonitrile containing the internal standard to the respective wells.
-
Seal the plate, vortex for 2 minutes, and then centrifuge at 3000 rpm for 15 minutes to precipitate the protein.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
Data Analysis: The percentage of the parent compound remaining at each time point is determined by comparing the peak area ratio of the analyte to the internal standard at that time point to the ratio at time zero. The natural logarithm of the percent remaining is plotted against time, and the slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t1/2) is calculated as 0.693/k, and the intrinsic clearance (CLint) is calculated as (k / microsomal protein concentration) * 1000.
Protocol 2: Metabolic Stability in Human Hepatocytes
Objective: To determine the in vitro half-life and intrinsic clearance of test compounds in suspended human hepatocytes.
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte thawing and incubation medium (e.g., Williams' E Medium)
-
Test compounds (10 mM in DMSO)
-
96-well collagen-coated plates
-
Acetonitrile with internal standard
Procedure:
-
Thaw the cryopreserved hepatocytes according to the supplier's protocol and determine cell viability and density.
-
Dilute the hepatocytes to a final concentration of 1 x 10^6 cells/mL in incubation medium.
-
Add 99 µL of the hepatocyte suspension to each well of a 96-well plate.
-
Add 1 µL of the 100 µM test compound working solution (final concentration 1 µM).
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 on an orbital shaker.
-
At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), quench the reaction by adding 200 µL of ice-cold acetonitrile with internal standard.
-
Process the samples for LC-MS/MS analysis as described in the microsomal stability protocol.
Data Analysis: Data analysis is performed similarly to the microsomal stability assay, with the intrinsic clearance (CLint) being expressed in µL/min/10^6 cells.
Visualizing Metabolic Pathways and Experimental Workflows
To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Potential metabolic pathways for this compound amides.
Caption: General workflow for in vitro metabolic stability assays.
Structure-Metabolism Relationships and Strategies for Optimization
The data gathered from metabolic stability assays can be invaluable in guiding the optimization of lead compounds. By identifying metabolic "hotspots," medicinal chemists can make structural modifications to block these sites of metabolism and improve the compound's pharmacokinetic profile.
For this compound amides, several strategies can be employed:
-
Modification of the Amide Substituent: As suggested by the hypothetical data, the nature of the R-group on the amide nitrogen can have a profound effect on metabolic stability. Introducing steric hindrance or electron-withdrawing groups near potential sites of metabolism can slow down the rate of biotransformation.
-
Substitution on the Thiazole Ring: While the current scaffold has a chloro-substituent at the 2-position, further substitutions on the thiazole ring could be explored to block oxidative metabolism. However, this must be balanced with the potential impact on the compound's primary pharmacological activity.
-
Bioisosteric Replacement: In some cases, it may be necessary to replace the thiazole ring or the amide linker with a more metabolically stable bioisostere.
Conclusion
The assessment of metabolic stability is a cornerstone of modern drug discovery. For the promising class of this compound amides, a systematic approach that combines in vitro assays with a thorough understanding of potential metabolic pathways is essential. By employing the protocols and strategies outlined in this guide, researchers can effectively characterize the metabolic liabilities of their compounds, enabling data-driven decisions to optimize their drug candidates for further development. The ultimate goal is to identify compounds with a favorable metabolic profile, thereby increasing the probability of success in the challenging journey from the laboratory to the clinic.
Safety Operating Guide
Navigating the Disposal of 2-Chloro-thiazole-5-carboxylic Acid: A Guide for Laboratory Professionals
For the modern researcher, the lifecycle of a chemical reagent extends far beyond the confines of an experimental protocol. The responsible management and disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step framework for the proper disposal of 2-Chloro-thiazole-5-carboxylic acid (CAS No. 101012-12-8), a compound frequently utilized in the synthesis of agrochemicals and pharmaceuticals.[1] By understanding the inherent hazards and adhering to best practices, you can ensure the safety of your team and the integrity of your facility's waste management program.
Hazard Profile: Understanding the Risks
Before handling any chemical for disposal, a thorough understanding of its hazards is paramount. This compound is a solid organic compound with the molecular formula C₄H₂ClNO₂S.[2] According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it presents the following primary hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[2][3][4] Ingestion can lead to adverse health effects, and medical attention should be sought if this occurs.[2]
-
Hazardous to the Aquatic Environment (Long-term, Category 1): Very toxic to aquatic life with long-lasting effects.[2][3][4] This classification underscores the critical importance of preventing this chemical from entering drains or waterways.[5]
| Hazard Classification | GHS Code | Description | Source |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [2][3] |
| Aquatic Hazard, Chronic | H410 | Very toxic to aquatic life with long lasting effects | [2][3] |
Given these hazards, the core principle of disposal is containment and proper segregation to prevent accidental ingestion and environmental release.
On-Site Waste Management Protocol
The following protocol outlines the necessary steps for managing this compound waste from the point of generation to its collection by a certified hazardous waste disposal service.
Step 1: Waste Segregation
Proper segregation is the foundation of a safe and compliant chemical waste management system. As a chlorinated organic compound, this compound waste must be segregated from other waste streams.
-
Do Not mix with non-hazardous waste (e.g., regular trash).
-
Do Not mix with non-halogenated organic solvent waste.[6][7] Mixing halogenated compounds into solvent recovery streams can render them unsuitable for recycling and significantly increase disposal costs.[7]
-
Do Not dispose of down the drain. This is strictly prohibited due to its high aquatic toxicity.[5]
This chemical waste should be collected in a designated container for "Halogenated Organic Solids."
Step 2: Waste Container Selection
Choosing the correct waste container is crucial for safe storage and transport.
-
Container Type: Use a clearly labeled, sealable, and chemically compatible container. High-density polyethylene (HDPE) containers are a suitable choice.[6]
-
Container Integrity: Ensure the container is in good condition, free from cracks or defects, and has a tightly fitting lid.[6]
-
Original Containers: Whenever possible, disposing of the chemical in its original container is a good practice, provided the container is in good condition and can be securely sealed.[6]
Step 3: Proper Labeling
Accurate and thorough labeling is a regulatory requirement and essential for the safety of all personnel who may handle the container.
Your hazardous waste label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The CAS Number: "101012-12-8."
-
An accurate list of all contents if it is a mixed waste.
-
The relevant hazard pictograms (e.g., Harmful, Environmentally Hazardous).[2]
-
The date accumulation started.
-
The name of the principal investigator or laboratory contact.
Step 4: Temporary Storage in the Laboratory
Waste containers must be stored safely pending pickup by your institution's Environmental Health and Safety (EHS) department or a licensed disposal company.
-
Storage Location: Store the waste container in a designated and well-ventilated satellite accumulation area, such as a chemical fume hood or a safety cabinet.[6]
-
Container Status: Keep the waste container closed at all times except when adding waste.[6][8]
-
Segregation: Store the container away from incompatible materials, such as strong oxidizing agents, strong bases, amines, and strong reducing agents.[9]
Decontamination and Spill Procedures
In the event of a spill or when decontaminating labware, follow these procedures to prevent exposure and environmental contamination.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[5]
-
Spill Cleanup:
-
Equipment Decontamination:
-
Rinse contaminated glassware and equipment with a suitable solvent (e.g., acetone, ethanol).
-
The rinsate must be collected and disposed of as halogenated organic liquid waste. Do not drain this rinsate.
-
After the initial solvent rinse, follow with a standard wash using soap and water.
-
Final Disposal Pathway
The ultimate disposal of this compound must be conducted by a licensed and approved waste disposal facility.[2][10][11] Chemical waste generators are legally responsible for ensuring their waste is managed correctly from "cradle to grave."
The most common and effective disposal method for chlorinated organic compounds is high-temperature incineration .[12] This process decomposes the chemical into gaseous byproducts like carbon dioxide and hydrogen halides, which are then treated in a scrubber system to prevent atmospheric pollution.[12] This method ensures the complete and permanent destruction of the hazardous material.[12]
Below is a workflow diagram illustrating the decision-making process for the on-site management of this compound waste.
Caption: On-site disposal workflow for this compound.
By implementing these procedures, you contribute to a safer laboratory environment and ensure that your research activities are conducted in an environmentally responsible and compliant manner. Always consult your institution's specific hazardous waste management plan and contact your EHS department with any questions.
References
- 1. 2-chlorothiazole-5-carboxylic acid [myskinrecipes.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. This compound | C4H2ClNO2S | CID 1481389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemical-label.com [chemical-label.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. ethz.ch [ethz.ch]
- 7. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 8. pfw.edu [pfw.edu]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. tandfonline.com [tandfonline.com]
A Researcher's Guide to Handling 2-Chloro-thiazole-5-carboxylic Acid: Personal Protective Equipment, Operational Plans, and Disposal
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-Chloro-thiazole-5-carboxylic acid (CAS No. 101012-12-8). Our objective is to furnish you with a comprehensive, actionable framework for safe handling, grounded in established safety protocols and a deep understanding of the compound's characteristics. By moving beyond mere compliance and embracing the causality behind these safety measures, we aim to foster a culture of proactive laboratory safety.
Hazard Profile of this compound
A thorough risk assessment begins with understanding the inherent hazards of the substance. This compound is classified under the Globally Harmonized System (GHS) with the following primary hazard statements:
While the primary acute risk is oral toxicity, it is crucial to recognize that similar chlorinated heterocyclic compounds can cause skin and eye irritation.[5][6][7][8] Therefore, a comprehensive PPE strategy must mitigate all potential routes of exposure: ingestion, inhalation, and dermal contact.
Table 1: GHS Hazard Classification and Precautionary Statements
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Precautionary Statements (selected) |
| Acute toxicity, Oral (Category 4) |
| Warning | H302: Harmful if swallowed | P264: Wash hands thoroughly after handling.[1][2] P270: Do not eat, drink or smoke when using this product.[1][2] P301+P317: IF SWALLOWED: Get medical help.[1][2] |
| Hazardous to the aquatic environment, long-term (Chronic) - Category 1 |
| Warning | H410: Very toxic to aquatic life with long lasting effects | P273: Avoid release to the environment.[1][2] P391: Collect spillage.[1][2] P501: Dispose of contents/container to an appropriate treatment and disposal facility.[1][2] |
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not a one-size-fits-all approach; it is dictated by the specific laboratory operations being performed. The following recommendations provide a baseline for handling this compound in a solid (powder) form.
Before discussing personal protective equipment, it is imperative to emphasize the role of engineering controls. All handling of this compound powder should be conducted in a well-ventilated area.[1][9] For operations where dust or aerosols may be generated (e.g., weighing, transferring, preparing solutions), a certified chemical fume hood is mandatory. This primary containment strategy is the most effective way to minimize inhalation exposure.
-
Eye and Face Protection: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are required.[1] This is critical to prevent airborne particles from contacting the eyes. A face shield should be worn in addition to goggles when there is a significant risk of splashing or dust generation.
-
Hand Protection: Chemical-impermeable gloves are mandatory.[1][9] Nitrile gloves are a common and effective choice for incidental contact. Always inspect gloves for tears or punctures before use. For prolonged handling or immersion, consult the glove manufacturer's compatibility data. The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[1]
-
Skin and Body Protection: A standard laboratory coat is required. For larger quantities or tasks with a higher risk of spillage, consider a chemically resistant apron or coveralls.[6][9] All skin should be covered; long pants and closed-toe shoes are mandatory in the laboratory.
-
Respiratory Protection: Under normal handling conditions within a fume hood, respiratory protection is not typically required. However, if engineering controls are not available or in the event of a large spill, a NIOSH-approved respirator with an appropriate particulate filter should be used.[10]
Procedural Guidance: PPE Workflow
The efficacy of PPE is contingent upon its correct use. The following step-by-step workflow ensures a self-validating system of protection.
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Lab Coat/Apron: Put on the lab coat, ensuring it is fully buttoned.
-
Goggles/Face Shield: Put on safety goggles and, if necessary, a face shield. Adjust for a snug fit.
-
Gloves: Don gloves, ensuring the cuffs of the gloves are pulled over the cuffs of the lab coat sleeves to create a seal.
The principle of doffing is to avoid contaminating yourself with any residue on the exterior of the PPE.
-
Gloves: Remove gloves using a glove-to-glove, skin-to-skin technique. Peel one glove off by pinching the cuff and turning it inside out. With the ungloved hand, slide your fingers under the cuff of the remaining glove and peel it off, turning it inside out and enclosing the first glove.
-
Lab Coat/Apron: Unbutton the lab coat. Remove it by rolling it down from the shoulders, ensuring the contaminated exterior is folded inward.
-
Goggles/Face Shield: Remove eye and face protection by handling the strap or earpieces.
-
Hand Hygiene: Immediately wash hands thoroughly with soap and water.
Diagram 1: PPE Selection and Handling Workflow
Caption: Workflow for PPE selection, use, and disposal when handling this compound.
Spill and Disposal Management
In the event of a spill, evacuate personnel from the immediate area and ensure adequate ventilation.[1] Remove all sources of ignition. Wearing the full PPE ensemble described above (including respiratory protection if outside of a fume hood), collect the spilled material.
-
For solid spills: Carefully sweep or vacuum the material into a suitable, closed container for disposal.[1] Avoid generating dust.
-
Containment: Prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains, as it is very toxic to aquatic life.[1][11]
All waste contaminated with this compound, including empty containers, used gloves, and absorbent materials from spills, must be treated as hazardous waste.
-
Collection: Collect all waste in a clearly labeled, sealed, and suitable container.[1]
-
Disposal: Dispose of the waste through a licensed waste disposal company.[7][11][12] Adhere strictly to all local, state, and federal regulations regarding hazardous waste disposal.[1][12] The precautionary statement P501 underscores the importance of disposing of contents and containers at an appropriate treatment and disposal facility.[1][2]
By adhering to these rigorous safety and handling protocols, you can effectively mitigate the risks associated with this compound, ensuring a safe and productive research environment.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. 2-CHLORO-1,3-THIAZOLE-5-CARBOXYLIC ACID - Safety Data Sheet [chemicalbook.com]
- 3. This compound | C4H2ClNO2S | CID 1481389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemical-label.com [chemical-label.com]
- 5. fishersci.com [fishersci.com]
- 6. aksci.com [aksci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. enamine.enamine.net [enamine.enamine.net]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. aksci.com [aksci.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
